5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3S/c10-7-3-1-6(2-4-7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFWYSOJZBOIDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C(S2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353437 | |
| Record name | 5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666555 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
39181-55-0 | |
| Record name | 5-[(4-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39181-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Basic Properties of 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of the heterocyclic compound 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine. The document details its physicochemical characteristics, aqueous solubility, and basicity, supported by detailed experimental protocols for their determination.
Physicochemical Properties
This compound is a solid compound belonging to the 2-amino-1,3,4-thiadiazole class of molecules.[1] Derivatives of 1,3,4-thiadiazole are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include antimicrobial and anticancer properties.[2][3][4][5] The basicity of the 2-amino group is a critical parameter influencing the compound's pharmacokinetic and pharmacodynamic profiles.
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Data Type | Source |
| Melting Point | 205-207 °C | Experimental | [1] |
| Boiling Point | 390.0 ± 44.0 °C | Predicted | [1] |
| pKa | 3.33 ± 0.10 | Predicted | [1] |
| Density | 1.383 ± 0.06 g/cm³ | Predicted | [1] |
| Physical Form | Solid | Experimental | [1] |
Basicity and pKa Determination
The basicity of this compound is primarily attributed to the exocyclic amino group. The predicted pKa of 3.33 suggests it is a weak base.[1] The pKa, or acid dissociation constant, is a crucial parameter in drug development as it influences a compound's solubility, absorption, distribution, and receptor-binding characteristics.
The diagram below illustrates the key structural features of the molecule contributing to its basic properties.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a widely used and reliable method for determining the pKa of ionizable compounds.[6][7]
Objective: To experimentally determine the pKa of this compound.
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
Potentiometer with a combination pH electrode
-
Magnetic stirrer and stir bar
-
Burette
Methodology:
-
Sample Preparation: Accurately weigh a precise amount of the compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). If solubility is limited, a co-solvent like methanol or DMSO may be used, but its effect on the pKa must be considered.
-
Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Calibrate the pH electrode using standard buffers (pH 4, 7, and 10) and immerse it in the solution.
-
Acidification: Add a known excess of standardized HCl to the solution to fully protonate the amino group.
-
Titration: Begin stirring the solution and record the initial pH. Add the standardized NaOH solution in small, precise increments (e.g., 0.05 mL) from the burette.
-
Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Endpoint Determination: Continue the titration well past the equivalence point, which is characterized by a sharp change in pH.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is determined from the pH at the half-equivalence point (the point where half of the protonated amine has been neutralized).[6] This corresponds to the inflection point of the sigmoid curve.
Aqueous Solubility
Table 2: Aqueous Solubility Profile (Template for Experimental Data)
| Parameter | Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) | Method |
| Kinetic | pH 7.4 Buffer | 25 | - | Nephelometry/LC-MS |
| Thermodynamic | pH 7.4 Buffer | 25 | - | Shake-Flask (HPLC/LC-MS) |
| Thermodynamic | pH 5.0 Buffer | 25 | - | Shake-Flask (HPLC/LC-MS) |
| Thermodynamic | Deionized Water | 25 | - | Shake-Flask (HPLC/LC-MS) |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining thermodynamic or equilibrium solubility.[9][11][12]
Objective: To determine the equilibrium solubility of this compound in a specified aqueous buffer.
Materials:
-
This compound (solid)
-
Aqueous buffer of desired pH (e.g., pH 7.4 phosphate-buffered saline)
-
High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC/MS) system
-
Shaking incubator or orbital shaker
-
Syringe filters (e.g., 0.45 µm)
-
Vials
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[9][11]
-
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the clear filtrate with an appropriate solvent and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC/MS method.[8][9]
-
Standard Curve: Prepare a standard calibration curve of the compound at known concentrations to accurately quantify the amount in the filtrate.
-
Calculation: The determined concentration from the filtrate represents the thermodynamic solubility of the compound under the tested conditions.
The workflow for determining these fundamental properties is outlined below.
References
- 1. 39181-55-0 CAS MSDS (2-AMINO-5-(4-FLUOROBENZYL)-1,3,4-THIADIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Buy 5-((4-Fluorobenzyl)thio)-N-methyl-1,3,4-thiadiazol-2-amine [smolecule.com]
- 3. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models | MDPI [mdpi.com]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 10. chembk.com [chembk.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. asianpubs.org [asianpubs.org]
A Technical Guide to the Physicochemical Characteristics and Biological Potential of 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine
Executive Summary: This document provides a comprehensive technical overview of 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound belonging to the 1,3,4-thiadiazole class. Derivatives of 1,3,4-thiadiazole are of significant interest in medicinal chemistry due to their diverse and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide details the known physicochemical properties, outlines a probable synthetic route, and discusses the potential biological applications based on data from analogous compounds. Experimental protocols and workflow visualizations are provided to support further research and development efforts by scientists and drug development professionals.
Introduction
The 1,3,4-thiadiazole ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous pharmacologically active compounds.[2] Its unique structural features, including the presence of a toxophoric -N=C-S- group, contribute to its ability to interact with various biological targets. These compounds have demonstrated a wide spectrum of activities, such as antibacterial, antifungal, anticancer, antimycobacterial, and anti-inflammatory effects.[1] this compound incorporates this key heterocycle with a fluorobenzyl moiety, a substitution known to enhance biological activity in many pharmaceutical agents. This guide consolidates the available data on this specific molecule to serve as a foundational resource for researchers.
Physicochemical Characteristics
The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and understanding its behavior in biological systems. The available data, including experimentally determined and predicted values, are summarized below.
| Property | Value | Data Type | Source |
| Molecular Formula | C₉H₈FN₃S | - | [4][5] |
| Molecular Weight | 209.24 g/mol | - | [4][5] |
| Physical Form | Solid | Experimental | [5][6] |
| Melting Point | 205-207 °C | Experimental | [4][6] |
| Boiling Point | 390.0 ± 44.0 °C | Predicted | [6] |
| Density | 1.383 ± 0.06 g/cm³ | Predicted | [6] |
| pKa | 3.33 ± 0.10 | Predicted | [6] |
| CAS Number | 39181-55-0 | - | [6] |
InChI Key: XHFWYSOJZBOIDC-UHFFFAOYSA-N[5] SMILES String: NC1=NN=C(CC2=CC=C(C=C2)F)S1[5]
Synthesis and Characterization
A standard and effective method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles involves the acid-catalyzed cyclization of acylthiosemicarbazide precursors.[7]
Experimental Protocol: Synthesis
A plausible synthesis for this compound can be adapted from established literature methods for similar 1,3,4-thiadiazole derivatives.[7]
-
Preparation of the Acylthiosemicarbazide Intermediate: 4-Fluorophenylacetic acid is reacted with thiosemicarbazide. This reaction can be carried out by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or ester, and then reacting it with thiosemicarbazide in a suitable solvent like methanol.
-
Dehydrocyclization: The resulting 1-(2-(4-fluorophenyl)acetyl)thiosemicarbazide intermediate is then treated with a strong acid, such as concentrated sulfuric acid, and gently heated.[7] The acid catalyzes the intramolecular cyclization and dehydration to form the 1,3,4-thiadiazole ring.
-
Work-up and Purification: The reaction mixture is cooled and carefully poured into ice water to precipitate the crude product. The solid is filtered, washed to remove excess acid, and then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final compound.[6][7]
Characterization
The structure of the synthesized compound would be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the arrangement of protons and carbons.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
Synthesis Workflow Diagram
Caption: Figure 1: Proposed Synthesis Workflow for the target compound.
Biological Activities and Potential Mechanisms
While specific studies on the signaling pathways of this compound are not extensively documented, the broader class of 1,3,4-thiadiazole derivatives is well-known for significant anticancer and antimicrobial activities.[1][3][8]
-
Anticancer Activity: Many 1,3,4-thiadiazole derivatives exhibit potent cytotoxic effects against various human cancer cell lines, including breast, colon, and liver cancer.[8][9] Studies on similar compounds suggest that their mechanism of action may involve the induction of apoptosis (programmed cell death) by arresting the cell cycle at specific phases (e.g., G2/M or S phase) and modulating the expression of key regulatory proteins like Bax and Bcl-2.[9]
-
Antimicrobial Activity: The thiadiazole scaffold is present in several antimicrobial agents. These compounds have shown efficacy against a range of bacteria and fungi, making them valuable leads for the development of new anti-infective drugs.[2][7]
Generalized Apoptosis Pathway Diagram
Caption: Figure 2: A generalized pathway for thiadiazole-induced apoptosis.
Experimental Protocols: Biological Evaluation
To assess the potential anticancer activity of this compound, a standard in vitro cytotoxicity assay, such as the MTT assay, would be employed.[8]
Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound is dissolved in DMSO to create a stock solution. A series of dilutions are prepared in culture media, and the cells are treated with these varying concentrations. A control group receives media with DMSO only. The plates are then incubated for 48-72 hours.
-
MTT Addition: After incubation, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for another 4 hours, during which viable cells metabolize the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.
MTT Assay Workflow Diagram
Caption: Figure 3: Step-by-step workflow for an MTT cytotoxicity assay.
Conclusion
This compound is a compound with significant potential for further investigation in drug discovery. Its physicochemical properties are well-defined, and established synthetic routes are available. Based on the extensive literature on the 1,3,4-thiadiazole class, this molecule is a promising candidate for screening as an anticancer and antimicrobial agent. The experimental protocols and workflows detailed in this guide provide a solid framework for initiating such research, paving the way for the development of novel therapeutic agents.
References
- 1. japsonline.com [japsonline.com]
- 2. chemmethod.com [chemmethod.com]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 6. 39181-55-0 CAS MSDS (2-AMINO-5-(4-FLUOROBENZYL)-1,3,4-THIADIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine (CAS 39181-55-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine is a heterocyclic organic compound belonging to the 1,3,4-thiadiazole class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The incorporation of a fluorine atom and a benzyl group can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound, along with relevant experimental protocols and pathway diagrams to support further research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 39181-55-0 | |
| Molecular Formula | C₉H₈FN₃S | [1] |
| Molecular Weight | 209.24 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | 2-Amino-5-(4-fluorobenzyl)-1,3,4-thiadiazole | |
| Appearance | Solid | [1] |
| Melting Point | 205-207 °C | [2] |
| Boiling Point (Predicted) | 390.0 ± 44.0 °C | [2] |
| Density (Predicted) | 1.383 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 3.33 ± 0.10 | [2] |
| SMILES | NC1=NN=C(CC2=CC=C(C=C2)F)S1 | [1] |
| InChI Key | XHFWYSOJZBOIDC-UHFFFAOYSA-N | [1] |
Synthesis
The synthesis of 5-substituted-2-amino-1,3,4-thiadiazoles typically involves the cyclization of a thiosemicarbazide derivative with a suitable reagent. For 5-benzyl-substituted analogs, the starting material is generally a derivative of phenylacetic acid.
General Synthetic Pathway
A common method for the synthesis of 5-benzyl-1,3,4-thiadiazole derivatives involves the reaction of a phenylacetic acid derivative with thiosemicarbazide in the presence of a dehydrating agent or catalyst.[3]
Experimental Protocol: Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amines
Materials:
-
Appropriate aromatic aldehyde (in this case, 4-fluorobenzaldehyde would be a logical precursor to the benzyl derivative, though the specific synthetic step to reduce the benzylidene is not detailed in the general protocols)
-
Thiosemicarbazide
-
Ethanol
-
Concentrated Sulfuric Acid or Phosphorus Oxychloride
Procedure:
-
Formation of Thiosemicarbazone: A mixture of the aromatic aldehyde and thiosemicarbazide in ethanol is refluxed to form the corresponding thiosemicarbazone.
-
Cyclization: The purified thiosemicarbazone is then treated with a cyclizing agent such as concentrated sulfuric acid or phosphorus oxychloride with heating to induce ring closure and formation of the 1,3,4-thiadiazole ring.[4][5]
-
Work-up and Purification: The reaction mixture is typically poured onto crushed ice, and the resulting precipitate is neutralized with a base (e.g., ammonia or sodium carbonate solution). The solid product is then filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol.[6]
Biological Activities
Derivatives of 1,3,4-thiadiazole are known to exhibit a wide range of pharmacological activities, including antimicrobial and anticancer effects.[7] The biological potential of this compound is an active area of research.
Anticancer Activity
Several studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. These compounds have been shown to induce apoptosis and interfere with critical signaling pathways in cancer cells.[8][9] While specific data for CAS 39181-55-0 is limited in the public domain, related compounds have shown significant activity. For instance, N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine demonstrated notable inhibitory activity against breast cancer cell lines.[10]
Potential Mechanisms of Anticancer Action:
-
Kinase Inhibition: Thiadiazole derivatives have been reported to inhibit various kinases involved in cancer cell proliferation and survival, such as Akt and MAPK/ERK pathway components.[8][11]
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells.[8]
-
Enzyme Inhibition: Some derivatives act as inhibitors of enzymes crucial for cancer progression, like histone deacetylases (HDACs) and topoisomerases.[1][8]
Antimicrobial Activity
The 1,3,4-thiadiazole nucleus is a key component of several antimicrobial agents.[12] Derivatives containing this scaffold have been tested against a variety of bacterial and fungal strains. Fluorinated and chlorinated phenyl-1,3,4-thiadiazole derivatives have demonstrated good inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[8]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
-
Bacterial strains (e.g., S. aureus, E. coli).
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
Standard antibiotic for control (e.g., Ciprofloxacin).
-
96-well microtiter plates.
Procedure:
-
Preparation of Inoculum: A bacterial suspension is prepared and adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: The test compound is serially diluted in the growth medium in the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Safety Information
Based on available data, this compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or may be harmful if swallowed.[1]
-
Hazard Statements: H302 (Harmful if swallowed).[1]
-
Precautionary Statements: P264, P270, P301+P312, P501.
-
Storage Class: 11 - Combustible Solids.[1]
Users should handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Conclusion
This compound is a compound with a chemical structure that suggests potential for biological activity, particularly in the areas of oncology and infectious diseases. The 1,3,4-thiadiazole core is a proven pharmacophore, and the specific substitutions in this molecule warrant further investigation. This technical guide provides a foundation for researchers to build upon, offering insights into its synthesis, physicochemical properties, and potential therapeutic applications. Further studies are needed to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical models.
References
- 1. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpcbs.com [ijpcbs.com]
- 6. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 7. Buy 5-((4-Fluorobenzyl)thio)-N-methyl-1,3,4-thiadiazol-2-amine [smolecule.com]
- 8. bepls.com [bepls.com]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
An In-depth Technical Guide to the Structure Elucidation of 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of the novel heterocyclic compound, 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the 1,3,4-thiadiazole scaffold in a wide range of biologically active molecules. The 1,3,4-thiadiazole ring is a versatile pharmacophore known to exhibit various activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a 4-fluorobenzyl moiety can further influence the compound's pharmacokinetic and pharmacodynamic profile. Accurate structure elucidation is a critical first step in the discovery and development of new therapeutic agents, ensuring the unambiguous assignment of the chemical structure, which underpins all subsequent biological and toxicological studies.
This technical guide details the analytical techniques and experimental protocols for the comprehensive structural characterization of this compound, including spectroscopic and crystallographic methods.
Physicochemical Properties
A summary of the key physicochemical properties of the title compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₈FN₃S | |
| Molecular Weight | 209.24 g/mol | |
| Melting Point | 205-207 °C | [1] |
| Appearance | Solid | |
| InChI Key | XHFWYSOJZBOIDC-UHFFFAOYSA-N |
Synthesis and Characterization Workflow
The general workflow for the synthesis and structural confirmation of this compound is depicted below.
Experimental Protocols
A generalized procedure for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide derivative with a carboxylic acid in the presence of a dehydrating agent.
Materials:
-
Thiosemicarbazide
-
4-Fluorophenylacetic acid
-
Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)
-
Ethanol
-
Sodium bicarbonate solution
-
Distilled water
Procedure:
-
A mixture of thiosemicarbazide (1.0 eq) and 4-fluorophenylacetic acid (1.0 eq) is prepared.
-
The mixture is cooled in an ice bath, and phosphorus oxychloride (3.0 eq) is added dropwise with constant stirring.
-
After the addition is complete, the reaction mixture is refluxed for 2-4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and carefully poured into crushed ice.
-
The resulting solution is neutralized with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.
-
The crude product is purified by recrystallization from a suitable solvent such as ethanol to afford the pure this compound.
4.2.1. Infrared (IR) Spectroscopy
-
Instrument: A Fourier-transform infrared (FT-IR) spectrometer.
-
Sample Preparation: The solid sample is mixed with KBr powder and pressed into a thin pellet.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A 400 or 500 MHz NMR spectrometer.
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
4.2.3. Mass Spectrometry (MS)
-
Instrument: A mass spectrometer, typically with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.
-
Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecular ion [M+H]⁺.
4.2.4. X-ray Crystallography
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture (e.g., acetone, ethanol).
-
Data Collection: A suitable crystal is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature (e.g., 293 K) using Mo Kα radiation.
-
Structure Solution and Refinement: The structure is solved by direct methods and refined by full-matrix least-squares on F².
Data Presentation and Interpretation
The following tables summarize the expected quantitative data for the structure elucidation of this compound, based on the analysis of closely related compounds. [2][3][4][5] Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | s | 2H | -NH₂ |
| ~7.25 | t | 2H | Ar-H |
| ~7.10 | t | 2H | Ar-H |
| ~4.15 | s | 2H | -CH₂- |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~169.0 | C-2 (Thiadiazole) |
| ~161.5 (d, J ≈ 243 Hz) | C-F (Aromatic) |
| ~157.0 | C-5 (Thiadiazole) |
| ~132.0 (d, J ≈ 3 Hz) | C (Aromatic) |
| ~131.0 (d, J ≈ 8 Hz) | CH (Aromatic) |
| ~115.5 (d, J ≈ 21 Hz) | CH (Aromatic) |
| ~35.0 | -CH₂- |
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3300 - 3100 | N-H stretching | Amine (-NH₂) |
| 3100 - 3000 | C-H stretching | Aromatic |
| ~1620 | C=N stretching | Thiadiazole ring |
| ~1510 | C=C stretching | Aromatic ring |
| ~1220 | C-F stretching | Fluoroaromatic |
| ~700 | C-S stretching | Thiadiazole ring |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 210.05 | [M+H]⁺ |
| 109.04 | [C₇H₆F]⁺ (Fluorotropylium ion) |
Logical Relationship of Analytical Techniques
The interplay of different analytical techniques is crucial for unambiguous structure elucidation.
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of spectroscopic and crystallographic techniques. While mass spectrometry provides the molecular weight and formula, IR spectroscopy identifies the key functional groups present. NMR spectroscopy offers detailed insights into the connectivity of atoms and the overall molecular framework. Finally, single-crystal X-ray crystallography provides the definitive proof of structure in the solid state. The protocols and expected data presented in this guide serve as a comprehensive resource for researchers involved in the synthesis and characterization of novel heterocyclic compounds for drug discovery and development.
References
- 1. 39181-55-0 CAS MSDS (2-AMINO-5-(4-FLUOROBENZYL)-1,3,4-THIADIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
The Biological Significance of the 1,3,4-Thiadiazole Ring: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole ring, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have led to the development of a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the biological significance of the 1,3,4-thiadiazole core, focusing on its role in anticancer, antimicrobial, and other therapeutic areas. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to aid researchers in the field of drug discovery and development.
Core Biological Activities and Mechanisms of Action
The diverse pharmacological profile of 1,3,4-thiadiazole derivatives stems from several key features. The ring is considered a bioisostere of pyrimidine, a fundamental component of nucleic acids, which allows these compounds to interfere with DNA replication and other cellular processes. Furthermore, the mesoionic character of the 1,3,4-thiadiazole ring enhances its ability to cross biological membranes and interact with various protein targets.
The primary mechanisms of action for 1,3,4-thiadiazole derivatives include:
-
Enzyme Inhibition: A significant number of 1,3,4-thiadiazole compounds exert their biological effects by inhibiting crucial enzymes. Notable targets include carbonic anhydrase, cyclooxygenase (COX), various kinases such as Epidermal Growth Factor Receptor (EGFR), and microbial enzymes.
-
Disruption of Signaling Pathways: These compounds have been shown to modulate key signaling pathways involved in cell proliferation, survival, and inflammation, such as the EGFR and STAT3 signaling cascades.
-
Interference with Microbial Processes: In infectious diseases, 1,3,4-thiadiazole derivatives can inhibit essential microbial enzymes, disrupt cell wall synthesis, and interfere with microbial DNA replication.
-
Induction of Apoptosis: In cancer therapy, many 1,3,4-thiadiazole derivatives have been demonstrated to induce programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.
Anticancer Activity
The 1,3,4-thiadiazole scaffold is a prominent feature in the design of novel anticancer agents. Derivatives have shown potent cytotoxic activity against a wide range of cancer cell lines.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected 1,3,4-thiadiazole derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Compound ID | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-(4-fluorobenzylthio)-5-(ciprofloxacin-1-yl) | A549 (Lung) | 2.79 | [1] |
| 2 | 2-(4-fluorobenzylthio)-5-(ciprofloxacin-1-yl) | SKOV-3 (Ovarian) | 3.58 | [1] |
| 3 | 2-(phenyl)-5-(honokiol derivative) | A549 (Lung) | 1.62 | [2] |
| 4 | 2-(p-tolyl)-5-(honokiol derivative) | A549 (Lung) | 2.53 | [1] |
| 5 | 2-amino-5-[2-(benzenesulfonylmethyl)phenyl] | LoVo (Colon) | 2.44 | [3] |
| 6 | 2-amino-5-[2-(benzenesulfonylmethyl)phenyl] | MCF-7 (Breast) | 23.29 | [3] |
| 7 | Pyridine hybrid 32a | HePG-2 (Liver) | 9.31 | [2] |
| 8 | Pyridine hybrid 32d | MCF-7 (Breast) | 3.31 | [2] |
Key Signaling Pathways in Cancer
EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and survival. Its aberrant activation is a hallmark of many cancers. Several 1,3,4-thiadiazole derivatives have been designed as potent EGFR inhibitors.
STAT3 Signaling Pathway Inhibition
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival. 1,3,4-thiadiazole derivatives have been shown to inhibit STAT3 phosphorylation and its downstream signaling.[3]
Antimicrobial Activity
1,3,4-thiadiazole derivatives have demonstrated significant activity against a broad range of pathogenic bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.
Quantitative Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity of selected 1,3,4-thiadiazole derivatives, with Minimum Inhibitory Concentration (MIC) values indicating the lowest concentration of the compound that inhibits visible growth of the microorganism.
| Compound ID | Substituent(s) | Microorganism | MIC (µg/mL) | Reference |
| 9b | 2-benzoylimino-3-(4-methylphenyl)-5-(triazolopyrimidinyl) | Aspergillus fumigatus | 0.9 | [4] |
| 9b | 2-benzoylimino-3-(4-methylphenyl)-5-(triazolopyrimidinyl) | Geotrichum candidum | 0.08 | [4] |
| 9b | 2-benzoylimino-3-(4-methylphenyl)-5-(triazolopyrimidinyl) | Staphylococcus aureus | 1.95 | [4] |
| 4c | 2-benzoylimino-3-(4-chlorophenyl)-5-(acetyl-phenyl-pyrazole) | Bacillus subtilis | 0.12 | [4] |
| 9a | 2-benzoylimino-3-phenyl-5-(triazolopyrimidinyl) | Bacillus subtilis | 0.12 | [4] |
| 14a | Tetranorlabdane derivative with a free amino group | Bacillus polymyxa | 2.5 | [5] |
| 21b | Gallic acid amide with a 4-fluorophenyl group | Vibrio harveyi | 31.3 | [5] |
| 8a | 2-amino-5-(4-fluorophenyl) | Staphylococcus aureus | 20-28 | [6] |
| 8b | 2-amino-5-(4-chlorophenyl) | Bacillus subtilis | 20-28 | [6] |
Other Therapeutic Applications
Beyond cancer and infectious diseases, the 1,3,4-thiadiazole scaffold has shown promise in a variety of other therapeutic areas:
-
Carbonic Anhydrase Inhibition: Derivatives of 1,3,4-thiadiazole, such as acetazolamide, are well-known inhibitors of carbonic anhydrase and are used as diuretics and for the treatment of glaucoma.[7]
-
Cyclooxygenase (COX) Inhibition: Certain 1,3,4-thiadiazole derivatives have been found to inhibit COX enzymes, suggesting their potential as anti-inflammatory agents.
-
Anticonvulsant Activity: A number of 1,3,4-thiadiazole compounds have demonstrated anticonvulsant properties in preclinical models.
-
Antiviral Activity: Some derivatives have shown activity against various viruses, including HIV.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of 1,3,4-thiadiazole derivatives.
Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazoles
A common method for the synthesis of the 2-amino-5-aryl-1,3,4-thiadiazole scaffold involves the cyclization of an aryl carboxylic acid with thiosemicarbazide.
Detailed Protocol:
-
To a mixture of an aromatic carboxylic acid (1 equivalent) in a suitable solvent (e.g., phosphorus oxychloride), add thiosemicarbazide (1 equivalent) slowly with stirring.
-
Heat the reaction mixture at a specified temperature (e.g., 80-90°C) for a defined period (e.g., 1-2 hours).
-
Cool the reaction mixture in an ice bath and carefully add cold water to quench the reaction.
-
Reflux the resulting suspension for several hours (e.g., 4 hours).
-
After cooling, basify the solution to a pH of approximately 8 using a suitable base (e.g., 50% sodium hydroxide solution).
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test 1,3,4-thiadiazole compounds in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
In Vitro Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to determine the antimicrobial activity of test compounds.
Detailed Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation of Agar Plates: Uniformly spread the microbial inoculum onto the surface of a suitable agar medium (e.g., Mueller-Hinton agar) in a petri dish.
-
Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile borer.
-
Compound Application: Add a defined volume of the test 1,3,4-thiadiazole compound solution at various concentrations into the wells. Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Conclusion
The 1,3,4-thiadiazole ring represents a remarkably versatile and biologically significant scaffold in the realm of medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, with particularly strong potential in the development of novel anticancer and antimicrobial agents. The ability of this heterocyclic system to interact with a multitude of biological targets, coupled with its favorable physicochemical properties, ensures that it will remain a focal point of research and development in the quest for new and more effective therapeutic agents. This guide provides a foundational resource for scientists and researchers, offering a compilation of quantitative data, detailed experimental methodologies, and visual aids to facilitate further exploration and innovation in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. hereditybio.in [hereditybio.in]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. benchchem.com [benchchem.com]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Screening of 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological screening of 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. This document details the synthesis, and potential antimicrobial and anticancer activities of this compound and its close analogs, offering insights for further research and drug development.
Introduction
The 1,3,4-thiadiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, antifungal, and anticancer properties. The introduction of a 4-fluorobenzyl group at the 5-position and an amine group at the 2-position of the thiadiazole ring is anticipated to modulate the biological activity of the parent molecule. This guide summarizes the available data on the biological evaluation of this compound and related compounds.
Synthesis
General Synthetic Pathway:
The synthesis would likely proceed via the reaction of 4-fluorophenylacetyl chloride with thiosemicarbazide to form an intermediate, which is then cyclized using a dehydrating agent such as concentrated sulfuric acid or phosphoric acid.
Biological Activities
Direct biological screening data for this compound is limited in publicly accessible literature. However, extensive research on structurally similar 5-substituted-2-amino-1,3,4-thiadiazoles provides valuable insights into its potential activities.
Antimicrobial and Antifungal Activity
Derivatives of 2-amino-1,3,4-thiadiazole are known to possess significant antibacterial and antifungal properties. The biological activity is often influenced by the nature of the substituent at the 5-position of the thiadiazole ring.
Table 1: Antimicrobial Activity of Structurally Similar 1,3,4-Thiadiazole Derivatives
| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus | - | 20-28 | [1] |
| 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | B. subtilis | - | 20-28 | [1] |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus | - | 20-28 | [1] |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | B. subtilis | - | 20-28 | [1] |
Note: Data presented is for closely related analogs. The absence of a methylene bridge between the phenyl ring and the thiadiazole ring in these analogs may influence the biological activity.
Anticancer Activity
Numerous studies have highlighted the potential of 1,3,4-thiadiazole derivatives as anticancer agents. The mechanism of action often involves the inhibition of various kinases or interaction with DNA.
Table 2: Anticancer Activity of Structurally Similar 1,3,4-Thiadiazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 5-((4-Fluorobenzyl)thio)-N-substituted-1,3,4-thiadiazol-2-amine derivatives | Various cancer cell lines | - | [2] |
| Ciprofloxacin-1,3,4-thiadiazole hybrids with 4-fluorobenzyl moiety | SKOV-3 (ovarian) | 3.58 | [3] |
| Ciprofloxacin-1,3,4-thiadiazole hybrids with 4-fluorobenzyl moiety | A549 (lung) | 2.79 | [3] |
Note: The presented IC₅₀ values are for hybrid molecules containing the 4-fluorobenzyl-thiadiazole moiety, indicating the potential of this structural motif.
Experimental Protocols
The following are generalized experimental protocols for the preliminary biological screening of novel compounds like this compound.
Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
This method is a qualitative to semi-quantitative test to assess the antimicrobial activity of a compound.
Protocol:
-
A standardized inoculum of the test microorganism is uniformly swabbed onto a Mueller-Hinton agar plate.
-
Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
The impregnated discs are placed on the surface of the agar.
-
The plates are incubated at 37°C for 18-24 hours.
-
The diameter of the clear zone of growth inhibition around the disc is measured in millimeters.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol (Broth Microdilution Method):
-
A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
Positive (microorganism and broth) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Potential Mechanism of Action and Signaling Pathways
While the specific mechanism of action for this compound has not been elucidated, several studies on analogous compounds suggest potential targets. For instance, some 1,3,4-thiadiazole derivatives have been shown to inhibit protein kinases, such as Akt (Protein Kinase B), which is a key component of a signaling pathway that promotes cell survival and proliferation.
Hypothetical Signaling Pathway Inhibition:
Based on the activity of similar compounds, this compound may potentially inhibit the PI3K/Akt signaling pathway.
References
Hypothesis on the Mechanism of Action for 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine: A Technical Guide
Abstract
This technical guide delineates a hypothesized mechanism of action for the novel synthetic compound, 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine. Based on an extensive review of the biological activities of structurally related 1,3,4-thiadiazole derivatives, we postulate that this compound primarily functions as a multi-targeting kinase inhibitor, with potential secondary antimicrobial properties. This document provides a comprehensive overview of the proposed signaling pathways, supporting quantitative data from analogous compounds, detailed experimental protocols for hypothesis validation, and visual representations of the core concepts. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3][4] Derivatives incorporating this core structure have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][5][6] The compound this compound is a member of this versatile class. The introduction of a 4-fluorobenzyl group at the 5-position of the 2-amino-1,3,4-thiadiazole core is anticipated to significantly influence its biological profile, potentially enhancing its potency and target selectivity.
This document puts forth a primary and a secondary hypothesis for the mechanism of action of this compound. The primary hypothesis centers on its role as an inhibitor of key signaling kinases implicated in cancer progression. The secondary hypothesis explores its potential as an antimicrobial agent.
Primary Hypothesis: Multi-Targeting Kinase Inhibition
We hypothesize that this compound exerts its primary biological effect through the inhibition of one or more protein kinases involved in cellular proliferation, survival, and angiogenesis. This hypothesis is predicated on numerous studies demonstrating that 2-amino-1,3,4-thiadiazole derivatives can effectively inhibit various kinases, including Abl protein kinase, ERK1/2, VEGFR-2, and BRAF kinase.[7][8][9] The 4-fluorobenzyl moiety may facilitate binding to the ATP-binding pocket of these enzymes.
Proposed Signaling Pathway
The proposed mechanism involves the disruption of key oncogenic signaling pathways. By inhibiting kinases such as VEGFR-2 and BRAF, the compound could interfere with downstream signaling cascades that promote tumor growth, angiogenesis, and metastasis.
References
- 1. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3,4-Thiadiazole derivatives as selective inhibitors of iNOS versus nNOS: Synthesis and structure-activity dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of 1,3,4-Thiadiazole Derivatives: A Technical Guide to Key Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. Its derivatives have been extensively investigated as potent agents against a wide array of diseases, owing to their ability to interact with a diverse range of biological targets. This technical guide provides an in-depth overview of the key therapeutic targets of 1,3,4-thiadiazole derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Anticancer Targets of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole nucleus is a cornerstone in the design of novel anticancer agents.[1][2][3][4][5] These compounds exert their cytotoxic effects through various mechanisms, including the inhibition of crucial enzymes involved in cancer cell proliferation and survival, induction of apoptosis, and interference with DNA replication.[1][2][6]
Key Anticancer Targets and Quantitative Activity
Several studies have identified specific molecular targets for the anticancer activity of 1,3,4-thiadiazole derivatives. These include protein kinases, carbonic anhydrases, and other enzymes vital for tumor progression.[1][7][8] The in vitro cytotoxic activity of various 1,3,4-thiadiazole derivatives against a range of cancer cell lines is summarized in Table 1.
Table 1: Anticancer Activity of 1,3,4-Thiadiazole Derivatives (IC50 values)
| Compound/Derivative Class | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | Cytotoxic | 49.6 | [3][8] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | Cytotoxic | 53.4 | [3][8] |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Leukemia) | Abl protein kinase | 7.4 | [7][9] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | Anti-proliferative | 2.44 | [10] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | Anti-proliferative | 23.29 | [10] |
| Ciprofloxacin-based 1,3,4-thiadiazoles | MCF-7 (Breast) | Antiproliferative | 3.26–15.7 | [11] |
| Honokiol derivatives with 1,3,4-thiadiazole | A549 (Lung) | Cytotoxic | 1.62–10.21 | [11] |
| Thiazole-bearing 1,3,4-thiadiazoles | MCF-7 (Breast) | Cytotoxic | 21.3 - 23.56 µg/mL | [7] |
| Pyrazoline-based 1,3,4-thiadiazoles | HepG-2 (Liver) | Cytotoxic | 84.9 | [7] |
| Pyrazoline-based 1,3,4-thiadiazoles | MCF-7 (Breast) | Cytotoxic | 63.2 | [7] |
| 1,3,4-Thiadiazole derivatives | MDA-MB-231 (Breast) | Cytotoxic | 8 - 11 | [12] |
Signaling Pathways Targeted by 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazole derivatives have been shown to modulate critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and EGFR signaling pathways.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Novel 1,3,4-Thiadiazole Compounds: A Technical Guide for Drug Development Professionals
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. This technical guide provides an in-depth overview of the discovery and synthesis of novel 1,3,4-thiadiazole compounds, with a particular focus on their anticancer properties. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive resource that encompasses synthetic methodologies, biological evaluation, and mechanisms of action. This guide presents quantitative data in structured tables for comparative analysis, details key experimental protocols, and utilizes visualizations to elucidate complex biological pathways and experimental workflows.
Introduction
1,3,4-thiadiazole is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. This scaffold is a bioisostere of pyrimidine, a fundamental component of nucleobases, which allows 1,3,4-thiadiazole derivatives to interfere with DNA replication and other crucial cellular processes.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[2][3] The mesoionic character of the 1,3,4-thiadiazole ring facilitates its ability to cross cellular membranes, enhancing its bioavailability and interaction with biological targets.[4]
In the realm of oncology, 1,3,4-thiadiazole derivatives have emerged as promising candidates for the development of novel therapeutics. They have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes like protein kinases and histone deacetylases, induction of apoptosis, and cell cycle arrest.[5][6] This guide will delve into the synthetic strategies for creating novel 1,3,4-thiadiazole compounds, summarize their biological activities with a focus on quantitative data, and provide detailed experimental protocols for their synthesis and evaluation.
Synthetic Strategies for Novel 1,3,4-Thiadiazole Compounds
The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is a focal point of research due to the significant biological activities exhibited by this class of compounds. A common and efficient method involves the cyclization of thiosemicarbazides with various reagents.
Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles
A prevalent method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the reaction of a carboxylic acid and thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride or concentrated sulfuric acid.[7][8]
Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles from Thiosemicarbazides
The reaction of acylhydrazines with isothiocyanates yields 1,4-disubstituted thiosemicarbazides, which can then be cyclized to form 2,5-disubstituted-1,3,4-thiadiazoles. This cyclization can be achieved under acidic or basic conditions.
Representative Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of novel 1,3,4-thiadiazole derivatives.
Caption: General workflow for the synthesis and biological evaluation of novel 1,3,4-thiadiazole compounds.
Biological Activities and Data Presentation
Novel 1,3,4-thiadiazole derivatives have been extensively evaluated for their anticancer activity against a variety of human cancer cell lines. The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected recently synthesized compounds.
Table 1: Anticancer Activity of Novel 1,3,4-Thiadiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2 | K562 (Chronic Myelogenous Leukemia) | 33 | [4] |
| 2 | HeLa (Cervical Cancer) | 12.4 | [4] |
| 3 | HeLa (Cervical Cancer) | 14.1 | [4] |
| 4y | MCF-7 (Breast Cancer) | 84 | [9][10] |
| 4y | A549 (Lung Cancer) | 34 | [9][10] |
| ST10 | MCF-7 (Breast Cancer) | 49.6 | [11] |
| ST10 | MDA-MB-231 (Breast Cancer) | 53.4 | [11] |
| ST8 | MDA-MB-231 (Breast Cancer) | 56.4 | [11] |
| ST3 | MDA-MB-231 (Breast Cancer) | 78.6 | [11] |
| 8a | A549 (Lung Cancer) | 1.62 ± 0.19 | [6] |
| 8a | MDA-MB-231 (Breast Cancer) | 4.61 ± 0.51 | [6] |
| 14a | HepG2 (Liver Cancer) | Not specified | [12] |
| 14c | MCF-7 (Breast Cancer) | Not specified | [12] |
| 25 (3-chloro derivative) | MCF-7 (Breast Cancer) | Better than Doxorubicin | [5] |
| 26 (4-chloro derivative) | MCF-7 (Breast Cancer) | Better than Doxorubicin | [5] |
| 91 | MCF-7 (Breast Cancer) | Good activity | [5] |
| 92 | A549 (Lung Cancer) | Good activity | [5] |
Table 2: Synthesis Yields of Selected 1,3,4-Thiadiazole Derivatives
| Compound Series | Number of Compounds | Yield Range (%) | Reference |
| 4a-y | 25 | 72-85 | [9] |
| 1-4 | 4 | Not specified | [7][8] |
| 1a-d, 2a-d, 3a-d | 12 | Not specified | [13] |
| 8a-j | 10 | Not specified | [6] |
Mechanism of Action
The anticancer effects of 1,3,4-thiadiazole derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.
Induction of Apoptosis
Many novel 1,3,4-thiadiazole compounds have been shown to induce apoptosis in cancer cells through the activation of caspases, a family of cysteine proteases that play a crucial role in the apoptotic pathway.[3][5][14] The activation of initiator caspases (e.g., caspase-8 and caspase-9) leads to the activation of effector caspases (e.g., caspase-3), which in turn cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[14]
Caption: Apoptosis induction via caspase activation by 1,3,4-thiadiazole derivatives.
Cell Cycle Arrest
Several 1,3,4-thiadiazole derivatives have been reported to cause cell cycle arrest at different phases, most commonly at the G2/M phase.[12][14] This prevents the cancer cells from entering mitosis and subsequently leads to apoptosis.
Inhibition of Signaling Pathways
Recent studies have indicated that some 1,3,4-thiadiazole derivatives can inhibit key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and MEK/ERK pathways.[6][15] These pathways are crucial for cell proliferation, survival, and metastasis.
Caption: Inhibition of PI3K/Akt and MEK/ERK signaling pathways by 1,3,4-thiadiazole derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the discovery and evaluation of novel 1,3,4-thiadiazole compounds.
General Synthesis of N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives (4a-y)
To a solution of the appropriate 5-(substituted amino)-1,3,4-thiadiazole-2-thiol (1 mmol) in acetone (20 mL), anhydrous potassium carbonate (1.5 mmol) was added and the mixture was stirred at room temperature for 30 minutes. Then, the appropriate 2-chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide (1 mmol) was added to the mixture. The reaction mixture was refluxed for 4-6 hours. The completion of the reaction was monitored by TLC. After completion, the solvent was evaporated under reduced pressure. The residue was washed with water, filtered, and recrystallized from ethanol to afford the final compounds.[9]
In Vitro Cytotoxicity Evaluation (MTT Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were treated with various concentrations of the synthesized 1,3,4-thiadiazole compounds and a positive control (e.g., cisplatin) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.[10]
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cancer cells were treated with the test compounds at their respective IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells were washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle were determined using appropriate software.[12][16]
Conclusion
The 1,3,4-thiadiazole scaffold continues to be a highly promising framework for the development of novel anticancer agents. The synthetic accessibility of this heterocycle allows for the generation of diverse libraries of compounds with a wide range of biological activities. The ability of these compounds to induce apoptosis, cause cell cycle arrest, and inhibit critical cancer-related signaling pathways underscores their therapeutic potential. This technical guide provides a comprehensive resource for researchers in the field, summarizing key synthetic strategies, presenting crucial biological data, and detailing essential experimental protocols to facilitate the ongoing discovery and development of next-generation 1,3,4-thiadiazole-based therapeutics. Further research focusing on optimizing the structure-activity relationships, improving selectivity, and elucidating detailed mechanisms of action will be pivotal in translating these promising compounds into clinical candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives suppress cancer via inducing PI3K/Akt/mTOR-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemmethod.com [chemmethod.com]
- 14. Novel 1,3,4-thiadiazole–chalcone hybrids containing catechol moiety: synthesis, antioxidant activity, cytotoxicity and DNA interaction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation | MDPI [mdpi.com]
A Technical Guide to the Spectroscopic Data of 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available spectroscopic data for 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine, a molecule of interest in medicinal chemistry. Due to the limited availability of a complete, published dataset for this specific compound, this document presents data for a closely related analog, 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, and offers insights into the expected spectroscopic characteristics of the target molecule.
Spectroscopic Data Analysis
¹³C NMR Data for 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine[1]
The following table summarizes the ¹³C NMR spectral data for 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, as reported in the Rasayan Journal of Chemistry[1]. This data is crucial for understanding the chemical environment of the carbon atoms in a similar molecular framework.
| Chemical Shift (δ, ppm) | Assignment |
| 175.2 | C-5 (Thiadiazole ring) |
| 163.1 | C-4' (Aromatic ring, attached to F) |
| 162.2 | C-2 (Thiadiazole ring) |
| 130.3 | Aromatic CH |
| 129.8 | Aromatic CH |
| 128.4 | C-1' (Aromatic ring) |
| 116.2 | Aromatic CH |
| 115.9 | Aromatic CH |
For this compound, the introduction of a methylene linker would result in an additional signal in the aliphatic region of the ¹³C NMR spectrum, typically expected around 30-40 ppm.
Infrared (IR) Spectroscopy Data for 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine[1]
The IR spectrum of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine shows characteristic absorption bands that confirm its functional groups[1].
| Wavenumber (cm⁻¹) | Assignment |
| 3372 | N-H stretching (amine) |
| 3064 | C-H stretching (aromatic) |
| 1632 | C=N stretching (ring) |
| 1562-1448 | C=C stretching (aromatic) |
| 1056 | C-F stretching |
| 862 | C-S-C stretching (thiadiazole) |
The IR spectrum of this compound is expected to be very similar, with the addition of C-H stretching vibrations for the benzyl methylene group, likely appearing in the 2850-2960 cm⁻¹ region.
Mass Spectrometry (MS) Data
While a specific mass spectrum for this compound was not found, the molecular weight of the compound is 209.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 209. Fragmentation patterns would likely involve the loss of the amino group, cleavage of the benzyl group, and fragmentation of the thiadiazole ring.
Experimental Protocols
A general and robust method for the synthesis of 5-substituted-1,3,4-thiadiazol-2-amines involves the cyclization of a thiosemicarbazide derivative. The following protocol is adapted from established literature procedures for similar compounds[1].
Synthesis of this compound
-
Preparation of 4-Fluorobenzoyl Thiosemicarbazide:
-
A mixture of 4-fluorobenzoic acid and thiosemicarbazide is heated under reflux in the presence of a dehydrating agent, such as phosphorus oxychloride or concentrated sulfuric acid.
-
The reaction mixture is then cooled and neutralized, leading to the precipitation of the thiosemicarbazide derivative.
-
The crude product is filtered, washed, and recrystallized.
-
-
Dehydrocyclization to form the Thiadiazole Ring:
-
The prepared 4-fluorobenzoyl thiosemicarbazide is treated with a strong acid, typically concentrated sulfuric acid, with heating.
-
The reaction mixture is maintained at a specific temperature (e.g., 60-70°C) for several hours.
-
Upon completion, the mixture is poured over crushed ice, and the pH is adjusted with a base (e.g., ammonia solution) to precipitate the product.
-
The resulting solid, this compound, is then filtered, washed thoroughly with water, and purified by recrystallization.
-
Visualizations
The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Synthetic and analytical workflow for the target compound.
Caption: Logical flow of spectroscopic data for structural elucidation.
References
Methodological & Application
synthesis protocol for 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine
An Application Note on the Synthesis of 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry. The 1,3,4-thiadiazole scaffold is a recognized pharmacophore present in numerous compounds exhibiting a wide array of biological activities.[1][2] The described method involves the acid-catalyzed cyclization of thiosemicarbazide with 2-(4-fluorophenyl)acetic acid. This protocol offers a straightforward, efficient, and high-yield approach suitable for laboratory-scale synthesis.
Introduction
The 1,3,4-thiadiazole ring is a crucial five-membered heterocycle that has garnered significant attention in drug discovery due to its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The biological efficacy of these compounds is often modulated by the nature of substituents at the 2- and 5-positions of the thiadiazole core.[2] This protocol details the synthesis of the 5-(4-Fluorobenzyl) substituted analog, providing a foundational method for producing this and similar derivatives for further research and development.
Synthesis Pathway
The synthesis proceeds via the cyclization of 2-(4-fluorophenyl)acetic acid with thiosemicarbazide. This reaction is typically facilitated by a dehydrating agent or a strong acid catalyst, such as phosphorus pentachloride, phosphorus oxychloride, or concentrated sulfuric acid, to form the 1,3,4-thiadiazole ring.[3][4][5][6] A particularly efficient method involves a solid-state reaction at room temperature using phosphorus pentachloride, which is noted for its mild conditions and high yields.[3]
Caption: Reaction scheme for the synthesis of the target compound.
Experimental Protocol
This protocol is based on a solid-state reaction method which is simple, rapid, and efficient.[3][5]
3.1 Materials and Reagents
-
2-(4-fluorophenyl)acetic acid
-
Thiosemicarbazide
-
Phosphorus pentachloride (PCl₅)
-
Sodium carbonate (Na₂CO₃) solution (8% w/v)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Mortar and pestle
-
Beakers and Erlenmeyer flasks
-
Filtration apparatus (Büchner funnel)
-
pH meter or pH strips
3.2 Synthesis Procedure
-
Reaction Setup: In a dry mortar, add thiosemicarbazide, 2-(4-fluorophenyl)acetic acid, and phosphorus pentachloride in a molar ratio of 1:1.1:1.1.
-
Reaction Execution: Grind the mixture evenly using a pestle at room temperature for 10-15 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC) until the thiosemicarbazide spot disappears.[5] Let the mixture stand to obtain the crude product.
-
Work-up and Neutralization: Transfer the crude product to a beaker. Carefully add 8% sodium carbonate solution in portions while stirring until the pH of the mixture reaches 8.0-8.2.[3] This step neutralizes residual acid and precipitates the product.
-
Isolation: Filter the resulting solid precipitate using a Büchner funnel and wash the filter cake with cold deionized water to remove inorganic salts.
-
Purification: Dry the filter cake completely. Recrystallize the dried solid from a mixture of DMF and water (e.g., in a 1:2 volume ratio) to obtain the pure this compound.[3][5]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Caption: General experimental workflow for the synthesis protocol.
Data Summary
The following table summarizes the key properties of the synthesized compound.
| Property | Value | Reference |
| IUPAC Name | This compound | - |
| CAS Number | 39181-55-0 | [7] |
| Molecular Formula | C₉H₈FN₃S | [7] |
| Molecular Weight | 209.25 g/mol | [7] |
| Appearance | Solid | |
| Typical Yield | >91% | [3] |
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and arrangement of protons and carbons.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule.
-
Elemental Analysis: To determine the elemental composition and confirm the molecular formula.
Safety Information
-
Product: The final compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).
-
Reagents: Phosphorus pentachloride is highly corrosive and reacts violently with water. Concentrated acids are also highly corrosive. All manipulations involving these reagents must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
General: Standard laboratory safety practices should be followed at all times. Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. CN103936692A - Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. scbt.com [scbt.com]
One-Pot Synthesis of 2-Amino-1,3,4-Thiadiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 2-amino-1,3,4-thiadiazole derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. These compounds exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and antiviral properties.[1][2][3] This guide focuses on practical and efficient synthetic methodologies, offering a comparative overview of different approaches and detailed step-by-step protocols.
Introduction
The 1,3,4-thiadiazole ring is a crucial pharmacophore found in numerous biologically active compounds.[4] In particular, the 2-amino-1,3,4-thiadiazole scaffold serves as a versatile building block for the synthesis of novel therapeutic agents. The development of efficient, scalable, and environmentally friendly synthetic routes to these derivatives is a key objective in medicinal chemistry. One-pot syntheses, which combine multiple reaction steps into a single operation, are highly desirable as they reduce reaction time, simplify purification processes, and minimize waste.[5] This document outlines several effective one-pot methods for the synthesis of 2-amino-1,3,4-thiadiazole derivatives, with a focus on practical implementation in a laboratory setting.
Comparative Overview of Synthetic Methods
Several one-pot methods have been developed for the synthesis of 2-amino-1,3,4-thiadiazoles, primarily involving the condensation and cyclization of a carboxylic acid and thiosemicarbazide. The choice of cyclizing agent is a critical factor influencing reaction conditions and yields.
| Method | Cyclizing Agent | Key Advantages | Typical Reaction Conditions | Reported Yields |
| Method A | Polyphosphate Ester (PPE) | Mild reaction conditions, avoids toxic reagents.[5][6] | 80-85°C | Good to Excellent |
| Method B | Concentrated Sulfuric Acid (H₂SO₄) | Readily available and inexpensive reagent. | 80-90°C | Good to Excellent |
| Method C | Phosphorus Pentachloride (PCl₅) | Solid-phase reaction, short reaction time, mild conditions (room temperature).[7] | Room Temperature | Up to 91% or higher[7] |
| Method D | Phosphorus Oxychloride (POCl₃) | Effective for dehydration. | Reflux | Good |
Experimental Protocols
Method A: One-Pot Synthesis using Polyphosphate Ester (PPE)
This protocol describes a general procedure for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from a carboxylic acid and thiosemicarbazide using polyphosphate ester as a cyclodehydrating agent.[5][8]
Materials:
-
Carboxylic acid (aliphatic or aromatic)
-
Thiosemicarbazide
-
Polyphosphate ester (PPE)
-
Chloroform (CHCl₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (5 mmol) and thiosemicarbazide (5 mmol).
-
Add chloroform and at least 20 g of polyphosphate ester (PPE) for every 5 mmol of carboxylic acid.[8]
-
Heat the reaction mixture with stirring at 80-85°C.[5]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice water.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution to a pH of approximately 7-8.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the crude product with water.
-
Recrystallize the product from ethanol to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.
Method B: One-Pot Synthesis using Concentrated Sulfuric Acid
This protocol details the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles using concentrated sulfuric acid as a catalyst and dehydrating agent.
Materials:
-
Aromatic carboxylic acid
-
Thiosemicarbazide
-
Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Ice-cold water
Procedure:
-
To an aqueous solution of thiosemicarbazide (0.05 mol), add an ethanolic solution of the aromatic carboxylic acid (0.05 mol) with constant stirring.
-
Carefully add a few drops of concentrated sulfuric acid.
-
Heat the reaction mixture for 4 hours at 80-90°C.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Basify the solution with a 10% Na₂CO₃ solution.
-
Filter the resulting precipitate, dry it, and recrystallize from a suitable solvent.
Method C: Solid-Phase Synthesis using Phosphorus Pentachloride
This method offers a solvent-free approach to synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles.[7]
Materials:
-
Carboxylic acid
-
Thiosemicarbazide
-
Phosphorus Pentachloride (PCl₅)
-
Alkaline solution (e.g., 5% Sodium Carbonate solution)
-
N,N-dimethylformamide (DMF) and Water (for recrystallization)
Procedure:
-
In a dry reaction vessel, add thiosemicarbazide (A mol), carboxylic acid (B mol), and phosphorus pentachloride (C mol) in a molar ratio of A:B:C = 1:(1-1.2):(1-1.2).[7]
-
Grind the mixture evenly at room temperature and let it stand.[7]
-
After the reaction is complete (monitored by TLC), add an alkaline solution to the crude product until the pH of the mixed solution is 8-8.2.[7]
-
Filter the mixture and dry the filter cake.
-
Recrystallize the solid from a mixture of DMF and water to yield the pure product.[7]
Visualized Experimental Workflow and Reaction Mechanism
The following diagrams illustrate the general workflow for the one-pot synthesis and the proposed reaction mechanism.
References
- 1. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. search.library.doc.gov [search.library.doc.gov]
- 3. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 8. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine by Recrystallization
Abstract
This document provides a detailed protocol for the purification of 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine via recrystallization. This method is designed for researchers, scientists, and drug development professionals to obtain a high-purity solid form of the compound, suitable for subsequent analytical studies and synthetic applications. The protocol is based on established chemical principles and analogous procedures for similar heterocyclic compounds.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. The purity of this compound is critical for accurate biological evaluation and for ensuring the integrity of subsequent chemical transformations. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of high-purity crystals. This application note details a reproducible method for the recrystallization of this compound, with a focus on ethanol as the recrystallization solvent.
Data Presentation
The following table summarizes the expected quantitative data from the recrystallization process. These values are representative and may vary based on the initial purity of the compound and the precise experimental conditions.
| Parameter | Crude Compound | Recrystallized Compound |
| Appearance | Off-white to pale yellow solid | White crystalline solid |
| Mass (g) | 5.00 | 4.25 |
| Purity (by HPLC, %) | 95.0 | >99.5 |
| Melting Point (°C) | 203-206 | 205-207[1][2] |
| Recovery (%) | - | 85 |
Experimental Protocol
This protocol outlines the step-by-step methodology for the recrystallization of this compound using ethanol.
3.1. Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks (125 mL and 250 mL)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Condenser (optional, but recommended)
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass rod
-
Ice bath
-
Vacuum oven or desiccator
3.2. Recrystallization Procedure
-
Dissolution:
-
Place 5.00 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 50 mL of ethanol to the flask.
-
Gently heat the mixture on a hot plate with continuous stirring. The use of a condenser is recommended to prevent solvent loss.
-
Continue to add ethanol portion-wise (in 5-10 mL increments) to the heated suspension until the solid completely dissolves. The goal is to use the minimum amount of hot solvent to create a saturated solution.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot filtration. This step should be done quickly to prevent premature crystallization.
-
Pre-heat a separate Erlenmeyer flask and a funnel (with fluted filter paper) on the hot plate.
-
Pour the hot solution through the pre-heated funnel to remove insoluble materials.
-
-
Crystallization:
-
Remove the flask containing the clear, hot solution from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent contamination.
-
Slow cooling generally promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Continue to draw air through the funnel for several minutes to partially dry the crystals.
-
Carefully transfer the crystalline solid to a watch glass or drying dish.
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved, or in a desiccator under vacuum.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the recrystallization protocol.
Caption: Workflow for the recrystallization of this compound.
Discussion
The choice of ethanol as the recrystallization solvent is supported by its ability to dissolve the target compound at elevated temperatures and its lower solubility at reduced temperatures, which is a key characteristic of a good recrystallization solvent. The melting point of the recrystallized product should be sharp and within the expected range, indicating a high degree of purity.[1][2] For other thiadiazole derivatives, ethanol has been successfully used for recrystallization.[3][4][5][6][7][8][9] The expected recovery of approximately 85% is a good yield for a single recrystallization step, though this can be influenced by the initial purity and the precise execution of the protocol. Purity analysis by High-Performance Liquid Chromatography (HPLC) is recommended to confirm the removal of impurities.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Ethanol is flammable; avoid open flames and use a hot plate for heating.
-
Handle the hot glassware with appropriate clamps and heat-resistant gloves.
By following this detailed protocol, researchers can effectively purify this compound for their research and development needs.
References
- 1. 39181-55-0 CAS MSDS (2-AMINO-5-(4-FLUOROBENZYL)-1,3,4-THIADIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 2-AMINO-5-(4-FLUOROBENZYL)-1,3,4-THIADIAZOLE | 39181-55-0 [amp.chemicalbook.com]
- 3. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. researchgate.net [researchgate.net]
Analytical Techniques for the Characterization of 1,3,4-Thiadiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the key analytical techniques employed in the structural elucidation and characterization of 1,3,4-thiadiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] Detailed application notes are provided for each technique, alongside practical experimental protocols to guide researchers in their laboratory work.
Application Note 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 1,3,4-thiadiazole derivatives. Both ¹H and ¹³C NMR provide critical information about the molecular framework, substituent positioning, and electronic environment of the molecule.
¹H NMR Spectroscopy: The proton NMR spectra of 1,3,4-thiadiazole derivatives are characterized by signals corresponding to the protons of substituents attached to the thiadiazole ring and any protons directly on the ring, though the latter is less common. Protons on nitrogen atoms (N-H) can exhibit broad signals or may not be visible due to chemical exchange or the quadrupole moment of nitrogen.[3] A D₂O exchange experiment can confirm the presence of an N-H proton.[3] Aromatic protons on substituents typically appear as multiplets in the range of δ 7.00–8.43 ppm.[4][5]
¹³C NMR Spectroscopy: The carbon atoms of the 1,3,4-thiadiazole ring have characteristic chemical shifts. The C2 and C5 carbons typically resonate in distinct downfield regions. For instance, C2, often attached to a substituent like an amino group, can appear around δ 163–169 ppm, while C5 may be found around δ 156–166 ppm.[3][6] In some instances, these signals have been observed between 163.5–158.4 ppm and 164.23–160.1 ppm.[5] The precise chemical shifts are highly dependent on the nature of the substituents on the ring.[3]
Two-Dimensional (2D) NMR: Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for the definitive assignment of proton and carbon signals, especially in complex derivatives.[3][7]
Quantitative NMR Data for 1,3,4-Thiadiazole Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
| ¹H | Aromatic Protons | 7.00 - 8.43[4][5] |
| N-H (Amine/Amide) | 8.40 - 11.28[8], 9.94 - 10.47[4] | |
| Aliphatic Protons (e.g., -CH₃) | 2.27 - 2.57[8] | |
| ¹³C | C2 of Thiadiazole Ring | 163 - 169[3], 163.77 - 169.01[8] |
| C5 of Thiadiazole Ring | 156 - 166[3], 159.56 - 162.90[8] | |
| Aromatic Carbons | 117.54 - 146.67[8] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified 1,3,4-thiadiazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[3][6] Due to potential solubility issues arising from hydrogen bonding, polar solvents like DMSO-d₆ are often preferred.[3]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, a larger number of scans may be required due to the lower natural abundance of ¹³C.
-
-
2D NMR (if necessary):
-
Perform HSQC and HMBC experiments to establish connectivity between protons and carbons.
-
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software.
-
D₂O Exchange (optional): To identify N-H protons, acquire a ¹H NMR spectrum, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The N-H signal should disappear or significantly decrease in intensity.[3]
Application Note 2: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in 1,3,4-thiadiazole derivatives. The vibrational frequencies of specific bonds provide a characteristic fingerprint of the molecule.
Key characteristic absorption bands for the 1,3,4-thiadiazole ring system include C=N stretching, typically observed in the range of 1639-1649 cm⁻¹.[3][9] C-S stretching vibrations usually appear as weak bands below 660 cm⁻¹.[3][10] For amino-substituted thiadiazoles, symmetrical and asymmetrical N-H stretching vibrations can be seen around 3320 and 3206 cm⁻¹.[3][10] If the derivative can exist in a thione tautomeric form, a C=S stretching band may be observed around 1118-1174 cm⁻¹.[3][9]
Key IR Absorption Bands for 1,3,4-Thiadiazole Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| N-H (Amine) | Stretching | 3167 - 3262[4], 3206 - 3385[10] |
| C-H (Aromatic) | Stretching | 3167 - 3262[4] |
| C=N (Thiadiazole ring) | Stretching | 1639 - 1649[3][9] |
| C=C (Aromatic) | Stretching | ~1600 |
| C-S (Thiadiazole ring) | Stretching | < 660[3][10] |
| C=S (Thione tautomer) | Stretching | 1118 - 1174[3][9] |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid Samples (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum.
-
Data Acquisition: Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Application Note 3: Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of 1,3,4-thiadiazole derivatives. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.[11] The fragmentation pattern observed in the mass spectrum offers valuable structural information.
The fragmentation of 1,3,4-thiadiazole derivatives often starts with the loss of substituents from the ring.[3][7] The thiadiazole ring itself can then undergo cleavage, leading to characteristic fragment ions.[3] The specific fragmentation pathways are highly dependent on the overall structure of the compound and the ionization method used.[3]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilutions may be necessary depending on the ionization technique and instrument sensitivity.
-
Instrumentation: Utilize a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Infusion: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.
-
-
Data Analysis:
-
Determine the molecular weight from the molecular ion peak.
-
For HRMS data, use the exact mass to calculate the elemental composition.
-
Analyze the fragmentation pattern to deduce the structure of the molecule.
-
Application Note 4: UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. 1,3,4-thiadiazole derivatives generally exhibit absorption bands in the UV-Vis region corresponding to π→π* transitions.[3][4] The position of the maximum absorption (λmax) is influenced by the substituents attached to the ring and the solvent used.[3] Extended conjugation with aromatic substituents can lead to a bathochromic (red) shift in the absorption maximum.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the 1,3,4-thiadiazole derivative in a UV-transparent solvent (e.g., methanol, ethanol, acetonitrile) with a known concentration (typically in the range of 10⁻⁴ to 10⁻⁶ M).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a cuvette with the pure solvent and use it as a blank to zero the instrument.
-
Sample Measurement: Fill a matched cuvette with the sample solution and record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorption (λmax) and calculate the molar absorptivity (ε) if the concentration is known.
Application Note 5: X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, providing precise bond lengths, bond angles, and stereochemistry.[2] This technique is invaluable for the absolute confirmation of the structure of novel 1,3,4-thiadiazole derivatives. The analysis of the crystal packing can also reveal information about intermolecular interactions such as hydrogen bonds and π-π stacking.[12]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the purified 1,3,4-thiadiazole derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a solution of the compound in an appropriate solvent or solvent mixture.[13]
-
Crystal Mounting: Select a suitable single crystal and mount it on a goniometer.
-
Data Collection: Collect X-ray diffraction data at a controlled temperature (often 100 K) using a diffractometer.[13]
-
Structure Solution and Refinement: Process the collected data and solve the crystal structure using direct methods. Refine the structure using full-matrix least-squares on F².[13]
-
Structure Analysis: Analyze the final refined structure to obtain detailed geometric parameters and information about intermolecular interactions.
Characterization Workflow for a Novel 1,3,4-Thiadiazole Derivative
The following diagram illustrates a typical workflow for the comprehensive characterization of a newly synthesized 1,3,4-thiadiazole derivative.
Caption: Workflow for the characterization of 1,3,4-thiadiazole derivatives.
Logical Pathway for Spectroscopic Data Interpretation
The following diagram illustrates the logical relationship between different spectroscopic techniques in the process of structure elucidation.
Caption: Interplay of spectroscopic techniques for structure elucidation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. chemmethod.com [chemmethod.com]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Quantitative crystal structure analysis of 1,3,4-thiadiazole derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Anticancer Activity Assays of 1,3,4-Thiadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the in vitro anticancer activity of 1,3,4-thiadiazole compounds. The 1,3,4-thiadiazole scaffold is a key pharmacophore in the development of novel therapeutic agents due to its diverse biological activities.[1] This document outlines detailed protocols for essential assays to determine cytotoxicity, mechanisms of apoptosis induction, and effects on the cell cycle.
The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a fundamental component of nucleic acids, which allows its derivatives to potentially interfere with DNA replication processes.[2][3] Furthermore, the mesoionic nature of this heterocyclic ring enhances the ability of these compounds to traverse cellular membranes and interact with biological targets.[2] Various 1,3,4-thiadiazole derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines, including breast, lung, colon, prostate, and leukemia.[4] Their mechanisms of action are diverse, involving the inhibition of crucial enzymes like protein kinases, topoisomerases, and histone deacetylases (HDACs), as well as interference with signaling pathways such as PI3K/Akt and MAPK/ERK.[4]
Cytotoxicity Assessment
The initial step in evaluating the anticancer potential of 1,3,4-thiadiazole compounds is to determine their cytotoxic effects on various cancer cell lines. This is typically achieved through colorimetric assays that measure cell viability.
Sulforhodamine B (SRB) Assay
The SRB assay is a robust and cost-effective method for assessing cell viability by quantifying the total protein content of adherent cells.[5]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 1,3,4-thiadiazole compounds and a vehicle control. Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.[6] Incubate at 4°C for at least 1 hour.[6]
-
Washing: Wash the plates four to five times with 1% (v/v) acetic acid to remove unbound dye.[6][7] Air-dry the plates completely.[6]
-
Staining: Add 50-100 µL of 0.04% or 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[6][7]
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.[7]
-
Solubilization: Air-dry the plates and add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.[6][8]
-
Absorbance Measurement: Measure the absorbance at approximately 510-540 nm using a microplate reader.[6][8]
MTT Assay
The MTT assay is another widely used colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[9] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[10]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Expose the cells to a range of concentrations of the 1,3,4-thiadiazole derivatives and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[11] Incubate at 37°C for 3-4 hours.[11][12]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[11] Read the absorbance at a wavelength of 570-590 nm.[11][13]
Data Presentation: Cytotoxicity of 1,3,4-Thiadiazole Derivatives (IC50 values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected 1,3,4-thiadiazole derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
| Derivative 29i (N-(1,3,4-Thiadiazol-2-yl)benzamide derivative) | MCF-7 (Breast) | 0.77[9] |
| Derivative 29i (N-(1,3,4-Thiadiazol-2-yl)benzamide derivative) | A549 (Lung) | 1.01[9] |
| Derivative 22d | MCF-7 (Breast) | 1.52[2] |
| Honokiol derivative 8a | A549 (Lung) | 1.62[2] |
| Thiazole derivative with 1,3,4-thiadiazole (16b) | HepG2-1 (Liver) | 0.69[9] |
| Thiazole derivative with 1,3,4-thiadiazole (21) | HepG2-1 (Liver) | 1.82[9] |
| Derivative 2g (5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine) | LoVo (Colon) | 2.44[14] |
| Derivative 32a | HePG-2 (Liver) | 3.31[2] |
| Compound 6e | MCF-7 (Breast) | 3.85[15] |
| Compound IVc | Breast Cancer Panel | 1.47[16] |
| Compound VIc | Colon Cancer Panel | 1.40[16] |
Mechanistic Assays
To understand how 1,3,4-thiadiazole compounds exert their anticancer effects, it is crucial to investigate their impact on key cellular processes such as apoptosis and the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membranes.
Protocol:
-
Cell Treatment: Treat cancer cells with the 1,3,4-thiadiazole compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis (PI Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by staining the cellular DNA with propidium iodide (PI).
Protocol:
-
Cell Treatment: Treat cancer cells with the 1,3,4-thiadiazole compound at its IC50 concentration for a defined period.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Some 1,3,4-thiadiazole derivatives have been shown to induce cell cycle arrest at different phases. For instance, compound 32a caused an arrest at the G2/M phase in MCF-7 cells, while compounds 14a and 14c led to cellular accumulation in the S and G2/M phases in HepG2 and MCF-7 cells, respectively.[2] Another derivative, compound 19, was found to arrest breast cancer cells at the G2/M phase, likely through the inhibition of CDK1.[17][18]
Signaling Pathways and Molecular Targets
1,3,4-Thiadiazole derivatives can exert their anticancer effects by modulating various signaling pathways and interacting with specific molecular targets.[4]
References
- 1. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bepls.com [bepls.com]
- 5. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SRB assay for measuring target cell killing [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. cyrusbio.com.tw [cyrusbio.com.tw]
- 12. bds.berkeley.edu [bds.berkeley.edu]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting antimicrobial susceptibility testing of novel and existing thiadiazole derivatives. The protocols outlined below are based on established methodologies to ensure reliable and reproducible results.
Data Presentation: Summary of Antimicrobial Activity
The antimicrobial efficacy of thiadiazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the diameter of the zone of inhibition. The following tables summarize the activity of a diverse set of thiadiazole derivatives against various microbial strains, showcasing the broad-spectrum potential of this class of compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of Thiadiazole Derivatives against Bacterial Strains
| Compound ID | Derivative Class | Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
| TDA-01 | 2-Amino-1,3,4-thiadiazole | Staphylococcus aureus | Gram-positive | 125 - 1024 | [1] |
| TDA-02 | 2-Amino-1,3,4-thiadiazole | Bacillus subtilis | Gram-positive | 1000 | [1] |
| TDA-03 | Sparfloxacin-thiadiazole Hybrid | Pseudomonas aeruginosa | Gram-negative | Moderate to Good | [1] |
| TDA-04 | Tetranorlabdane-thiadiazole | Bacillus polymyxa | Gram-positive | 2.5 | [1] |
| TDA-05 | Benzimidazole-thiadiazole | Escherichia coli | Gram-negative | Moderate to Good | [1] |
| TDA-06 | Quinoline-thiophene-thiadiazole | Staphylococcus aureus | Gram-positive | Notable Activity | [1] |
| TDA-07 | Thiourea-thiadiazole | Escherichia coli | Gram-negative | 0.33 (IC50) | [2] |
| TDA-08 | 2-Hydroxyalkyl-1,3,4-thiadiazole | Gram-positive bacteria | Gram-positive | Potent Activity | [3] |
Table 2: Zone of Inhibition of Thiadiazole Derivatives against Fungal Strains
| Compound ID | Derivative Class | Fungal Strain | Zone of Inhibition (mm) | Reference |
| TDF-01 | Imidazole-thiadiazole | Rhizopus oryzae | 17 | [4] |
| TDF-02 | Phenyl-thiadiazole | Aspergillus niger | 24 | [5] |
| TDF-03 | Triazole-thiadiazole | Candida albicans | 27 | [5] |
| TDF-04 | 2-Amino-5-aryl-1,3,4-thiadiazole | Candida albicans | 25 | [5] |
Experimental Protocols
Detailed methodologies for key antimicrobial susceptibility tests are provided below. These protocols are designed to be followed in a standard microbiology laboratory setting.
Protocol 1: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of a thiadiazole derivative that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate broth media
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Thiadiazole derivative stock solution of known concentration
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Incubator
Procedure:
-
Preparation of Compound Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the thiadiazole derivative stock solution to the first well of each row to be tested, creating a 1:2 dilution. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a growth control (no compound), and the twelfth as a sterility control (no inoculum).
-
Inoculation: a. Prepare a microbial suspension equivalent to a 0.5 McFarland standard. b. Dilute the suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well. c. Add 100 µL of the diluted inoculum to each well from 1 to 11. Do not inoculate the sterility control wells (column 12).
-
Incubation: a. Cover the microtiter plate and incubate at 35-37°C for 16-20 hours for most bacteria. Fungal testing may require different incubation times and temperatures.
-
MIC Determination: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the thiadiazole derivative at which there is no visible growth of the microorganism.
Protocol 2: Agar Disk Diffusion Method
This method assesses the susceptibility of a microorganism to a thiadiazole derivative by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile filter paper disks
-
Thiadiazole derivative solution of known concentration
-
Positive control antibiotic disks
-
Forceps
-
Incubator
Procedure:
-
Inoculation of Agar Plate: a. Dip a sterile cotton swab into the standardized microbial inoculum. b. Rotate the swab against the inside of the tube to remove excess fluid. c. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Application of Disks: a. Aseptically apply sterile filter paper disks impregnated with a known concentration of the thiadiazole derivative onto the surface of the agar. b. Gently press the disks with sterile forceps to ensure complete contact with the agar. c. Place a positive control antibiotic disk on the same plate.
-
Incubation: a. Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Measurement and Interpretation: a. After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). b. The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the thiadiazole derivative.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a follow-up to the MIC test and determines the lowest concentration of an antimicrobial agent required to kill a microorganism.
Materials:
-
Results from the Broth Microdilution MIC test
-
Sterile agar plates (e.g., MHA)
-
Micropipette and sterile tips
-
Incubator
Procedure:
-
Subculturing: a. From the wells of the completed MIC plate that showed no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot. b. Spread the aliquot onto a fresh, sterile agar plate.
-
Incubation: a. Incubate the agar plates at 35-37°C for 18-24 hours.
-
MBC Determination: a. After incubation, count the number of colonies on each plate. b. The MBC is the lowest concentration of the thiadiazole derivative that results in a ≥99.9% reduction in the initial inoculum count.
Visualizations
The following diagrams illustrate the experimental workflow and potential mechanisms of action for thiadiazole derivatives.
References
Application Notes and Protocols: Development of 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine derivatives, a promising scaffold in modern drug discovery. The protocols outlined below offer detailed, step-by-step guidance for the chemical synthesis and biological screening of these compounds.
Introduction
The 1,3,4-thiadiazole ring is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The mesoionic character of this heterocyclic system allows for favorable interactions with biological targets and the ability to cross cellular membranes.[3] The incorporation of a 4-fluorobenzyl group at the 5-position of the 2-amino-1,3,4-thiadiazole core can enhance lipophilicity and potentially modulate the biological activity of the resulting derivatives. This document details the synthesis and evaluation of this class of compounds.
Chemical Synthesis
The synthesis of this compound is typically achieved through the cyclization of a thiosemicarbazide precursor. A general and efficient method involves the reaction of 4-fluorophenylacetic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride or concentrated sulfuric acid.[4][5] Further derivatization of the 2-amino group can be performed to explore structure-activity relationships (SAR).
Experimental Protocol: Synthesis of this compound
This protocol describes a common method for the synthesis of the target compound.
Materials:
-
4-Fluorophenylacetic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 4-fluorophenylacetic acid (1 equivalent) and thiosemicarbazide (1.1 equivalents) in anhydrous ethanol.
-
Cyclization: Slowly add phosphorus oxychloride (2 equivalents) or concentrated sulfuric acid (catalytic amount) to the mixture at 0 °C.
-
Reflux: Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for the synthesis of this compound.
Biological Evaluation
The synthesized derivatives are commonly screened for their potential as anticancer and antimicrobial agents. Standard in vitro assays are employed to determine their efficacy.
Anticancer Activity
The cytotoxicity of the compounds against various cancer cell lines is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7] This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell line (e.g., MCF-7 human breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.1%.[6] Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
References
- 1. bepls.com [bepls.com]
- 2. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. ijpcbs.com [ijpcbs.com]
- 6. journal.waocp.org [journal.waocp.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine as a Medicinal Chemistry Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the 5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-amine scaffold in medicinal chemistry. This privileged heterocyclic structure has been identified as a versatile starting point for the development of novel therapeutic agents with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1][2][3][4][5] The 1,3,4-thiadiazole ring is a bioisostere of the pyrimidine nucleus, suggesting its potential to interact with biological targets involved in nucleic acid synthesis.[6][7]
Biological Activities and Applications
Derivatives of the this compound scaffold have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases.
Anticancer Activity
Numerous studies have highlighted the cytotoxic effects of 1,3,4-thiadiazole derivatives against a variety of human cancer cell lines. The anticancer activity is often attributed to the inhibition of key enzymes in cell signaling pathways, such as receptor tyrosine kinases, and the induction of apoptosis (programmed cell death).[8][9]
Mechanism of Action: A prominent mechanism of action for anticancer 1,3,4-thiadiazole derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[6][8][10][11][12] Overexpression of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. By blocking this pathway, these compounds can arrest the cell cycle and trigger apoptosis. The induction of apoptosis is a key indicator of the anticancer potential of these compounds, often mediated through the intrinsic mitochondrial pathway.[8][9]
Antimicrobial Activity
The 1,3,4-thiadiazole nucleus is a core component of various compounds exhibiting potent antibacterial and antifungal properties.[13] Derivatives of this compound have been synthesized and evaluated for their efficacy against a range of pathogenic microbes.
Mechanism of Action: When conjugated with quinolone moieties, these thiadiazole derivatives have been shown to target bacterial DNA gyrase and topoisomerase IV.[14][15] These essential enzymes are responsible for maintaining the proper topology of bacterial DNA during replication. Their inhibition leads to breaks in the DNA, ultimately causing bacterial cell death.[14][16]
Data Presentation
The following tables summarize the quantitative data from studies on derivatives of the this compound scaffold and related compounds.
Table 1: Anticancer Activity of 1,3,4-Thiadiazole Derivatives
| Compound Type | Cell Line | IC50 (µM) | Reference |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) derivative | MDA-MB-231 (Breast) | 9 | [17] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative | MCF-7 (Breast) | 2.32 - 8.35 | [7] |
| 5-phenyl-substituted 1,3,4-thiadiazole-2-amine | MDA-MB-231 (Breast) | Higher than cisplatin | [17] |
| 1,3,4-thiadiazole-2-amine derivative | LoVo (Colon) | 2.44 | |
| 1,3,4-thiadiazole-2-amine derivative | MCF-7 (Breast) | 23.29 | |
| 5-[5-(4-fluorophenyl) thiophen-2-yl]-1,3,4- thiadiazol-2-amine Schiff base | MCF-7 (Breast) | 1.28 µg/mL | [6] |
Table 2: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| N-[5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl quinolone | Staphylococcus aureus | 0.06 | [3] |
| N-[5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl quinolone | Staphylococcus epidermidis | 0.06 | [3] |
| N-(5-benzylthio-1,3,4-thiadiazol-2-yl)piperazinyl quinolone | Staphylococcus aureus | 0.5 - 1 | |
| N-(5-benzylthio-1,3,4-thiadiazol-2-yl)piperazinyl quinolone | Staphylococcus epidermidis | 0.03 - 0.5 |
Experimental Protocols
Synthesis of Schiff Base Derivatives of this compound
This protocol describes a general method for the synthesis of Schiff bases from the parent amine.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve 0.01 mol of this compound in 20 mL of glacial acetic acid in a round-bottom flask.
-
Add a solution of 0.01 mol of the substituted aromatic aldehyde in glacial acetic acid dropwise to the stirred amine solution.
-
Heat the reaction mixture to reflux and maintain for 8 hours.
-
After cooling to room temperature, pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a 10% ammonia solution until a precipitate forms.
-
Collect the crude product by filtration, wash thoroughly with distilled water, and dry.
-
Recrystallize the dried product from 50% ethanol to obtain the purified Schiff base.
Protocol for In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and adjust the cell density to 5 x 10^4 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
-
Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Assay)
This protocol describes the determination of the MIC of antimicrobial compounds using the broth microdilution method.[7][17]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (dissolved in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Inoculating loop or sterile swabs
-
McFarland turbidity standard (0.5)
-
Spectrophotometer
-
Multichannel pipette
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB to obtain a range of concentrations.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the diluted compound.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Visualizations
Caption: EGFR signaling pathway inhibition by a 1,3,4-thiadiazole derivative.
Caption: Mechanism of action of a thiadiazole-quinolone conjugate.
Caption: Drug discovery workflow for thiadiazole derivatives.
References
- 1. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Biological Evaluation and Molecular Docking Study of New 1,3,4-Thiadiazole-Based Compounds as EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Cytotoxicity of 1,3,4-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,4-Thiadiazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anticancer properties.[1][2][3] These compounds have been shown to induce cytotoxicity in various cancer cell lines through mechanisms such as the induction of apoptosis (programmed cell death), interference with key signaling pathways like PI3K/Akt and MAPK/ERK, and inhibition of enzymes crucial for cancer cell survival.[1] Some derivatives have also shown the potential to overcome multidrug resistance, a major challenge in cancer therapy.[1]
These application notes provide a comprehensive guide to designing and executing experiments to evaluate the cytotoxic effects of novel 1,3,4-thiadiazole compounds. The protocols detailed below, primarily focusing on the widely used MTT assay, will enable researchers to determine the half-maximal inhibitory concentration (IC50) values and elucidate the underlying mechanisms of cell death.
Data Presentation: Comparative Cytotoxicity of 1,3,4-Thiadiazole Derivatives
The following table summarizes the cytotoxic activity (IC50 values in µM) of selected 1,3,4-thiadiazole derivatives against various human cancer cell lines, as reported in the literature. This data serves as a reference for comparing the potency of newly synthesized compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative 8a | A549 (Lung) | 1.62 - 4.61 | Honokiol | >10 |
| Derivative 8a | MDA-MB-231 (Breast) | 1.62 - 4.61 | Honokiol | >10 |
| Derivative 14a | MCF-7 (Breast) | 2.32 - 8.35 | - | - |
| Derivative 14c | HepG2 (Liver) | 2.32 - 8.35 | - | - |
| Derivative 29i-k | A549 (Lung) | 0.77 - 3.43 | - | - |
| Derivative 32a | MCF-7 (Breast) | 3.31 | Doxorubicin | - |
| Derivative 32d | HepG-2 (Liver) | 9.31 | Doxorubicin | - |
| Compound 63 | HT-29 (Colon) | 33.67 | - | - |
| Compound 63 | PC-3 (Prostate) | 64.46 | - | - |
| Compound with 4-methoxyphenyl substituent 44 | SK-OV-3 (Ovarian) | - | - | - |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | - | - |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | - | - |
Note: The IC50 values are presented as ranges in some cases, reflecting data from multiple studies or slight variations in experimental conditions.[3][4][5]
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[7][8]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
1,3,4-Thiadiazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[9]
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the 1,3,4-thiadiazole derivatives in serum-free medium. The final concentration of DMSO should be less than 0.1%.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).
-
Incubate the plates for another 24, 48, or 72 hours, depending on the experimental design.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 1.5 to 4 hours at 37°C.[10][11]
-
After incubation, carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Apoptosis Assessment by Flow Cytometry
To investigate whether the cytotoxic effects of the 1,3,4-thiadiazole derivatives are due to the induction of apoptosis, flow cytometry analysis using Annexin V-FITC and Propidium Iodide (PI) staining can be performed.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat them with the 1,3,4-thiadiazole derivatives at their respective IC50 concentrations for 24 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Caspase Activity Assay
Caspases are a family of proteases that play a central role in the execution of apoptosis.[12] Measuring the activity of key caspases, such as caspase-3, -8, and -9, can confirm the involvement of apoptotic pathways.[13]
Materials:
-
Colorimetric or fluorometric caspase activity assay kits (for caspase-3, -8, and -9)
-
Microplate reader
Protocol:
-
Cell Lysate Preparation:
-
Treat cells with the 1,3,4-thiadiazole derivatives as described above.
-
Lyse the cells according to the assay kit's instructions to release cellular proteins.
-
-
Caspase Activity Measurement:
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-specific substrate conjugated to a chromophore or fluorophore.
-
Incubate the plate as per the manufacturer's protocol.
-
Measure the absorbance or fluorescence using a microplate reader. The signal intensity is proportional to the caspase activity.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for evaluating 1,3,4-thiadiazole cytotoxicity using the MTT assay.
Apoptosis Signaling Pathway
Many 1,3,4-thiadiazole derivatives induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.[12][14][15] These pathways converge on the activation of executioner caspases, such as caspase-3, leading to programmed cell death.[12]
Caption: Simplified overview of apoptosis signaling pathways induced by 1,3,4-thiadiazoles.
References
- 1. bepls.com [bepls.com]
- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Novel 1,3,4-thiadiazole–chalcone hybrids containing catechol moiety: synthesis, antioxidant activity, cytotoxicity and DNA interaction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Enzyme Inhibition of Thiadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for assessing the enzyme inhibitory potential of thiadiazole compounds. Thiadiazoles are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including their role as enzyme inhibitors. These protocols are designed to be adaptable for various enzyme targets and research settings.
Introduction to Thiadiazoles as Enzyme Inhibitors
Thiadiazole derivatives have been extensively studied and identified as potent inhibitors of a wide range of enzymes, playing crucial roles in various diseases. Their versatile structure allows for modifications that can lead to high affinity and selectivity for specific enzyme targets. Notable enzymes inhibited by thiadiazole compounds include urease, carbonic anhydrases, protein kinases, and cholinesterases.[1][2][3][4] Understanding the protocols to evaluate their inhibitory activity is fundamental for the development of novel therapeutics.
General Protocol for Assessing Enzyme Inhibition
This section outlines a general workflow for screening and characterizing thiadiazole compounds as enzyme inhibitors.
Workflow for Enzyme Inhibition Assessment
Caption: General workflow for assessing enzyme inhibition.
Experimental Protocols
2.1. Materials and Reagents
-
Thiadiazole compounds of interest
-
Target enzyme (e.g., urease, carbonic anhydrase)
-
Substrate specific to the enzyme (e.g., urea for urease, p-nitrophenyl acetate for carbonic anhydrase)
-
Appropriate buffer solution for the enzyme reaction
-
Detection reagents (e.g., chromogenic substrates, cofactors)
-
Positive control inhibitor (a known inhibitor of the target enzyme)
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
2.2. Preparation of Solutions
-
Compound Stock Solutions: Prepare high-concentration stock solutions of the thiadiazole compounds (e.g., 10 mM) in a suitable solvent like DMSO.
-
Enzyme Solution: Prepare the enzyme solution in the appropriate buffer to the desired working concentration.
-
Substrate Solution: Prepare the substrate solution in the assay buffer. The concentration will depend on the specific assay and is often near the Michaelis constant (Km) of the enzyme.
-
Control Inhibitor Solution: Prepare a stock solution of the positive control inhibitor in the same manner as the test compounds.
2.3. Enzyme Inhibition Assay Procedure (General)
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Enzyme solution
-
Thiadiazole compound solution at various concentrations (or a single concentration for primary screening). For the negative control, add solvent (e.g., DMSO) instead of the compound. For the positive control, add the known inhibitor.
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for a specific duration.
-
Detection: Measure the absorbance or fluorescence at a specific wavelength using a microplate reader. The wavelength depends on the product formed.
-
Calculate Percentage Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
2.4. Determination of IC50 Values
To determine the half-maximal inhibitory concentration (IC50), perform the assay with a range of concentrations of the thiadiazole compound. Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
2.5. Kinetic Studies to Determine the Mechanism of Inhibition
To understand how the thiadiazole compound inhibits the enzyme, kinetic studies are performed. This involves measuring the initial reaction rates at various substrate concentrations in the presence of different fixed concentrations of the inhibitor. The data is then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]). The pattern of the lines indicates the type of inhibition (competitive, non-competitive, or uncompetitive).[1][2][5]
Specific Protocols for Different Enzyme Classes
Urease Inhibition Assay
Urease is a key enzyme in several pathological conditions, and its inhibition is a target for drug development.
Signaling Pathway
Caption: Urease action and its inhibition by thiadiazoles.
Experimental Protocol
This protocol is based on the measurement of ammonia produced from the hydrolysis of urea.
-
Reagents:
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 7.0)
-
Phenol-hypochlorite reagent (for ammonia detection)
-
Thiourea (as a positive control)[5]
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, urease solution, and the thiadiazole compound in a 96-well plate.
-
Pre-incubate at 37°C for 30 minutes.
-
Add urea solution to initiate the reaction and incubate for 10 minutes at 37°C.
-
Add phenol-hypochlorite reagent to stop the reaction and develop the color.
-
Incubate for a further 20 minutes at 37°C.
-
Measure the absorbance at 625 nm.
-
Data Presentation
| Compound | Urease IC50 (µM) | Type of Inhibition |
| Thiadiazole A | 0.94[5] | Non-competitive[5] |
| Thiadiazole B | 2.0[1] | Competitive[1] |
| Thiourea (Standard) | 22.50[5] | - |
Carbonic Anhydrase Inhibition Assay
Carbonic anhydrases (CAs) are involved in various physiological processes, and their inhibitors are used as diuretics and for the treatment of glaucoma.
Experimental Protocol
This assay is based on the hydrolysis of p-nitrophenyl acetate (p-NPA) by carbonic anhydrase.
-
Reagents:
-
Bovine carbonic anhydrase II
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (pH 7.4)
-
Acetazolamide (as a positive control)[6]
-
-
Procedure:
-
In a 96-well plate, add Tris-HCl buffer, CA enzyme solution, and the thiadiazole compound.
-
Pre-incubate at room temperature for 15 minutes.
-
Add p-NPA solution to start the reaction.
-
Monitor the increase in absorbance at 400 nm due to the formation of p-nitrophenolate.
-
Data Presentation
| Compound | Carbonic Anhydrase II IC50 (µM) |
| Sulfonamide-based Thiadiazole 4f | Lowest IC50 in its series[2] |
| Thiazole derivative 24 | 9.64 (Ki value)[6] |
| Acetazolamide (Standard) | 0.998[7] |
Protein Kinase Inhibition Assay
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.
Experimental Protocol
This is a general protocol for an in vitro kinase assay. Specific substrates and detection methods will vary depending on the kinase.
-
Reagents:
-
Procedure:
-
Add kinase, thiadiazole compound, and substrate to the wells of a microplate.
-
Pre-incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time at the optimal temperature.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (luminescence or fluorescence) which is proportional to the amount of ADP produced or substrate phosphorylated.
-
Data Presentation
| Compound | Target Kinase | IC50 (nM) |
| Thiadiazole B11 | ALKwt | 9.19[8] |
| Thiadiazole B11 | ALKL1196M | 5.57[8] |
| Thiadiazole B11 | ALKG1202R | 15.6[8] |
Cholinesterase Inhibition Assay
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are used in the treatment of Alzheimer's disease.
Experimental Protocol (Ellman's Method)
This spectrophotometric method is widely used to screen for cholinesterase inhibitors.[4][10]
-
Reagents:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE)
-
Acetylthiocholine iodide (ATChI) or Butyrylthiocholine chloride (BTChCl) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen
-
Phosphate buffer (pH 8.0)
-
Donepezil or Galantamine as a positive control
-
-
Procedure:
-
Add phosphate buffer, DTNB, enzyme solution, and the thiadiazole compound to a 96-well plate.
-
Incubate at room temperature for 15 minutes.
-
Add the substrate (ATChI or BTChCl) to start the reaction.
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Measure the absorbance at 412 nm at regular intervals.[4]
-
Data Presentation
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
| Thiadiazole derivative 9 | 0.053[4][10] | >500[4][10] |
| Indole-based Thiadiazole 8 | 0.15[11] | 0.20[11] |
| Donepezil (Standard) | 0.21[11] | 0.30[11] |
Conclusion
The protocols outlined in this document provide a robust framework for the systematic evaluation of thiadiazole compounds as enzyme inhibitors. By following these detailed methodologies, researchers can effectively screen compound libraries, determine inhibitory potencies and mechanisms, and advance the development of novel thiadiazole-based therapeutics. Careful attention to experimental detail and appropriate data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. Kinetics of novel competitive inhibitors of urease enzymes by a focused library of oxadiazoles/thiadiazoles and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and in vitro urease inhibitory activity of 5-nitrofuran-2-yl-thiadiazole linked to different cyclohexyl-2-(phenylamino)acetamides, in silico and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, and in vitro and in silico studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and antitumor activity of thiadiazole derivatives as novel ALK kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation | MDPI [mdpi.com]
- 10. Synthesis and anticholinesterase activities of novel 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Studies of Indole Based Thiadiazole Derivatives as Dual Inhibitor of Acetylcholinesterase and Butyrylchloinesterase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low or No Product Yield
Q1: My reaction yield is very low, or I am not getting any of the desired this compound. What are the common causes?
A1: Low or no yield in 1,3,4-thiadiazole synthesis can stem from several factors:
-
Inefficient Dehydrating/Cyclizing Agent: The cyclization of the thiosemicarbazide intermediate requires a strong dehydrating agent to remove water and drive the reaction forward. Commonly used agents include concentrated sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), and polyphosphoric acid (PPA).[1] The choice and quantity of this agent are crucial. An insufficient amount can lead to reaction failure.[1]
-
Suboptimal Reaction Temperature: Temperature plays a critical role. While some reactions proceed at room temperature, many require heating to overcome the activation energy.[1] However, excessive heat should be avoided as it can lead to decomposition of reactants or products.[2] It is recommended to monitor the reaction temperature closely.
-
Poor Quality of Starting Materials: Impurities in the starting materials, such as 2-(4-fluorophenyl)acetic acid or thiosemicarbazide, can interfere with the reaction and lead to side product formation.[1][2] Ensure the purity and dryness of your reagents before commencing the synthesis.
-
Incorrect Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration for complete conversion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.[1][2]
-
Solubility Issues: Poor solubility of the starting materials in the chosen solvent can significantly hinder the reaction rate. If solubility is an issue, exploring alternative solvents may be necessary.[1]
Issue 2: Formation of Side Products
Q2: I'm observing significant side product formation in my reaction. How can I identify and minimize them?
A2: The formation of side products is a common challenge. The nature of these byproducts often depends on the synthetic route and reaction conditions.
-
Formation of 1,2,4-Triazoles: When using acylthiosemicarbazides as precursors, cyclization can lead to the formation of 1,2,4-triazole derivatives as side products, particularly under alkaline or neutral conditions.[1][3] To favor the formation of the desired 1,3,4-thiadiazole, the cyclization should be carried out in a strong acidic medium.[1][3]
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of starting materials in the final product mixture. Monitoring the reaction by TLC can help ensure the reaction goes to completion.[1][2]
-
Decomposition Products: As mentioned, high reaction temperatures can lead to the decomposition of the desired product or starting materials.[2] Careful control of the reaction temperature is crucial.
Issue 3: Purification Challenges
Q3: I am having difficulty purifying the crude this compound.
A3: Common purification methods for this compound include recrystallization and column chromatography.
-
Finding a Suitable Recrystallization Solvent: Ethanol is a commonly used solvent for the recrystallization of thiadiazole derivatives.[2] Other potential solvents to try include methanol, isopropanol, or mixtures of ethanol and water.[2] The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography is a viable alternative. A common stationary phase is silica gel. A good starting point for the eluent system could be a mixture of hexane and ethyl acetate, gradually increasing the polarity to elute the desired compound.[2]
-
Removal of Acidic Impurities: After the reaction, it is important to neutralize any remaining acid from the cyclization step. Washing the crude product with a dilute base solution, such as sodium bicarbonate, can help remove acidic impurities.[2]
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles?
A1: The most common synthesis route involves the cyclization of an acylthiosemicarbazide intermediate. The proposed mechanism starts with a nucleophilic attack of the nitrogen from the thiosemicarbazide on the carbonyl carbon of the carboxylic acid (or its activated derivative). This is followed by dehydration and subsequent intramolecular cyclization where the sulfur atom attacks the carbonyl carbon. A final dehydration step leads to the formation of the aromatic 1,3,4-thiadiazole ring.[4]
Q2: What are the typical starting materials for the synthesis of this compound?
A2: The primary starting materials are thiosemicarbazide and a derivative of 2-(4-fluorophenyl)acetic acid.[4] The carboxylic acid can be used directly or can be activated, for example, by converting it to an acyl chloride.
Q3: What are the common cyclizing/dehydrating agents and reaction conditions?
A3: A variety of acidic reagents are used to promote the cyclization and dehydration steps. These include:
-
Polyphosphoric Acid (PPA) or Polyphosphate Ester (PPE)[1][9][10]
-
Phosphorus Pentachloride (PCl₅)[11]
The reaction is often carried out with heating (reflux), but some methods proceed at room temperature.[8][11]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. This helps in determining the optimal reaction time and ensuring the reaction has gone to completion.
Q5: What analytical techniques can be used to confirm the structure of the final product?
A5: The structure of this compound can be confirmed using several spectroscopic methods:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups. For 2-amino-1,3,4-thiadiazoles, you would expect to see absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and C-N stretching (around 1490-1510 cm⁻¹).[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical environment of the hydrogen and carbon atoms, which provides detailed structural information.[3][8]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and analyze its fragmentation pattern.[3][9]
Data Presentation
Table 1: Effect of Different Cyclizing Agents on the Yield of 2-Amino-5-Substituted-1,3,4-Thiadiazoles.
| Starting Carboxylic Acid | Cyclizing Agent | Reaction Conditions | Yield (%) | Reference |
| Benzoic Acid | PPA | Heat | High | [1] |
| Substituted Benzoic Acids | Conc. H₂SO₄ | 0°C to room temp | 70-85 | [6] |
| Methoxy Cinnamic Acid | POCl₃ | Reflux | Not specified | [8] |
| Various Carboxylic Acids | PCl₅ | Room temp, solid phase | >91 | [11] |
| Benzoic Acid | PPE | Chloroform, heat | 64 | [9] |
Note: This table presents representative data from the synthesis of various 2-amino-5-substituted-1,3,4-thiadiazoles to illustrate the impact of different reaction conditions. Actual yields for this compound may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound using Phosphorus Oxychloride
This protocol is a general procedure based on common methods for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles.[7][8]
Materials:
-
2-(4-fluorophenyl)acetic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Ammonia solution (for neutralization)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, take equimolar amounts of 2-(4-fluorophenyl)acetic acid and thiosemicarbazide.
-
Cool the mixture in an ice bath.
-
Slowly add phosphorus oxychloride (approximately 3-5 molar equivalents) to the mixture with constant stirring. The addition should be dropwise to control the exothermic reaction.
-
After the addition is complete, reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a suitable ammonia solution until the product precipitates out.
-
Filter the solid product, wash it thoroughly with water, and dry it.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Simplified reaction mechanism for 1,3,4-thiadiazole formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 5. chemmethod.com [chemmethod.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
Technical Support Center: Optimizing 1,3,4-Thiadiazole Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3,4-thiadiazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1,3,4-thiadiazoles in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My reaction is yielding very little or no 1,3,4-thiadiazole. What are the potential causes and solutions?
A1: Low or no yield in 1,3,4-thiadiazole synthesis is a common problem that can be attributed to several factors. Here are the primary causes and their respective troubleshooting steps:
-
Inefficient Dehydrating Agent: The cyclization step to form the 1,3,4-thiadiazole ring often requires a potent dehydrating agent to remove water and drive the reaction to completion.[1] Commonly used agents include concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃).[1]
-
Solution: Ensure the dehydrating agent is fresh and used in a sufficient quantity. For instance, an inadequate amount of a PPA equivalent can lead to reaction failure in the synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide and carboxylic acids.
-
-
Suboptimal Reaction Temperature: Temperature is a critical parameter. While some reactions proceed at room temperature, many require heating to overcome the activation energy barrier for cyclization. Conversely, excessive heat can cause the degradation of starting materials or the desired product.
-
Solution: Optimize the reaction temperature. If using microwave-assisted synthesis, carefully adjust the temperature and irradiation time to maximize the yield.
-
-
Poor Quality of Starting Materials: Impurities present in the starting materials, such as the carboxylic acid or thiosemicarbazide, can interfere with the reaction.
-
Solution: Verify the purity of your reagents before commencing the synthesis.
-
-
Incorrect Reaction Time: The reaction may not have been allowed to run for a sufficient duration to reach completion.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
-
-
Solubility Issues: Poor solubility of the starting materials in the chosen solvent can significantly impede the reaction rate. For example, an acyl hydrazide derivative that does not dissolve in ethanol will hinder the reaction.
-
Solution: If solubility is an issue, consider using alternative solvents such as THF, dioxane, or isopropanol.
-
Issue 2: Formation of Significant Side Products
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. How can I identify and minimize them?
A2: The formation of side products is a frequent challenge in 1,3,4-thiadiazole synthesis. The nature of these byproducts often depends on the specific synthetic route.
-
Formation of 1,2,4-Triazoles: When using acylthiosemicarbazides as precursors, there is a possibility of forming 1,2,4-triazole derivatives as side products, particularly under alkaline conditions.
-
Solution: To favor the formation of the desired 1,3,4-thiadiazole, perform the cyclization in an acidic medium.
-
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of starting materials in the final product mixture.
-
Solution: Monitor the reaction progress by TLC to ensure it goes to completion.
-
-
Side Reactions of Reagents: Some reagents can lead to the formation of undesired products.
-
Solution: Carefully select reagents and optimize reaction conditions to minimize side reactions.
-
Frequently Asked Questions (FAQs)
Q3: What are the most common starting materials for synthesizing 1,3,4-thiadiazoles?
A3: The most prevalent methods for synthesizing 1,3,4-thiadiazoles involve the cyclization of thiosemicarbazides or their derivatives. Other common starting materials include thiohydrazides and dithiocarbazates. The reaction of a carboxylic acid with thiosemicarbazide is a widely used and efficient method.
Q4: How can I improve the yield of my 1,3,4-thiadiazole synthesis?
A4: To improve the yield, consider the following factors:
-
Purity of Reactants: Ensure your starting materials are pure.
-
Choice of Dehydrating Agent: Use an effective dehydrating agent in the correct stoichiometric amount.
-
Reaction Conditions: Systematically optimize the temperature, reaction time, and solvent.
-
Monitoring: Regularly monitor the reaction progress using TLC to determine the point of maximum product formation.
Q5: What is a typical work-up procedure for a 1,3,4-thiadiazole synthesis?
A5: A common work-up procedure involves cooling the reaction mixture, pouring it into ice-water, and then neutralizing it with a base (e.g., ammonia solution or sodium bicarbonate) to precipitate the crude product. The solid is then filtered, washed with water, and purified, typically by recrystallization from a suitable solvent like ethanol.
Data Presentation
Table 1: Effect of Dehydrating Agent on the Yield of 2-Amino-5-Aryl-1,3,4-thiadiazoles
| Carboxylic Acid | Dehydrating Agent | Reaction Conditions | Yield (%) | Reference |
| Benzoic Acid | POCl₃ | 80-90 °C, 1 h | 91 | [2] |
| 4-Chlorobenzoic Acid | POCl₃ | 80-90 °C, 1 h | 85 | [2] |
| 4-Methoxybenzoic Acid | POCl₃ | 80-90 °C, 1 h | 88 | [2] |
| Benzoic Acid | PPA | 60 °C, 10 h | 75 | [3] |
| Adipic Acid | PPA | 60 °C, 10 h | 68 | [3] |
| Benzoic Acid | Conc. H₂SO₄ | RT | Not specified | [4] |
Table 2: Yields of 2-Amino-1,3,4-thiadiazoles from Thiosemicarbazones using Oxidative Cyclization
| Aldehyde | Oxidizing System | Reaction Conditions | Yield (%) | Reference |
| Benzaldehyde | I₂ / K₂CO₃ | 1,4-dioxane, RT | 85 | [5] |
| 4-Chlorobenzaldehyde | I₂ / K₂CO₃ | 1,4-dioxane, RT | 88 | [5] |
| 4-Nitrobenzaldehyde | I₂ / K₂CO₃ | 1,4-dioxane, RT | 92 | [5] |
| Cinnamaldehyde | I₂ / K₂CO₃ | 1,4-dioxane, RT | 82 | [5] |
| Benzaldehyde | FeCl₃ / H₂O | Microwave (200W), 3 min | 85 | [5] |
| 4-Fluorobenzaldehyde | FeCl₃ / H₂O | Microwave (200W), 3 min | 90 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles from Carboxylic Acids and Thiosemicarbazide using POCl₃ [2]
-
In a dry reaction vessel, stir a mixture of the desired aromatic carboxylic acid (3.00 mmol) and phosphorus oxychloride (POCl₃, 10 mL) at room temperature for 20 minutes.
-
Add thiosemicarbazide (3.00 mmol) to the mixture.
-
Heat the resulting mixture at 80–90 °C for one hour with continuous stirring.
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Cool the reaction mixture in an ice bath and carefully add 40 mL of water.
-
Reflux the resulting suspension for 4 hours.
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After cooling, basify the solution to a pH of 8 using a 50% sodium hydroxide solution while stirring.
-
Collect the solid precipitate by filtration.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the purified 2-amino-5-aryl-1,3,4-thiadiazole.
Protocol 2: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole [6]
-
Suspend thiosemicarbazide (3.6 g, 0.02 mole) in ethanol (15 ml).
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Add anhydrous sodium carbonate (2.12 g, 0.02 mole) and carbon disulphide (3 ml).
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Warm the mixture with stirring under reflux for 1 hour.
-
Continue heating on a steam bath for an additional 4 hours.
-
Remove the majority of the solvent by distillation.
-
Dissolve the residue in ice-water and acidify with concentrated hydrochloric acid.
-
Collect the precipitated product by filtration. This method typically yields around 92% of the desired product.
Visualizations
Caption: A troubleshooting workflow for optimizing 1,3,4-thiadiazole synthesis.
Caption: Common synthetic pathways to 1,3,4-thiadiazoles.
Caption: Formation of 1,2,4-triazole as a side product under alkaline conditions.
References
addressing solubility issues of 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine in bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine in bioassays.
Troubleshooting Guide
Poor solubility of a test compound can lead to inaccurate and unreliable bioassay results. The following guide provides a systematic approach to troubleshoot and overcome solubility issues with this compound.
Initial Assessment: Visual Inspection
Before proceeding with quantitative measures, a simple visual inspection of your prepared compound solution is the first critical step.
-
Clear Solution: If your solution is clear and free of any visible particles, it is likely that the compound is fully dissolved at that concentration.
-
Precipitate or Cloudiness: If you observe a precipitate, cloudiness, or film, your compound is not fully dissolved. This indicates a solubility issue that needs to be addressed.
Systematic Troubleshooting Workflow
For a systematic approach to resolving solubility issues, please refer to the following workflow diagram:
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in my aqueous assay buffer, but the solution is cloudy. What should I do?
A cloudy solution indicates that the compound has not fully dissolved and has likely exceeded its aqueous solubility limit. It is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.
Q2: What is the best organic solvent to use for a stock solution of this compound?
Q3: I have a clear stock solution in DMSO, but when I dilute it into my cell culture medium, a precipitate forms. How can I prevent this?
This is a common issue known as "crashing out." Here are several strategies to address this:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your assay.
-
Increase the Percentage of Co-solvent: If your assay can tolerate it, slightly increasing the final percentage of the organic solvent (e.g., from 0.1% to 0.5% DMSO) may help keep the compound in solution. Always run a vehicle control to ensure the solvent itself does not affect the assay outcome.
-
Use a Surfactant: A small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[1]
Q4: Can I use pH modification to improve the solubility of this compound?
Yes, pH adjustment can be a viable strategy for compounds with ionizable groups.[2] The 2-amino group on the thiadiazole ring is basic and will become protonated at acidic pH, which may increase its aqueous solubility. However, it is crucial to ensure that the required pH is compatible with your specific bioassay system, as significant pH changes can affect cellular health and protein function.
Quantitative Data and Experimental Protocols
While specific quantitative solubility data for this compound is not extensively published, the following table provides a general guide to commonly used solvents in bioassays for poorly soluble compounds. The actual solubility of this compound in these solvents should be determined empirically.
| Solvent/System | Type | General Applicability for Poorly Soluble Compounds | Considerations for Bioassays |
| Water | Aqueous | Generally low | Ideal for final assay conditions if solubility permits. |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Generally low | Commonly used in cell-based assays; solubility is expected to be similar to water. |
| Dimethyl Sulfoxide (DMSO) | Organic Co-solvent | High | Widely used for stock solutions. Typically kept at ≤0.5% in final assay volume to minimize toxicity. |
| Ethanol | Organic Co-solvent | Moderate to High | Can be used for stock solutions. May have higher volatility and cellular toxicity than DMSO at similar concentrations. |
| Dimethylformamide (DMF) | Organic Co-solvent | High | Effective for many compounds but can be more toxic to cells than DMSO. |
| Aqueous solution with Surfactant (e.g., 0.1% Tween® 80) | Formulation | Can significantly improve apparent solubility | The surfactant itself must be tested for any effects on the bioassay. |
| Aqueous solution with Cyclodextrin (e.g., HP-β-CD) | Formulation | Can significantly improve solubility | The cyclodextrin should not interfere with the assay. |
Experimental Protocol: Preparation of a Stock Solution
This protocol describes a standard method for preparing a 10 mM stock solution of a poorly soluble compound like this compound using an organic solvent.
Materials:
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh out a small amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.09 mg of the compound.
-
Add Solvent: Add the calculated amount of DMSO to the microcentrifuge tube containing the compound.
-
Dissolve the Compound:
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution. If undissolved particles remain, sonicate the tube in a water bath for 5-10 minutes.
-
If necessary, gently warm the solution to aid dissolution, but be cautious of compound stability at higher temperatures.
-
-
Final Check: Once the solution is clear, it is ready for use.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualization of Solubility Enhancement
The following diagram illustrates the principle of using a co-solvent to improve the solubility of a hydrophobic compound in an aqueous medium.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-AMINO-5-(4-FLUOROBENZYL)-1,3,4-THIADIAZOLE | 39181-55-0 [amp.chemicalbook.com]
Technical Support Center: Overcoming Challenges in the Purification of Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of thiadiazole derivatives.
Frequently Asked Questions (FAQs)
General Purification Issues
Q1: I've synthesized my thiadiazole derivative, but the crude product is a complex mixture with multiple spots on the TLC. Where do I start with purification?
A1: A complex crude mixture is a common challenge. The first step is to identify the nature of the main impurities. Common impurities include unreacted starting materials (e.g., thiosemicarbazide, carboxylic acids), cyclizing agents, and side products like oxadiazole derivatives.[1][2]
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Recommendation: Start with a simple extraction to remove acidic or basic impurities. Then, column chromatography is generally the most effective method for separating multiple components.[1] Recrystallization can be used as a final polishing step if a suitable solvent is found.[1]
Low Yield and Product Loss
Q2: My yield after purification is very low. What are the common causes and how can I improve it?
A2: Low recovery can stem from several factors throughout the purification process.
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During Recrystallization:
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Compound too soluble: Your compound might be too soluble in the chosen solvent, even at low temperatures, leading to significant loss in the mother liquor.
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Excessive solvent: Using too much solvent to dissolve the crude product is a frequent error.
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Premature crystallization: The product may crystallize out during hot filtration if the apparatus is not properly pre-heated.
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During Column Chromatography:
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Compound instability: Thiadiazole derivatives can sometimes degrade on silica gel.[3] It's crucial to perform a quick stability test on a small scale.
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Improper solvent system: An inappropriate solvent system can lead to poor separation, band tailing, or even irreversible adsorption of the compound to the stationary phase.
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Co-elution: Impurities may have similar polarity to your product, making separation difficult.
-
Troubleshooting Strategies:
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For Recrystallization:
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Use the minimum amount of hot solvent necessary for dissolution.
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Try a different solvent or a solvent mixture.
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Pre-heat your filtration apparatus.
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Cool the solution slowly to encourage the formation of pure crystals.
-
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For Column Chromatography:
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Test for compound stability on a small TLC plate spotted with your crude mixture and left to stand for a few hours before eluting.
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Systematically screen for an optimal solvent system using TLC.
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If co-elution is an issue, try a different stationary phase (e.g., alumina) or a different solvent system.
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Solubility Issues
Q3: My thiadiazole derivative has very low solubility in common organic solvents, making purification difficult. What can I do?
A3: Low solubility is a known challenge, especially for thiadiazole derivatives with aromatic substituents.
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Solvent Screening: A systematic approach to solvent screening is essential. Test a range of solvents with varying polarities.
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Co-solvents: Using a mixture of solvents can significantly improve solubility. For example, a small amount of a more polar solvent like DMF or DMSO can be added to a less polar solvent to aid dissolution for column chromatography (dry loading is recommended in this case).
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Temperature: Gently warming the solvent can help dissolve your compound for loading onto a column, but be cautious of potential degradation.
Presence of Specific Impurities
Q4: I suspect I have unreacted thiosemicarbazide in my crude product. How can I remove it?
A4: Thiosemicarbazide is a common starting material and can be tricky to remove completely.
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Aqueous Wash: Thiosemicarbazide has some water solubility. Washing the organic extract with water or a dilute acid solution can help remove it.
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Column Chromatography: A well-chosen solvent system for column chromatography can effectively separate the more polar thiosemicarbazide from your less polar product.
Q5: My mass spectrum suggests the presence of an oxadiazole derivative as a side product. How can I separate it from my desired thiadiazole?
A5: The formation of the corresponding 1,3,4-oxadiazole is a common side reaction in some thiadiazole syntheses.[1]
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Identification: The oxadiazole will have a lower molecular weight than the thiadiazole (oxygen instead of sulfur).[1]
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Separation: These two classes of compounds often have different polarities. Column chromatography is typically the most effective method for their separation. Careful optimization of the eluent system using TLC is key.
Data Presentation
Table 1: Solubility of Selected Thiadiazole Derivatives in Common Organic Solvents
| Compound Type | Substituents | Dichloromethane | Ethyl Acetate | Hexane | Methanol | Acetonitrile |
| 2-Amino-5-aryl-1,3,4-thiadiazole | Phenyl | Soluble | Soluble | Sparingly Soluble | Soluble | Soluble |
| 4-Methoxyphenyl | Soluble | Soluble | Sparingly Soluble | Soluble | Soluble | |
| 2,5-Disubstituted-1,3,4-thiadiazole | Phenyl, -SCH₃ | Soluble | Soluble | Insoluble | Sparingly Soluble | Soluble |
| Ibuprofen moiety | Soluble | Soluble | Soluble | Soluble | Soluble | |
| 1,2,3-Thiadiazole | 4-Phenyl | Soluble | Soluble | Sparingly Soluble | Soluble | Soluble |
Note: This table provides a general guideline. Actual solubility can vary based on the specific combination of substituents.
Experimental Protocols
Protocol 1: Purification of a 2-Amino-5-aryl-1,3,4-thiadiazole Derivative by Column Chromatography
This protocol is a general guideline and should be optimized for each specific compound.
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TLC Analysis:
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Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spot the solution on a silica gel TLC plate.
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Develop the plate using various solvent systems (e.g., mixtures of hexane and ethyl acetate of increasing polarity) to find an eluent that gives good separation and an Rf value of ~0.3 for the desired product.
-
-
Column Preparation (Wet-packing):
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Secure a glass column vertically.
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Place a small plug of cotton or glass wool at the bottom.
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Add a thin layer of sand.
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In a beaker, prepare a slurry of silica gel in the chosen eluent.
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Pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing and remove air bubbles.
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Once the silica has settled, add a thin layer of sand on top.
-
-
Sample Loading (Dry Loading Recommended for Poorly Soluble Compounds):
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Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
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Add a small amount of silica gel to this solution.
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Evaporate the solvent completely to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
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Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
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Carefully add the eluent to the top of the column.
-
Apply gentle pressure (if necessary) to begin elution.
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Collect fractions in test tubes.
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Monitor the elution process by TLC analysis of the collected fractions.
-
-
Isolation:
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Combine the pure fractions containing the desired product.
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Remove the solvent under reduced pressure to obtain the purified thiadiazole derivative.
-
Protocol 2: Purification by Recrystallization
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Solvent Selection:
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Place a small amount of the crude product in a test tube.
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Add a small amount of a single solvent and observe the solubility at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to try include ethanol, methanol, ethyl acetate, or mixtures such as benzene-chloroform.[4]
-
-
Dissolution:
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Place the crude product in an Erlenmeyer flask.
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Add the minimum amount of the chosen hot solvent to completely dissolve the compound.
-
-
Hot Filtration (if necessary):
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If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
-
Crystallization:
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Allow the hot, clear solution to cool slowly to room temperature.
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Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the crystals in a vacuum oven.
-
Mandatory Visualization
Caption: General experimental workflow for the synthesis and purification of thiadiazole derivatives.
Caption: Troubleshooting guide for low yield in thiadiazole derivative purification.
References
Stability Assessment of 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine. The information is designed to address potential stability issues encountered during experimental procedures.
Disclaimer: Specific stability data for this compound is not extensively available in public literature. The guidance provided is based on the general chemical properties of 1,3,4-thiadiazole derivatives and principles of pharmaceutical stability testing.
Troubleshooting Guides
This section addresses common problems that may arise during the handling and analysis of this compound, suggesting potential causes and solutions.
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram after sample preparation. | Degradation of the compound due to pH, light, or temperature. | 1. Prepare samples fresh and analyze immediately.2. Protect samples from light using amber vials.3. Control the temperature of the sample environment.4. Evaluate the pH of the sample diluent; 1,3,4-thiadiazoles can be susceptible to acid or base hydrolysis.[1][2] |
| Loss of compound concentration over time in solution. | Adsorption to container surfaces or degradation. | 1. Use silanized glassware or polypropylene containers to minimize adsorption.2. Perform a time-course study to monitor concentration at set intervals.3. Re-evaluate the stability of the compound in the chosen solvent and storage conditions. |
| Discoloration or change in physical appearance of the solid compound. | Potential degradation due to light exposure or reaction with atmospheric moisture/oxygen. | 1. Store the solid compound in a tightly sealed container, protected from light, in a desiccator.2. Re-characterize the material using techniques like FT-IR, NMR, or Mass Spectrometry to identify any new impurities. |
| Inconsistent results in bioassays. | Degradation of the compound in the assay medium. | 1. Assess the stability of the compound in the specific bioassay buffer and under the incubation conditions (e.g., temperature, CO₂).2. Prepare stock solutions in a stable solvent and dilute into the assay medium immediately before use. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on the 1,3,4-thiadiazole scaffold, potential degradation pathways include:
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Hydrolysis: The thiadiazole ring can be susceptible to cleavage under strong acidic or alkaline conditions.[1][2]
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Oxidation: The sulfur atom in the thiadiazole ring and the amino group can be sites for oxidation.
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Photodegradation: Aromatic and heterocyclic compounds can be sensitive to UV or visible light, leading to the formation of photoproducts.
-
Thermal Degradation: High temperatures can induce decomposition of the molecule.[3][4]
Q2: How should I store solutions of this compound?
A2: For short-term storage, it is recommended to keep solutions at 2-8°C and protected from light. For long-term storage, solutions should be stored at -20°C or below. The choice of solvent is critical; stability in the intended solvent should be confirmed experimentally.
Q3: What analytical methods are suitable for stability studies of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[1][5] This involves developing a method that can separate the parent compound from all potential degradation products. Other useful techniques include:
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Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of degradation products.
-
UV-Vis Spectroscopy: For preliminary assessment of degradation if the degradation products have different absorption spectra.
-
Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: For characterization of isolated degradation products.
Q4: How can I perform a forced degradation study?
A4: Forced degradation studies, or stress testing, are used to intentionally degrade the compound to identify potential degradation products and pathways.[1][5] This helps in developing a stability-indicating analytical method. Typical stress conditions include:
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Acid Hydrolysis: e.g., 0.1 M HCl at elevated temperature.
-
Base Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.
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Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.
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Thermal Degradation: Heating the solid or a solution at a high temperature (e.g., 70°C).
-
Photodegradation: Exposing the solid or a solution to UV and visible light (e.g., ICH Q1B conditions).
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol outlines a general approach for developing a stability-indicating HPLC method.
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Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a wavelength where the parent compound has maximum absorbance.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear. The specificity is critical to ensure separation from all degradation products generated during forced degradation studies.
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and water for thermal and photolytic stress).
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Stress Conditions:
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Acid/Base Hydrolysis: Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
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Oxidation: Keep the solution at room temperature for a defined period (e.g., 24 hours).
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Thermal Stress: Heat the solution at a specified temperature (e.g., 70°C) for a defined period.
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Photolytic Stress: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter.
-
-
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, dilute to a suitable concentration, and analyze by the developed stability-indicating HPLC method.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for conducting forced degradation studies.
Potential Degradation Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. isres.org [isres.org]
- 3. Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
troubleshooting side reactions in the synthesis of 5-substituted-1,3,4-thiadiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions in the synthesis of 5-substituted-1,3,4-thiadiazoles.
Troubleshooting Guides & FAQs
This section addresses specific issues users might encounter during their experiments, offering explanations and solutions in a question-and-answer format.
Issue 1: Low Yield and Presence of an Unwanted Isomer
Q1: My reaction to synthesize a 5-substituted-2-amino-1,3,4-thiadiazole resulted in a low yield of the desired product and a significant amount of an isomeric byproduct. What is the likely identity of this byproduct and how can I avoid its formation?
A1: A common side reaction in the synthesis of 5-substituted-1,3,4-thiadiazoles, particularly when starting from thiosemicarbazide and carboxylic acids (or their derivatives), is the formation of the isomeric 4-substituted-2,4-dihydro-5H-1,2,4-triazole-5-thione . This side reaction is highly dependent on the pH of the reaction medium.
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Mechanism of Side Product Formation: Under neutral or alkaline conditions, the N-4 nitrogen of the intermediate N-acylthiosemicarbazide is a stronger nucleophile than the sulfur atom. This leads to an intramolecular nucleophilic attack on the carbonyl carbon, followed by cyclization and dehydration to form the 1,2,4-triazole ring system instead of the desired 1,3,4-thiadiazole.[1]
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Troubleshooting: To favor the formation of the 1,3,4-thiadiazole, it is crucial to perform the cyclization step under acidic conditions. The acid protonates the N-4 nitrogen, reducing its nucleophilicity and thereby promoting the nucleophilic attack of the sulfur atom, which leads to the formation of the desired 1,3,4-thiadiazole ring.[1]
Logical Relationship: Influence of pH on Cyclization Pathway
Caption: pH control is critical in directing the cyclization to the desired product.
Issue 2: Presence of an Oxygen-Containing Heterocycle
Q2: I have identified a byproduct in my reaction mixture that appears to be a 1,3,4-oxadiazole derivative instead of the desired 1,3,4-thiadiazole. How is this formed and how can I prevent it?
A2: The formation of a 5-substituted-2-amino-1,3,4-oxadiazole is another potential side reaction. This occurs through a competitive intramolecular cyclization of the same N-acylthiosemicarbazide intermediate.
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Mechanism of Side Product Formation: In this competing pathway, the oxygen atom of the carbonyl group in the acylthiosemicarbazide acts as the nucleophile, attacking the carbon of the thioamide. Subsequent elimination of hydrogen sulfide (H₂S) leads to the formation of the 1,3,4-oxadiazole ring. This process is often referred to as cyclodesulfurization.[2][3]
-
Troubleshooting:
-
Choice of Reagents: The choice of cyclizing agent can influence the outcome. Strong dehydrating agents that also have a high affinity for sulfur, such as a combination of phosphorus oxychloride (POCl₃) and a base, can sometimes promote oxadiazole formation. Using dehydrating agents like concentrated sulfuric acid or polyphosphoric acid (PPA) at optimized temperatures generally favors thiadiazole formation.[4][5]
-
Reaction Temperature: Carefully controlling the reaction temperature is crucial. Higher temperatures can sometimes provide the activation energy needed for the less favorable oxadiazole formation. It is recommended to monitor the reaction by TLC and maintain the lowest effective temperature for the thiadiazole synthesis.
-
Issue 3: Incomplete Reaction and Unreacted Starting Material
Q3: My reaction seems to have stalled, and I have a significant amount of unreacted N-acylthiosemicarbazide intermediate. How can I drive the reaction to completion?
A3: Incomplete cyclization is a common issue that can lead to low yields of the final product.
-
Potential Causes:
-
Insufficient Dehydrating Agent: The cyclization step is a dehydration reaction. An inadequate amount of the dehydrating agent (e.g., H₂SO₄, POCl₃, PPA) will result in an incomplete reaction.[4]
-
Low Reaction Temperature: The activation energy for the cyclization may not be reached if the reaction temperature is too low.
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Poor Solubility: If the N-acylthiosemicarbazide intermediate has poor solubility in the reaction medium, it can hinder the reaction rate.
-
-
Troubleshooting:
-
Optimize Reagent Stoichiometry: Ensure that a sufficient excess of the dehydrating agent is used. The optimal amount may need to be determined empirically for your specific substrate.
-
Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC to avoid decomposition.
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Solvent Selection: If solubility is an issue, consider using a co-solvent or a different solvent system in which the intermediate is more soluble.
-
Data Presentation
Table 1: Influence of Catalyst on the Yield of 5-Aryl-1,3,4-thiadiazol-2-amines
| Entry | Carboxylic Acid | Catalyst/Dehydrating Agent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Benzoic Acid | H₂SO₄ | 1.5 | 94.2 | [6] |
| 2 | Benzoic Acid | POCl₃ | 3.5 | ~85-90 | [7] |
| 3 | p-Anisic Acid | H₂SO₄ | 5.5 | 89 | [7] |
| 4 | p-Anisic Acid | POCl₃ | 3.5 | 92 | [7] |
| 5 | Benzoic Acid | PCl₅ (solid-phase) | - | >91 | [6] |
Table 2: Analytical Data for Differentiating 1,3,4-Thiadiazole and Common Side Products
| Compound Type | Key ¹H NMR Signals (DMSO-d₆, δ ppm) | Key IR Bands (cm⁻¹) | Key Mass Spec Fragmentation |
| 5-Substituted-2-amino-1,3,4-thiadiazole | Aromatic protons (7-8 ppm), -NH₂ protons (broad singlet ~7 ppm) | ~3300-3100 (N-H stretch), ~1620 (C=N stretch), ~680 (C-S stretch) | Molecular ion peak, fragmentation of the substituent at C5. |
| 4-Substituted-1,2,4-triazole-5-thione | Aromatic protons (7-8 ppm), -NH proton (~13-14 ppm), -SH proton (if tautomerized, ~13 ppm) | ~3100 (N-H stretch), ~1500 (C=N stretch), ~1200 (C=S stretch) | Molecular ion peak, fragmentation patterns characteristic of the triazole ring. |
| 5-Substituted-2-amino-1,3,4-oxadiazole | Aromatic protons (7-8 ppm), -NH₂ protons (broad singlet ~7 ppm) | ~3300-3100 (N-H stretch), ~1640 (C=N stretch), ~1020 (C-O-C stretch) | Molecular ion peak, loss of CO, fragmentation of the substituent at C5. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole using Phosphorus Oxychloride
This protocol provides a general method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiosemicarbazide (1.0 eq) and benzoic acid (1.0 eq).
-
Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃, ~5-10 eq) to the mixture in a fume hood with vigorous stirring. The reaction is exothermic.
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is approximately 7-8.
-
Isolation: The solid product will precipitate out. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 2-amino-5-phenyl-1,3,4-thiadiazole.
Protocol 2: Purification to Remove 1,2,4-Triazole-5-thione Side Product
This protocol takes advantage of the different acidic properties of the desired thiadiazole and the triazole side product.
-
Dissolution: Dissolve the crude reaction mixture containing both the 1,3,4-thiadiazole and the 1,2,4-triazole-5-thione in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH). The more acidic 1,2,4-triazole-5-thione will be deprotonated and dissolve in the aqueous basic layer.
-
Separation: Separate the organic layer, which contains the desired 5-substituted-2-amino-1,3,4-thiadiazole.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified 1,3,4-thiadiazole.
-
Recovery of Side Product (Optional): The aqueous layer can be acidified with a dilute acid (e.g., 1 M HCl) to precipitate the 1,2,4-triazole-5-thione, which can then be collected by filtration if desired.
Mandatory Visualizations
Experimental Workflow: Synthesis and Purification of 5-Substituted-1,3,4-thiadiazole
Caption: General workflow for the synthesis and purification of thiadiazoles.
Signaling Pathway: Competitive Formation of Thiadiazole and Triazole
Caption: pH dictates the nucleophilic atom and the resulting heterocyclic ring.
References
- 1. benchchem.com [benchchem.com]
- 2. Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 7. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Enhancing the Biological Activity of 1,3,4-Thiadiazole Scaffolds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,4-thiadiazole scaffolds. The information is presented in a question-and-answer format to directly address specific issues encountered during synthesis, biological screening, and optimization of these compounds.
Troubleshooting Guides
Section 1: Synthesis and Characterization
Q1: My 1,3,4-thiadiazole synthesis is resulting in low yields. What are the common causes and how can I improve the yield?
A1: Low yields in 1,3,4-thiadiazole synthesis are a frequent issue. Several factors could be responsible. Consider the following troubleshooting steps:
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Purity of Starting Materials: Impurities in reactants, such as the carboxylic acid and thiosemicarbazide, can lead to side reactions and lower the yield of the desired product.[1] Ensure the purity of your starting materials through appropriate purification techniques (e.g., recrystallization) and characterization (e.g., NMR, melting point).
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Reaction Conditions: The choice of cyclizing agent and reaction temperature is critical.[2][3] Strong dehydrating agents like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid are commonly used for the cyclization of thiosemicarbazides.[2][4] Optimization of the reaction time and temperature is crucial; prolonged reaction times or excessive heat can lead to degradation of the product. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.[1]
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Solvent Selection: Poor solubility of reactants can hinder the reaction.[1] If you observe solubility issues, consider exploring alternative solvents. For instance, if your acyl hydrazide derivative is not dissolving in ethanol, you might try solvents like tetrahydrofuran (THF), dioxane, or isopropanol.[1]
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Work-up Procedure: The work-up procedure should be optimized to minimize product loss. Ensure the pH is appropriately adjusted during extraction and that the correct solvent system is used for purification (e.g., column chromatography or recrystallization).
Q2: I am observing the formation of an unexpected side product in my reaction. How can I identify and minimize it?
A2: Side product formation is a common challenge, often dependent on the synthetic route.
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Isomeric Impurities: A frequent side product is the formation of the isomeric 1,2,4-triazole ring system, especially when starting from thiosemicarbazide derivatives under basic conditions.[1] To favor the formation of the desired 1,3,4-thiadiazole, it is advisable to perform the cyclization in an acidic medium.[1]
-
Identification of Side Products: Characterize the side product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to elucidate its structure. This will provide valuable insights into the competing reaction pathway.
-
Minimizing Side Products: Once the side product is identified, you can adjust the reaction conditions to disfavor its formation. This may involve changing the pH, solvent, temperature, or the order of reagent addition.
Q3: How do I confirm the successful synthesis and purity of my 1,3,4-thiadiazole derivative?
A3: A combination of spectroscopic and analytical techniques is essential for structural confirmation and purity assessment:
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure of the synthesized compound and confirming the presence of the 1,3,4-thiadiazole ring.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming the expected molecular formula.
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Infrared (IR) Spectroscopy: Can be used to identify key functional groups present in the molecule.
-
Elemental Analysis: Determines the elemental composition (C, H, N, S) of the compound, which should match the calculated values for the desired product.
Section 2: Biological Activity Screening
Q4: My 1,3,4-thiadiazole compounds are showing low or no biological activity in my initial screens. What steps can I take to troubleshoot this?
A4: A lack of biological activity can be due to several factors, ranging from the compound's intrinsic properties to the experimental setup.
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Structure-Activity Relationship (SAR) Analysis: The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring.[5][6] Review the literature for established SAR for your target. For instance, in anticancer agents, introducing an aromatic ring at the 5-position of the 1,3,4-thiadiazole core has been shown to enhance the effect, with the specific substituents on the aromatic ring further influencing efficacy.[7]
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Physicochemical Properties: Poor solubility and bioavailability can prevent your compound from reaching its biological target. Consider the compound's lipophilicity (LogP) and aqueous solubility. Modifications to the structure can be made to improve these properties.[5][8]
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Assay Conditions: Ensure that the experimental conditions of your biological assay are optimal. This includes the concentration of the compound, incubation time, and the viability of the cell lines or microorganisms being tested.[3] Always include positive and negative controls in your experiments.
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Mechanism of Action: A deeper understanding of the potential mechanism of action can guide the selection of appropriate assays. 1,3,4-thiadiazoles are known to act on various molecular targets, including enzymes like carbonic anhydrase and kinases.[5][9]
Q5: I am observing high toxicity of my compounds towards normal cells in my anticancer assays. How can I improve selectivity?
A5: Achieving selectivity for cancer cells over normal cells is a critical aspect of anticancer drug development.
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Targeted Modifications: Design and synthesize analogs with modifications aimed at exploiting differences between cancer cells and normal cells. For example, some 1,3,4-thiadiazole derivatives have been designed to have weaker cytotoxic activity on normal cell lines.[10]
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In Silico Studies: Utilize molecular docking and other computational methods to predict the binding affinity of your compounds to the target protein and potential off-target interactions that might cause toxicity.[10]
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Dose-Response Studies: Conduct detailed dose-response studies on both cancer and normal cell lines to determine the therapeutic window of your compounds. The goal is to find a concentration that is effective against cancer cells while having minimal impact on normal cells.
Frequently Asked Questions (FAQs)
Q: What are the key structural features of 1,3,4-thiadiazoles that contribute to their biological activity?
A: The biological activity of 1,3,4-thiadiazole derivatives is attributed to several key features:
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The 1,3,4-Thiadiazole Core: This heterocyclic ring is considered a bioisostere of pyrimidine and can interfere with DNA replication processes.[11] The presence of the –N=C-S moiety is also considered crucial for its various biological activities.[2]
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Substituents at C2 and C5: The nature of the substituents at the 2 and 5 positions of the thiadiazole ring plays a significant role in determining the type and potency of the biological activity.[10] Different substituents can modulate the compound's electronic properties, lipophilicity, and steric interactions with the biological target.[5]
-
Aromaticity and Stability: The strong aromaticity of the 1,3,4-thiadiazole ring contributes to its high in vivo stability and generally low toxicity in higher vertebrates.[6]
Q: What are some of the known biological targets of 1,3,4-thiadiazole derivatives?
A: 1,3,4-Thiadiazole derivatives have been shown to interact with a wide range of biological targets, including:
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Enzymes: Carbonic anhydrase, cyclooxygenase (COX), protein kinases (e.g., tyrosine kinases), and neutral endopeptidase (NEP).[5][9]
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Receptors: Adenosine A3 receptors.[12]
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Other Cellular Components: They can interfere with DNA replication and induce apoptosis (programmed cell death) in cancer cells.[9][11]
Q: Are there any commercially available drugs that contain the 1,3,4-thiadiazole scaffold?
A: Yes, several drugs incorporate the 1,3,4-thiadiazole ring in their structure. Some well-known examples include:
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Acetazolamide and Methazolamide: These are carbonic anhydrase inhibitors used as diuretics and for the treatment of glaucoma.[6]
-
Cefazolin: A cephalosporin antibiotic.
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Sulfamethizole: An antimicrobial agent.
Data Presentation
Table 1: Anticancer Activity of Selected 2,5-Disubstituted 1,3,4-Thiadiazole Derivatives
| Compound ID | Substituent at C2 | Substituent at C5 | Cell Line | IC₅₀ (µM) | Reference |
| Compound A | 2-(2-trifluoromethylphenylamino) | 3-methoxyphenyl | MCF-7 | 49.6 | [10] |
| Compound A | 2-(2-trifluoromethylphenylamino) | 3-methoxyphenyl | MDA-MB-231 | 53.4 | [10] |
| Compound B | 5-[2-(benzenesulfonylmethyl)phenyl] | Amine | LoVo | 2.44 | [7] |
| Compound B | 5-[2-(benzenesulfonylmethyl)phenyl] | Amine | MCF-7 | 23.29 | [7] |
Table 2: Antifungal Activity of a 1,3,4-Thiadiazole Glucoside Derivative
| Compound ID | Fungal Strain | EC₅₀ (µg/mL) | Standard (Dimethomorph) EC₅₀ (µg/mL) | Reference |
| Compound 4i | Phytophthora infestans | 3.43 | 5.52 | [13] |
Experimental Protocols
General Procedure for the Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles
This protocol describes a common method for synthesizing 1,3,4-thiadiazoles starting from a carboxylic acid and thiosemicarbazide.
Materials:
-
Substituted carboxylic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)
-
Appropriate solvent (e.g., ethanol, dioxane)
-
Sodium bicarbonate solution (saturated)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
A mixture of the substituted carboxylic acid (1 mmol) and thiosemicarbazide (1.1 mmol) is taken in a round-bottom flask.
-
Phosphorus oxychloride (5 mL) is added slowly to the mixture at 0 °C with constant stirring.
-
The reaction mixture is then refluxed for 2-4 hours. The progress of the reaction is monitored by TLC.
-
After completion of the reaction, the mixture is cooled to room temperature and poured into crushed ice.
-
The resulting solution is neutralized with a saturated solution of sodium bicarbonate.
-
The precipitated solid is filtered, washed with water, and dried.
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The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-amino-5-substituted-1,3,4-thiadiazole.
MTT Assay for Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
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Cancer cell line (e.g., MCF-7, HT-29)
-
Normal cell line (for cytotoxicity comparison)
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Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
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MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
The synthesized 1,3,4-thiadiazole compounds are dissolved in DMSO to prepare stock solutions and then diluted to various concentrations with the cell culture medium.
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The medium from the wells is replaced with fresh medium containing different concentrations of the test compounds. A control group with vehicle (DMSO) and a positive control (e.g., a known anticancer drug) are also included.
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The plates are incubated for 48-72 hours.
-
After the incubation period, the medium is removed, and 100 µL of MTT solution is added to each well. The plates are then incubated for another 4 hours.
-
The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
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The absorbance is measured at a wavelength of 570 nm using a microplate reader.
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The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Mandatory Visualization
Caption: General experimental workflow for the synthesis, characterization, and biological screening of 1,3,4-thiadiazole derivatives.
Caption: A simplified diagram illustrating a potential mechanism of action for anticancer 1,3,4-thiadiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 7. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 8. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bepls.com [bepls.com]
- 10. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Modifying 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine for Improved Pharmacokinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the modification of 5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-amine to enhance its pharmacokinetic properties.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, purification, and in vitro/in vivo evaluation of this compound and its analogs.
Synthesis and Purification
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of 2-amino-1,3,4-thiadiazole ring formation | Inefficient cyclizing/dehydrating agent (e.g., POCl₃, H₂SO₄). | - Ensure the dehydrating agent is fresh and used in appropriate molar excess.- Consider alternative cyclizing agents like polyphosphoric acid (PPA) or Eaton's reagent.- For reactions involving thiosemicarbazide, ensure the quality of the starting material is high. |
| Formation of 1,2,4-triazole isomer as a major byproduct | Reaction conditions favoring the triazole formation. | - The use of a strong acidic medium generally favors the formation of the 1,3,4-thiadiazole isomer.[1] |
| Difficulty in purification of the final compound | Presence of unreacted starting materials or byproducts with similar polarity. | - Optimize the recrystallization solvent system. Common solvents include ethanol and DMF.- Employ column chromatography with a carefully selected eluent system.- Wash the crude product thoroughly to remove any residual acid or other impurities before recrystallization. |
| Poor solubility of starting materials | Inappropriate solvent choice. | - Explore alternative solvents such as THF, dioxane, or isopropanol if starting materials like acyl hydrazides do not dissolve well in ethanol. |
In Vitro Pharmacokinetic Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in metabolic stability assay results | Inconsistent microsomal protein concentration or NADPH regenerating system activity. | - Ensure accurate protein quantification of liver microsomes.- Prepare fresh NADPH regenerating solution for each experiment.- Pre-incubate the compound and microsomes to allow for temperature equilibration before initiating the reaction. |
| Low recovery in plasma protein binding (PPB) assay | Non-specific binding of the compound to the dialysis membrane or apparatus. | - Use low-binding plates and membranes.- Include a control without plasma to assess non-specific binding.- Ensure the compound is stable in plasma and buffer for the duration of the experiment. |
| Inconsistent results in CYP450 inhibition assay | Interference of the test compound with the fluorescent detection method. | - Run a control experiment without the CYP450 enzyme to check for intrinsic fluorescence or quenching by the test compound.- If interference is observed, consider using an LC-MS/MS-based method for detection. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding strategies to improve the pharmacokinetics of this compound.
Q1: What are the primary strategies to improve the oral bioavailability of this compound?
A1: The main strategies focus on improving solubility and/or membrane permeability. These include:
-
Bioisosteric Replacement: Replacing the primary amine or other functional groups with bioisosteres can modulate physicochemical properties. For instance, the thiadiazole ring itself is a bioisostere of pyrimidine and pyridazine.[2][3]
-
Prodrug Approach: A prodrug is an inactive or less active derivative that is converted to the active drug in vivo. This can enhance solubility and permeability.[4]
-
Structural Modifications: Introducing polar groups can increase solubility, while optimizing lipophilicity can improve permeability. The 1,3,4-thiadiazole nucleus is known to be lipophilic.[2]
Q2: How can I increase the metabolic stability of my compound?
A2: To increase metabolic stability, consider the following:
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Blocking Sites of Metabolism: Identify the primary sites of metabolism (e.g., through metabolite identification studies) and introduce chemical modifications at or near these sites to hinder enzymatic degradation.
-
Bioisosteric Replacement: Replacing metabolically liable groups with more stable ones. For example, replacing an ester with a more stable methyl oxadiazole has been shown to improve metabolic stability in some thiadiazole derivatives.[5]
-
Introduction of Electron-Withdrawing Groups: These can sometimes decrease the rate of oxidative metabolism.
Q3: What are some common bioisosteric replacements for the 2-amino group on the 1,3,4-thiadiazole ring?
A3: While the 2-amino group is often important for biological activity, if modification is necessary, you could consider:
-
Acylation: Converting the amine to an amide can alter its properties.
-
Schiff Base Formation: Reaction with aldehydes or ketones can form imines, which can act as prodrugs.
-
Urea or Thiourea Formation: Reaction with isocyanates or isothiocyanates.
Q4: How does the fluorine atom on the benzyl group affect the pharmacokinetic properties?
A4: The fluorine atom can have several effects:
-
Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, potentially increasing the metabolic stability of the compound.
-
Lipophilicity: Fluorine is a lipophilic atom, and its presence can increase the overall lipophilicity of the molecule, which may affect permeability and plasma protein binding.
-
Binding Affinity: The fluorine atom can participate in specific interactions with biological targets, potentially influencing efficacy.
Data Presentation
The following tables present example pharmacokinetic data for illustrative purposes. Note: This is not data for this compound or its direct analogs, but rather representative data for other thiadiazole derivatives to demonstrate data presentation.
Table 1: In Vitro Metabolic Stability of Exemplar Thiadiazole Derivatives in Liver Microsomes
| Compound ID | Species | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Parent Scaffold (Illustrative) | Human | 45 | 30.8 |
| Rat | 25 | 55.4 | |
| Mouse | 15 | 92.4 | |
| Analog A (Amine Acylation) | Human | 75 | 18.5 |
| Rat | 50 | 27.7 | |
| Mouse | 35 | 39.6 | |
| Analog B (Bioisosteric Replacement) | Human | >120 | <5.8 |
| Rat | 98 | 14.1 | |
| Mouse | 70 | 19.8 |
Table 2: In Vitro Plasma Protein Binding of Exemplar Thiadiazole Derivatives
| Compound ID | Species | Plasma Protein Binding (%) |
| Parent Scaffold (Illustrative) | Human | 92.5 |
| Rat | 88.1 | |
| Mouse | 85.3 | |
| Analog A (Amine Acylation) | Human | 95.8 |
| Rat | 93.2 | |
| Mouse | 91.7 | |
| Analog B (Bioisosteric Replacement) | Human | 85.1 |
| Rat | 80.5 | |
| Mouse | 78.2 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
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Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer (pH 7.4) and an NADPH regenerating system.
-
Pre-incubation: In a 96-well plate, add the test compound (final concentration typically 1 µM) and liver microsomes (e.g., human, rat, mouse; final concentration typically 0.5 mg/mL). Pre-incubate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the test compound using a validated LC-MS/MS method.
-
Data Analysis: Determine the half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the remaining compound concentration versus time.
Protocol 2: Plasma Protein Binding Assay by Equilibrium Dialysis
-
Preparation: Spike the test compound (final concentration typically 1-5 µM) into plasma (e.g., human, rat, mouse).
-
Dialysis Setup: Use a 96-well equilibrium dialysis apparatus with a semi-permeable membrane (molecular weight cutoff of ~10-14 kDa). Add the compound-spiked plasma to one chamber and phosphate buffer (pH 7.4) to the other chamber of each well.
-
Equilibration: Incubate the dialysis plate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
Sampling: After incubation, take samples from both the plasma and buffer chambers.
-
Sample Analysis: Determine the concentration of the test compound in both the plasma and buffer samples by LC-MS/MS.
-
Calculation: Calculate the percentage of plasma protein binding using the following formula: % Bound = [ (Plasma Conc. - Buffer Conc.) / Plasma Conc. ] * 100
Visualizations
References
Technical Support Center: Scale-Up Synthesis of 1,3,4-Thiadiazole Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 1,3,4-thiadiazole compounds. It addresses common challenges and provides practical troubleshooting advice and frequently asked questions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up synthesis of 1,3,4-thiadiazole compounds.
Issue 1: Low Yield or Incomplete Reaction
Q: My large-scale reaction is resulting in a low yield of the desired 1,3,4-thiadiazole product, or the reaction is not going to completion. What are the potential causes and solutions?
A: Low yields in scale-up synthesis can stem from several factors that are often less pronounced at the lab scale. Here are the primary considerations and troubleshooting steps:
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Inefficient Heat Transfer: Large reaction volumes have a lower surface-area-to-volume ratio, making heat transfer less efficient.[1] This can lead to localized hot or cold spots, preventing the reaction from reaching the optimal temperature uniformly.
-
Solution: Ensure vigorous and efficient stirring. Use a reactor with an appropriate heating/cooling jacket and consider using a temperature probe that accurately reflects the internal temperature of the reaction mass. For highly exothermic or endothermic reactions, controlled addition of reagents is crucial.
-
-
Poor Mixing and Mass Transfer: Inadequate mixing can lead to poor distribution of reactants and reagents, resulting in localized concentration gradients and incomplete reactions.
-
Solution: Optimize the agitator speed and design for the specific reactor geometry and reaction viscosity. Ensure that solid reagents are fully suspended.
-
-
Suboptimal Reagent Concentration or Ratio: The optimal ratio of reactants and cyclizing agents may differ at a larger scale.
-
Solution: Re-evaluate the stoichiometry of the reaction at the pilot scale. For cyclodehydration reactions using agents like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃), ensure a sufficient excess is used to drive the reaction to completion.[2][3] A mixture of sulfuric acid and PPA has been shown to improve yields in some cases.[4]
-
-
Decomposition of Starting Materials or Product: Prolonged reaction times or localized overheating can lead to the degradation of sensitive functional groups.
-
Solution: Monitor the reaction progress closely using in-process controls (e.g., TLC, HPLC, in-situ Raman spectroscopy).[5] Once the reaction is complete, proceed with the work-up promptly. For temperature-sensitive compounds, consider running the reaction at a lower temperature for a longer duration.
-
Issue 2: Formation of Side Products and Impurities
Q: I am observing significant formation of side products, such as 1,2,4-triazoles, and other impurities in my scaled-up reaction. How can I minimize these?
A: The formation of side products is a common challenge in the synthesis of 1,3,4-thiadiazoles. The nature and quantity of these impurities can be exacerbated during scale-up.
-
Formation of 1,2,4-Triazole Isomers: This is a frequent side reaction, particularly when using thiosemicarbazide derivatives.
-
Solution: The choice of cyclizing agent and reaction conditions is critical. Acid-catalyzed cyclization, for instance using concentrated sulfuric acid or PPA, generally favors the formation of the 1,3,4-thiadiazole ring.[6]
-
-
Unreacted Starting Materials: As mentioned in the previous section, incomplete reactions will lead to starting materials as impurities.
-
Solution: Refer to the troubleshooting steps for low yield and incomplete reactions.
-
-
Impurities from Reagents: Commercial-grade reagents used in large-scale synthesis may contain impurities that can interfere with the reaction.
-
Solution: Ensure the quality of all starting materials and reagents. If necessary, purify critical reagents before use.
-
Issue 3: Difficulties in Product Isolation and Purification
Q: The work-up and purification of my 1,3,4-thiadiazole compound at a large scale are proving to be challenging, leading to product loss and low purity. What are the best practices for scale-up purification?
A: Isolating and purifying the final product on a large scale requires careful planning and optimization.
-
Crystallization and Polymorphism: The crystalline form of the final product can significantly impact its physical properties, including solubility and stability.[1][7][8] Controlling crystallization is key to obtaining a pure and consistent product.
-
Solution: Develop a robust crystallization protocol. This includes selecting an appropriate solvent system, controlling the cooling rate, and determining the optimal seeding strategy.[][10][11][12][13] Characterize the different polymorphic forms and establish conditions that consistently produce the desired polymorph.
-
-
Filtration and Drying: Slow filtration and inefficient drying can be bottlenecks in a large-scale process and can affect product quality.
-
Solution: Select appropriate filtration equipment (e.g., Nutsche filter dryer) for the scale of the operation. Optimize drying conditions (temperature, vacuum) to efficiently remove residual solvents without causing product degradation.
-
-
Quenching of Reactive Reagents: Improper quenching of reactive reagents like POCl₃ can lead to safety hazards and the formation of impurities.
-
Solution: Employ a "reverse quench" where the reaction mixture is slowly added to the quenching solution (e.g., ice-water or a basic solution) with vigorous stirring and cooling.[14] Monitor the temperature and pH throughout the quenching process. The completeness of the quench can be verified by techniques like ³¹P NMR.[5][14]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the scale-up production of 2-amino-5-substituted-1,3,4-thiadiazoles?
A1: The most prevalent and economically viable route for the large-scale synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclodehydration of a carboxylic acid and thiosemicarbazide.[15] Common dehydrating agents used at an industrial scale include polyphosphoric acid (PPA) and phosphorus oxychloride (POCl₃).[2][3][16] Another scalable method is the reaction of thiosemicarbazide with carbon disulfide in an aqueous phase to produce 2-amino-5-mercapto-1,3,4-thiadiazole.[8][14]
Q2: What are the critical safety considerations when using polyphosphoric acid (PPA) at a large scale?
A2: Polyphosphoric acid is corrosive and reacts exothermically with water. When handling large quantities, it is essential to:
-
Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, and a face shield.[17]
-
Work in a well-ventilated area, and for large-scale operations, use a closed system.
-
Store PPA in tightly sealed containers away from moisture and incompatible materials.[17] Do not use aluminum or galvanized containers.
-
During work-up, the reaction mixture containing PPA should be quenched by slowly adding it to a large volume of ice and water with vigorous stirring to manage the exotherm.
Q3: How can I safely manage the exothermic reaction when using phosphorus oxychloride (POCl₃) in a large reactor?
A3: POCl₃ is a highly reactive and toxic reagent, and its reactions are often exothermic.[18] Safe handling at scale requires:
-
Strict temperature control using an efficient reactor cooling system.
-
Slow, controlled addition of POCl₃ to the reaction mixture.
-
Continuous monitoring of the reaction temperature and pressure.[1]
-
A well-defined emergency shutdown procedure in case of a thermal runaway.
-
Quenching of excess POCl₃ should be done carefully by adding the reaction mixture to a quenching solution, never the other way around.[14]
Q4: What is polymorphism and why is it a concern in the scale-up of 1,3,4-thiadiazole APIs?
A4: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[1][7][8] Different polymorphs of an active pharmaceutical ingredient (API) can have different physical properties, such as solubility, dissolution rate, and stability, which can affect the drug's bioavailability and shelf-life.[8] It is a critical consideration during scale-up because changes in crystallization conditions (e.g., solvent, temperature, agitation) can lead to the formation of different, and potentially undesirable, polymorphs.[11][13]
Quantitative Data Summary
Table 1: Comparison of Synthetic Methods for 2-Amino-5-Substituted-1,3,4-Thiadiazoles at Scale
| Method | Starting Materials | Cyclizing Agent/Catalyst | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| Method A | Carboxylic Acid, Thiosemicarbazide | Polyphosphoric Acid (PPA) | 100-120 | 1-2 | 89-92.5 | [16] |
| Method B | Carboxylic Acid, Thiosemicarbazide | PPA / H₂SO₄ mixture | ~105 | ~3 | >90 | [4] |
| Method C | Thiosemicarbazide, Carbon Disulfide | Aqueous phase | >40 | 4-5 | 90 | [8][14] |
| Method D | Substituted Thiosemicarbazone | Conc. H₂SO₄ | 90 | 2 | Not specified | [19] |
| Method E | Carboxylic Acid, Thiosemicarbazide | POCl₃ | 80-90 | 1 | Not specified | [6] |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 2-Amino-5-alkyl-1,3,4-thiadiazole using Polyphosphoric Acid (PPA)
This protocol is adapted from established industrial processes.[16]
Materials:
-
Alkanoic Acid (1.0 eq)
-
Thiosemicarbazide (1.0 eq)
-
Polyphosphoric Acid (at least 2 parts per part of thiosemicarbazide)
-
Water
-
Ammonium Hydroxide (for neutralization)
Procedure:
-
Charge the reactor with polyphosphoric acid.
-
With efficient stirring, slowly add the thiosemicarbazide to the PPA. The addition may be exothermic, so control the addition rate to maintain the desired temperature.
-
Slowly add the alkanoic acid to the mixture.
-
Heat the reaction mixture to 100-120°C and maintain for 1-2 hours, or until the reaction is complete as monitored by a suitable in-process control.
-
In a separate, larger vessel equipped with a robust stirrer and cooling system, prepare a sufficient quantity of crushed ice and water.
-
Slowly and carefully transfer the hot reaction mixture into the ice-water slurry with vigorous stirring to quench the reaction and hydrolyze the PPA. This step is highly exothermic and requires careful control of the addition rate to manage the temperature.
-
Cool the resulting slurry and neutralize with concentrated ammonium hydroxide to a pH of approximately 8-9 to precipitate the product.
-
Filter the solid product, wash thoroughly with water until the filtrate is neutral, and dry under vacuum at an appropriate temperature.
Protocol 2: Scale-Up Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole
This protocol is based on a patented industrial process.[8][14]
Materials:
-
Thiosemicarbazide
-
Carbon Disulfide
-
Aqueous solution containing ammonium salt of bis-2,5-mercapto-1,3,4-thiadiazole (can be mother liquor from a previous batch)
Procedure:
-
Prepare an aqueous solution containing 15-70% by weight of the ammonium salt of bis-2,5-mercapto-1,3,4-thiadiazole in a suitable reactor.
-
Heat the solution to a temperature between 40°C and 100°C.
-
Slowly and simultaneously add thiosemicarbazide and carbon disulfide to the heated solution over a period of several hours. Maintain the temperature throughout the addition.
-
After the addition is complete, continue to heat the mixture for an additional hour to ensure the reaction goes to completion.
-
Cool the reaction mixture to allow the product to precipitate.
-
Filter the precipitated 2-amino-5-mercapto-1,3,4-thiadiazole, wash with water, and dry.
Visualizations
Caption: General workflow for the scale-up synthesis of 1,3,4-thiadiazole compounds.
Caption: Troubleshooting decision tree for low yield in 1,3,4-thiadiazole synthesis.
Caption: Safety protocol for quenching phosphorus oxychloride (POCl₃) at scale.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. starkcorp.us [starkcorp.us]
- 8. US4492793A - Process for the production of 2-amino-5-mercapto-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. crystalpharmatech.com [crystalpharmatech.com]
- 12. Crystallization Method Development Services from Triclinic Labs [tricliniclabs.com]
- 13. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 14. benchchem.com [benchchem.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chemmethod.com [chemmethod.com]
Technical Support Center: Refining Bioassay Protocols for Consistent Results with Thiadiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results when working with thiadiazole compounds in bioassays.
Frequently Asked Questions (FAQs)
Q1: Why do many of my thiadiazole derivatives have poor aqueous solubility?
A1: The low water solubility of many thiadiazole derivatives is often attributed to their chemical structure. The presence of lipophilic (fat-loving) substituents, such as phenyl rings, increases the hydrophobicity of the molecule.[1] Additionally, the planar nature of the thiadiazole ring can contribute to strong crystal lattice energy, making it difficult for water molecules to effectively solvate the compound.[1]
Q2: I observe precipitation when I dilute my thiadiazole-DMSO stock solution into my aqueous assay buffer. What is happening?
A2: This common issue is known as "precipitation upon dilution." Your thiadiazole compound is likely soluble in the organic solvent (DMSO) but exceeds its solubility limit in the aqueous buffer of your assay.[1] When the DMSO stock is diluted, the compound crashes out of the solution, leading to inaccurate concentrations and inconsistent results.[1]
Q3: My bioassay results with the same thiadiazole compound are highly variable between experiments. What could be the cause?
A3: Inconsistent results are frequently linked to solubility and stability issues.[1] The actual concentration of the dissolved compound may differ between experiments due to incomplete initial dissolution or precipitation over the course of the experiment.[2] It is also important to consider the stability of the compound in the assay buffer over time.[2]
Q4: Can the thiadiazole ring itself interfere with my assay readout?
A4: While less common than solubility issues, the chemical structure of certain thiadiazole derivatives could potentially interfere with specific assay technologies. For example, compounds with inherent fluorescent properties might interfere with fluorescence-based assays. It is crucial to run appropriate controls, such as the compound in assay medium without cells or enzymes, to check for any intrinsic signal.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution
Symptom: A precipitate or cloudiness is observed after diluting the DMSO stock solution of the thiadiazole compound into the aqueous assay buffer.[2]
Root Cause: The concentration of the thiadiazole derivative exceeds its aqueous solubility limit.[1]
Solutions:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in the assay as low as possible, typically below 1%, to minimize solvent effects on the biological system.[2]
-
Use Co-solvents: If DMSO is not effective or causes cellular toxicity, consider alternative co-solvents such as ethanol.[1]
-
Serial Dilutions: Perform a stepwise dilution of the stock solution into the assay buffer. This can sometimes prevent the compound from precipitating.[2]
-
Employ Formulation Strategies:
-
Cyclodextrins: Incorporate cyclodextrins, like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), into the assay buffer to enhance the solubility of the thiadiazole compound.[2]
-
pH Adjustment: If your thiadiazole derivative has ionizable groups, adjusting the pH of the assay buffer can increase its solubility.[2]
-
Issue 2: High Variability in Bioassay Results
Symptom: Significant differences in quantitative results (e.g., IC50, EC50) are observed across replicate wells or between independent experiments.[2]
Root Cause: Inconsistent dissolution of the compound or compound instability in the assay buffer.[1][2]
Solutions:
-
Ensure Complete Dissolution of Stock: Before preparing dilutions, visually inspect your DMSO stock solution to confirm that the compound is fully dissolved. Gentle warming or sonication may be necessary to achieve complete dissolution.[1]
-
Assess Compound Stability: Evaluate the stability of the thiadiazole compound in your assay buffer over the duration of the experiment. This can be done by preparing the compound in the buffer, incubating it for the same duration as the assay, and then analyzing for any degradation or precipitation.[2]
-
Prepare Fresh Dilutions: Prepare fresh dilutions of the thiadiazole compound immediately before each experiment to minimize the impact of potential instability.[2]
-
Consistent Pipetting and Mixing: Ensure accurate and consistent pipetting techniques. Thoroughly mix the contents of the assay plates after adding the compound.
Below is a troubleshooting workflow for addressing common solubility issues with thiadiazole compounds.
Quantitative Data Summary
The following table summarizes the reported bioactivities of various thiadiazole derivatives.
| Compound/Derivative Class | Assay Type | Target/Cell Line | Bioactivity (IC50/EC50) | Reference |
| Thiadiazole-bridged thioacetamide (Compound S5) | Enzyme Inhibition | Cy-FBP/SBPase | IC50 = 6.7 ± 0.7 µM | [3][4][5] |
| Thiadiazole-bridged thioacetamide (Compound S5) | Cell-based | Synechocystis sp. PCC6803 | EC50 = 7.7 ± 1.4 µM | [3][4][5] |
| 1,3,4-Thiadiazole derivatives (8a) | Antiproliferative | A549 (lung cancer) | IC50 = 1.62 µM | [6] |
| 1,3,4-Thiadiazole derivatives (14a-c) | Cytotoxicity | MCF-7, HepG2 | IC50 = 2.32 - 8.35 µM | [6] |
| 1,3,4-Thiadiazole derivatives (22d) | Antiproliferative | MCF-7 (breast cancer) | IC50 = 1.52 µM | [6] |
| 1,3,4-Thiadiazole derivatives (22d) | Enzyme Inhibition | LSD1 | IC50 = 0.04 µM | [6] |
| 1,2,5-Thiadiazole carbamate (JZP-430) | Enzyme Inhibition | hABHD6 | IC50 = 44 nM | [7] |
| Fluorinated thiadiazole analogue (35a) | Antiproliferative | MCF-7 | IC50 = 22.1 µM | [8] |
| N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) | Apoptosis, Cell Cycle Arrest | C6 (glioma) | - | [9] |
| N-(6-nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (8) | Apoptosis, Cell Cycle Arrest | C6 (glioma) | - | [9] |
| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1) | Antifungal | Candida spp., Aspergillus spp. | MIC100 = 8–96 µg/ml | [10] |
Detailed Experimental Protocols
Cell Viability (MTT) Assay for Thiadiazole Compounds
This protocol is adapted for testing the cytotoxicity of thiadiazole derivatives.
Materials:
-
Thiadiazole compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (serum-free for MTT incubation step)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Adherent or suspension cells
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the thiadiazole compound from the DMSO stock in cell culture medium. To avoid precipitation, perform a stepwise dilution.
-
Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of the thiadiazole compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition:
-
After incubation, carefully remove the compound-containing medium.
-
Add 100 µL of serum-free medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Carbonic Anhydrase (CA) Inhibition Assay
This is a representative protocol for determining the inhibitory activity of thiadiazole compounds against carbonic anhydrase.
Materials:
-
Thiadiazole compound stock solution (in DMSO)
-
Purified human carbonic anhydrase (e.g., hCA II, IX, or XII)
-
Tris-HCl buffer (pH 7.4)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
96-well plate
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the thiadiazole compounds in the Tris-HCl buffer.
-
Enzyme and Compound Incubation: In a 96-well plate, add the CA enzyme solution and the different concentrations of the thiadiazole compounds. Include a control with the enzyme and buffer only (no inhibitor). Incubate at room temperature for a short period (e.g., 15 minutes).
-
Substrate Addition: Initiate the enzymatic reaction by adding the p-NPA substrate to all wells.
-
Absorbance Measurement: Immediately measure the change in absorbance at 400 nm over time using a spectrophotometer. The hydrolysis of p-NPA by CA produces p-nitrophenol, which can be monitored at this wavelength.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control and calculate the IC50 value.
Signaling Pathways and Workflows
Inhibition of the PI3K/Akt Signaling Pathway by Thiadiazoles
Many thiadiazole derivatives exert their anticancer effects by inhibiting key components of the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and growth.[3]
General Workflow for Cell-Based Bioassays with Thiadiazoles
The following diagram outlines a typical workflow for evaluating the biological activity of thiadiazole compounds in a cell-based assay.
References
- 1. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Molecular Docking Analysis and Biological Evaluations of Saccharide-Modified Thiadiazole Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Structural Elucidation of 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
Introduction
In the field of drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. This structural information governs its physicochemical properties, dictates its interaction with biological targets, and ultimately influences its efficacy and safety. The compound 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine, a heterocyclic amine containing the pharmacologically significant 1,3,4-thiadiazole scaffold, represents a molecule of interest for which unambiguous structural confirmation is critical.
This guide provides a comprehensive overview of single-crystal X-ray crystallography as the definitive method for elucidating the structure of this compound. It offers a detailed experimental protocol for this technique and presents the expected crystallographic data based on closely related structures. Furthermore, this guide objectively compares the capabilities of X-ray crystallography with those of other widely used analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—to provide researchers, scientists, and drug development professionals with a practical framework for structural analysis.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
Single-crystal X-ray diffraction is an unparalleled analytical technique that provides precise details of the atomic and molecular structure of a crystalline material.[1] By directing X-rays at a single crystal, the resulting diffraction pattern can be analyzed to determine the three-dimensional arrangement of atoms, including bond lengths, bond angles, and stereochemistry, with atomic-level resolution.[1][2]
Experimental Protocol
A detailed methodology for the structural confirmation of this compound via SC-XRD involves synthesis, crystallization, and diffraction analysis.
1. Synthesis and Purification: The title compound is synthesized via the cyclization of a relevant thiosemicarbazide precursor. Following synthesis, the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to achieve the high purity (>99%) required for growing high-quality single crystals.
2. Crystallization: Growing single crystals of sufficient size and quality is a critical step. The slow evaporation method is commonly employed for organic compounds.
-
Prepare a saturated or nearly saturated solution of the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture thereof) in a clean vessel. The choice of solvent is crucial; one in which the compound is moderately soluble is often ideal.[3]
-
Filter the solution into a small, clean vial to remove any dust or particulate matter, which could act as unwanted nucleation sites.[3]
-
Cover the vial with a cap or parafilm containing a few small pinholes. This allows the solvent to evaporate slowly over several days to weeks.
-
Store the vessel in a location free from vibrations and significant temperature fluctuations to allow for the undisturbed growth of large, well-formed crystals.[3] Ideal crystals for SC-XRD are typically 30 to 300 microns in size.[1]
3. Data Collection:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed in a single-crystal X-ray diffractometer. To minimize thermal motion and obtain higher quality data, the crystal is often cooled to a low temperature (e.g., 100 K) using a stream of cold nitrogen gas.
-
The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, rotates the crystal while irradiating it with X-rays.[1]
-
The scattered X-rays produce a diffraction pattern of spots, which is recorded by the detector at thousands of different crystal orientations.
4. Structure Solution and Refinement:
-
The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell parameters and space group of the crystal.
-
Computational software is used to solve the "phase problem" and generate an initial electron density map of the molecule.
-
A molecular model is fitted to the electron density map, and the structure is refined by adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the experimentally observed pattern. The quality of the final structure is assessed using metrics such as the R-factor.
Data Presentation: Representative Crystallographic Data
While a definitive crystal structure for this compound is not publicly available, the following table presents expected crystallographic parameters based on analyses of structurally similar 1,3,4-thiadiazole derivatives.
| Parameter | Expected Value |
| Empirical Formula | C₉H₈FN₃S |
| Formula Weight | 209.24 |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ |
| a (Å) | 7 - 10 |
| b (Å) | 15 - 20 |
| c (Å) | 8 - 12 |
| α (°) | 90 |
| β (°) | 95 - 105 (for Monoclinic) |
| γ (°) | 90 |
| Volume (ų) | 1300 - 1600 |
| Z (Molecules/unit cell) | 4 |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| R-factor | < 0.05 |
Visualization: SC-XRD Workflow
Part 2: Comparison with Alternative Spectroscopic Methods
While SC-XRD provides the definitive 3D structure, it is not always feasible or necessary for routine analysis. Spectroscopic techniques like NMR, IR, and MS are indispensable tools that provide complementary structural information.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule in solution.[2][4]
-
Experimental Protocol: For a small molecule like the title compound (MW ≈ 209 g/mol ), a standard NMR sample is prepared by dissolving 5-25 mg of the substance in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean 5 mm NMR tube.[5] The solution must be homogeneous, and any solid particles should be filtered out to ensure high-quality spectra.
-
Expected Data:
-
¹H NMR: Would show distinct signals for the aromatic protons on the fluorobenzyl ring, the methylene (-CH₂-) protons, and the amine (-NH₂) protons. The chemical shifts, integration values, and splitting patterns would confirm the connectivity of the proton-bearing fragments.
-
¹³C NMR: Would reveal the number of unique carbon environments, confirming the presence of the thiadiazole ring, the fluorobenzyl group, and the methylene linker.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[6]
-
Experimental Protocol: A small amount of the solid sample is typically ground with potassium bromide (KBr) and pressed into a thin pellet for analysis.
-
Expected Data: The IR spectrum would display characteristic absorption bands confirming key functional groups:
-
N-H stretch: A medium to strong band around 3300-3500 cm⁻¹ for the primary amine.
-
Aromatic C-H stretch: Bands above 3000 cm⁻¹.[6]
-
Aliphatic C-H stretch: Bands below 3000 cm⁻¹ for the -CH₂- group.[6]
-
C=N stretch: A band in the 1600-1650 cm⁻¹ region, characteristic of the thiadiazole ring.
-
C-F stretch: A strong band in the 1000-1250 cm⁻¹ region.
-
Part 3: Comparative Analysis Summary
The choice of analytical method depends on the specific information required. The following table provides a direct comparison of the primary structural elucidation techniques.
| Feature | Single-Crystal X-ray Crystallography (SC-XRD) | NMR Spectroscopy | Infrared (IR) Spectroscopy | Mass Spectrometry (MS) |
| Information Yield | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing | Atomic connectivity, chemical environment, molecular dynamics in solution | Presence of functional groups | Molecular weight, elemental formula, fragmentation pattern |
| Sample State | Solid (single crystal) | Solution | Solid, Liquid, or Gas | Solid, Liquid, or Gas |
| Sample Amount | Micrograms (single crystal) | Milligrams (5-25 mg for ¹H)[5] | Milligrams | Micrograms to Nanograms |
| Destructiveness | Non-destructive | Non-destructive[4] | Generally Non-destructive | Destructive |
| Key Advantage | Provides definitive, unambiguous 3D structural proof | Provides structural and dynamic data in a physiologically relevant state (solution)[2] | Rapid, inexpensive, and simple functional group identification | High sensitivity and accurate mass determination |
| Key Limitation | Requires high-purity, single crystals which can be difficult to grow | Less suitable for very large or poorly soluble molecules; does not provide solid-state structure[4] | Provides limited connectivity information | Does not provide stereochemical or 3D structural information |
Conclusion
For the unequivocal structural confirmation of novel chemical entities like This compound , single-crystal X-ray crystallography stands as the gold standard. It provides an unparalleled level of detail, revealing the precise three-dimensional arrangement of every atom in the solid state. While techniques such as NMR and IR spectroscopy are essential for routine characterization, confirming molecular connectivity, and assessing purity in a solution state, they do not offer the definitive spatial information provided by crystallography. Therefore, an integrated analytical approach, leveraging the strengths of both spectroscopic methods and culminating in a single-crystal X-ray diffraction study, represents the most robust strategy for the complete and unambiguous structural elucidation required in modern chemical and pharmaceutical research.
References
In Vivo Anticancer Activity of 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anticancer activity of 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine and its analogs with the established chemotherapeutic agent, 5-Fluorouracil (5-FU). The content is based on available preclinical data and aims to facilitate informed decisions in drug development and research.
Comparative Analysis of In Vivo Efficacy
While direct in vivo studies on this compound are not extensively available in the public domain, research on structurally similar 5-benzyl-1,3,4-thiadiazol-2-amine derivatives provides significant insights into its potential anticancer effects. These studies, primarily conducted in Ehrlich ascites carcinoma (EAC) bearing mice, demonstrate noteworthy tumor growth inhibition. For comparison, data for the widely used anticancer drug 5-Fluorouracil (5-FU) is also presented.
| Compound/Drug | Cancer Model | Animal Model | Treatment Protocol | Tumor Growth Inhibition (%) | Key Findings |
| 5-Benzyl-1,3,4-thiadiazol-2-amine Derivative (Compound 3) | Ehrlich Ascites Carcinoma | Swiss Albino Mice | Not Specified | 60.8% | Showed the most significant tumor growth inhibition among the tested derivatives. |
| 5-Benzyl-1,3,4-thiadiazol-2-amine Derivative (Compound 2) | Ehrlich Ascites Carcinoma | Swiss Albino Mice | Not Specified | 54.63% | Demonstrated significant anticancer activity. |
| 5-Benzyl-1,3,4-thiadiazol-2-amine Derivative (Compound 11) | Ehrlich Ascites Carcinoma | Swiss Albino Mice | Not Specified | 51.54% | Exhibited considerable tumor growth inhibition. |
| 5-Fluorouracil (5-FU) | Ehrlich Ascites Carcinoma | Swiss Albino Mice | Not Specified | Not explicitly quantified in the comparative study, but used as a standard for favorable comparison. | A standard chemotherapeutic agent used as a benchmark for anticancer activity. |
| 5-Fluorouracil (5-FU) | Human Gastric Cancer Xenografts | Nude Mice | Intraperitoneal injection | Significant tumor inhibition | Combination with celecoxib showed synergistic antitumor effects. |
| 5-Fluorouracil (5-FU) | A431 Skin Cancer Xenografts | A431 tumor-bearing mice | Topical application of 5-FU loaded gold nanoparticles | 6.8 to 18.4-fold lower tumor volume compared to untreated control.[1] | Nanoparticle formulation enhanced drug efficacy.[1] |
Experimental Protocols
Ehrlich Ascites Carcinoma (EAC) In Vivo Model
The in vivo anticancer activity of 5-benzyl-1,3,4-thiadiazol-2-amine derivatives was evaluated using the Ehrlich ascites carcinoma (EAC) model in Swiss albino mice. This model is a widely used tool in cancer research to study the effects of potential therapeutic agents on tumor growth.
Workflow for EAC In Vivo Model:
Key Steps:
-
Animal Model: Male Swiss albino mice are typically used for this model.[1]
-
Tumor Inoculation: A specific number of EAC cells (e.g., 2.5 x 10^6 cells) are injected intraperitoneally into the mice.
-
Treatment: After a set period for tumor development, the mice are treated with the test compounds (5-benzyl-1,3,4-thiadiazol-2-amine derivatives) and the standard drug (5-Fluorouracil).
-
Data Collection: Various parameters are monitored to assess the anticancer activity, including tumor volume, viable and non-viable tumor cell count, hematological profiles, and the mean survival time of the mice.
Signaling Pathways
Proposed Mechanism of Action for 1,3,4-Thiadiazole Derivatives
The anticancer activity of 1,3,4-thiadiazole derivatives is believed to be mediated through the modulation of several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. While the specific pathways affected by this compound are yet to be fully elucidated, the general mechanisms for this class of compounds involve the induction of apoptosis and inhibition of critical cell survival pathways.
References
A Comparative Analysis of 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine and Cisplatin in Oncology Research
In the landscape of anticancer drug development, the quest for novel compounds with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a comparative study of the investigational compound 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine and the well-established chemotherapeutic agent, cisplatin. The comparison is based on experimental data from studies on structurally related 1,3,4-thiadiazole derivatives and extensive research on cisplatin, offering a valuable resource for researchers, scientists, and professionals in drug development.
Introduction to the Compounds
This compound is a derivative of the 1,3,4-thiadiazole heterocyclic core. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer properties.[1][2][3] The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a fundamental component of nucleobases, suggesting that its derivatives may interfere with DNA replication and other cellular processes crucial for cancer cell proliferation.[4][5] Various derivatives have demonstrated the ability to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways in cancer cells.[1][2]
Cisplatin is a platinum-based drug that has been a cornerstone of cancer chemotherapy for decades. Its primary mechanism of action involves forming intra-strand and inter-strand DNA cross-links, which obstruct DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[6] Cisplatin's clinical efficacy is well-documented against a range of solid tumors; however, its use is often limited by significant side effects and the development of drug resistance.[7]
Comparative Efficacy: In Vitro Cytotoxicity
The cytotoxic potential of this compound, represented by analogous 1,3,4-thiadiazole derivatives, and cisplatin has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric for comparison.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Representative 1,3,4-Thiadiazole Derivative 1 | MCF-7 | Breast Cancer | 49.6 | [4] |
| MDA-MB-231 | Breast Cancer | 53.4 | [4] | |
| Representative 1,3,4-Thiadiazole Derivative 2 | A549 | Lung Cancer | 34 | [8][9] |
| MCF-7 | Breast Cancer | 84 | [8][9] | |
| Representative 1,3,4-Thiadiazole Derivative 3 | K562 | Leukemia | 33 | [10] |
| Cisplatin | A549 | Lung Cancer | ~10 - 20 | [11] |
| MCF-7 | Breast Cancer | ~10 - 25 | [11] | |
| HeLa | Cervical Cancer | ~3 - 10 | [11] |
Note: IC50 values for cisplatin can vary significantly depending on experimental conditions.[11][12] The data for 1,3,4-thiadiazole derivatives are from studies on different substituted compounds and serve as an illustrative comparison.
Mechanism of Action: A Comparative Overview
Both this compound (based on its class) and cisplatin induce cancer cell death primarily through the induction of apoptosis and cell cycle arrest. However, the upstream signaling pathways they trigger may differ.
Induction of Apoptosis
Studies on 1,3,4-thiadiazole derivatives suggest they can induce apoptosis through the intrinsic pathway, often involving the activation of Caspase-3 and Caspase-8 and influencing the expression of Bax proteins.[4][5]
Cisplatin-induced apoptosis is a more complex process that can be triggered by DNA damage response pathways.[6] This involves the activation of signaling cascades that include the ERK and PI3K/Akt pathways, ultimately converging on the activation of caspases.[13]
Cell Cycle Arrest
Many 1,3,4-thiadiazole derivatives have been shown to cause cell cycle arrest, often at the G2/M phase, thereby preventing mitotic progression.[2][14]
Cisplatin is known to induce cell cycle arrest, particularly at the G2 phase, as a consequence of DNA damage. This allows time for DNA repair, but if the damage is too extensive, the cell is directed towards apoptosis.[15]
Signaling Pathways
The following diagrams illustrate the generalized signaling pathways implicated in the anticancer activity of 1,3,4-thiadiazole derivatives and cisplatin.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key assays used in the comparative evaluation of anticancer agents.
MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric method used to measure cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (and cisplatin as a positive control) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[11]
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the test compounds for the desired duration. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.[16]
-
Cell Treatment and Harvesting: Treat cells with the test compounds and harvest them at the desired time point.[16]
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.
-
Staining: Wash the cells to remove the ethanol and resuspend them in a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure that only DNA is stained.[16]
-
Incubation: Incubate the cells in the staining solution in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]
Conclusion
The comparative analysis suggests that this compound, as represented by its structural analogs, holds promise as a potential anticancer agent. While cisplatin remains a potent and widely used chemotherapeutic, the development of novel compounds like 1,3,4-thiadiazole derivatives is driven by the need for alternative therapies with potentially improved selectivity and reduced side effects. The data presented here, based on existing literature, indicates that 1,3,4-thiadiazole derivatives can exhibit significant cytotoxicity against various cancer cell lines, often acting through mechanisms that are common to many anticancer drugs, such as the induction of apoptosis and cell cycle arrest.
Further in-depth studies, including head-to-head in vitro and in vivo comparisons of this compound with cisplatin, are warranted to fully elucidate its therapeutic potential, selectivity, and mechanism of action. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for conducting such future research.
References
- 1. bepls.com [bepls.com]
- 2. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity | MDPI [mdpi.com]
- 5. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cisplatin-Induced DNA Damage Activates Replication Checkpoint Signaling Components that Differentially Affect Tumor Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 16. benchchem.com [benchchem.com]
- 17. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine and Other 1,3,4-Thiadiazole Derivatives in Oncology Research
An objective guide for researchers and drug development professionals on the anti-cancer potential of 1,3,4-thiadiazole derivatives, with a focus on 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine. This report synthesizes available preclinical data to facilitate informed decisions in drug discovery and development.
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities, including promising anti-cancer properties.[1][2] This is attributed to the ring's ability to act as a bioisostere of pyrimidine, a fundamental component of nucleic acids, thus enabling it to interfere with DNA replication and other crucial cellular processes in cancer cells.[2] Among the myriad of derivatives, this compound has emerged as a compound of interest. This guide provides a comparative overview of its performance against other 1,3,4-thiadiazole derivatives based on available experimental data.
Comparative Anti-cancer Activity
While direct head-to-head comparative studies are limited, the existing literature allows for a structured comparison of the cytotoxic effects of various 1,3,4-thiadiazole derivatives across different cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is presented below.
Table 1: Comparative in vitro Anti-cancer Activity (IC50) of Selected 1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Ciprofloxacin-based 1,3,4-thiadiazole with 4-fluorobenzyl (1h) | SKOV-3 (Ovarian) | 3.58 | [2] |
| Ciprofloxacin-based 1,3,4-thiadiazole with 4-fluorobenzyl (1l) | A549 (Lung) | 2.79 | [2] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (Colon) | 2.44 | [3] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | MCF-7 (Breast) | 23.29 | [3] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative (14a) | MCF-7 (Breast) | 2.32 | [2] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative (14a) | HepG2 (Liver) | 3.13 | [4] |
| Honokiol-based 1,3,4-thiadiazole (8a) | A549 (Lung) | 1.62 | [2] |
| Honokiol-based 1,3,4-thiadiazole (8a) | MDA-MB-231 (Breast) | 2.53 | [2] |
Note: The data presented is a compilation from different studies and not from a single comparative experiment. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
From the available data, it is evident that the substitution on the 1,3,4-thiadiazole ring plays a crucial role in the anti-cancer activity. The presence of a 4-fluorobenzyl group in ciprofloxacin-based derivatives demonstrates significant potency against ovarian and lung cancer cell lines.[2]
Mechanisms of Action and Signaling Pathways
1,3,4-Thiadiazole derivatives exert their anti-cancer effects through various mechanisms, often involving the modulation of key signaling pathways crucial for cancer cell survival and proliferation. Studies have indicated that these compounds can interfere with pathways such as PI3K/Akt and MAPK/ERK, which are frequently dysregulated in cancer.[1] Furthermore, many derivatives have been shown to induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells.
Below is a generalized representation of a signaling pathway often targeted by 1,3,4-thiadiazole derivatives.
References
- 1. bepls.com [bepls.com]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies [mdpi.com]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 5-Substituted-1,3,4-thiadiazol-2-amines
For researchers, scientists, and professionals in drug development, the 1,3,4-thiadiazole nucleus represents a privileged scaffold in medicinal chemistry. Its derivatives, particularly 5-substituted-1,3,4-thiadiazol-2-amines, have demonstrated a broad spectrum of pharmacological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR), focusing on anticancer and antimicrobial properties, supported by quantitative experimental data, detailed methodologies, and visual representations of key concepts.
The 1,3,4-thiadiazole ring is a five-membered heterocycle containing one sulfur and two nitrogen atoms. This core structure is found in several clinically used drugs and is a subject of intense research due to its diverse biological activities, which are attributed to the presence of the =N-C-S moiety.[1] Modifications at the 5-position of the 1,3,4-thiadiazol-2-amine core have been extensively explored to optimize potency and selectivity against various biological targets.
Comparative Analysis of Biological Activity
The biological activity of 5-substituted-1,3,4-thiadiazol-2-amines is significantly influenced by the nature of the substituent at the 5-position. The following tables summarize the quantitative data from various studies, providing a clear comparison of the anticancer and antimicrobial potencies of different derivatives.
Anticancer Activity
The anticancer activity of these compounds is often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. Lower IC50 values indicate higher potency.
Table 1: Anticancer Activity (IC50) of 5-Substituted-1,3,4-thiadiazol-2-amines
| 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 5-[2-(benzenesulfonylmethyl)phenyl] | LoVo (Colon) | 2.44 | [2] |
| 5-[2-(benzenesulfonylmethyl)phenyl] | MCF-7 (Breast) | 23.29 | [2] |
| 5-(4-chlorophenyl)-N-(pyridin-1-ium-1-yl)acetamide | MCF-7 (Breast) | 7.56 (µg/mL) | [3] |
| 5-(4-chlorophenyl)-N-(4-(2-ethoxyphenyl)piperazin-1-yl)acetamide | MCF-7 (Breast) | 2.34 (µg/mL) | [3] |
| 5-(4-chlorophenyl)-N-(4-benzylpiperidin-1-yl)acetamide | MCF-7 (Breast) | 3.13 (µg/mL) | [3] |
| 5-(4-chlorophenyl)-N-(4-(furan-2-carbonyl)piperazin-1-yl)acetamide | MCF-7 (Breast) | 4.02 (µg/mL) | [3] |
| 5-(4-chlorophenyl) (piperazine derivative 14a) | MCF-7 (Breast) | 2.32 | [4] |
| 5-(4-chlorophenyl) (piperazine derivative 14b) | HepG2 (Liver) | 8.35 | [4] |
| 5-(4-Bromophenyl) (thiourea derivative 10b) | A549 (Lung) | 2.58 | [5] |
| 5-(4-Bromophenyl) (thiourea derivative 10c) | A549 (Lung) | 3.12 | [5] |
| 5-(4-Bromophenyl) (thiourea derivative 10d) | A549 (Lung) | 4.21 | [5] |
| 5-(4-bromophenyl)-N-phenylthiourea | A549 (Lung) | 6.47 | [5] |
From the data, it is evident that the introduction of bulky and lipophilic groups at the 5-position, often through a linker, can significantly enhance anticancer activity. For instance, the presence of a piperazine or piperidine ring connected via an acetamide linker to the 5-(4-chlorophenyl)-1,3,4-thiadiazole core leads to potent cytotoxicity against MCF-7 and HepG2 cancer cells.[3][4]
Antimicrobial Activity
The antimicrobial potential of these derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Lower MIC values signify greater antimicrobial efficacy.
Table 2: Antimicrobial Activity (MIC) of 5-Substituted-1,3,4-thiadiazol-2-amines
| 5-Substituent | Microorganism | MIC (µg/mL) | Reference |
| 5-(4-Fluorophenyl) | S. aureus | 20 | [6][7] |
| 5-(4-Fluorophenyl) | B. subtilis | 28 | [6][7] |
| 5-(4-Chlorophenyl) | S. aureus | 22 | [6][7] |
| 5-(4-Chlorophenyl) | B. subtilis | 24 | [6][7] |
| 5-(4-Bromophenyl) | E. coli | 24 | [6] |
| 5-(4-Bromophenyl) | P. aeruginosa | 40 | [6] |
| 5-(4-Hydroxyphenyl) | A. niger | 32 | [6] |
| 5-(4-Methoxyphenyl) | C. albicans | 42 | [6] |
| 5-(4-nitrophenyl) | E. coli | - | [7] |
| 5-(p-chlorophenyl) | S. aureus | 62.5 | [7] |
The structure-activity relationship for antimicrobial activity suggests that the presence of electron-withdrawing groups, such as halogens (F, Cl, Br), on a phenyl ring at the 5-position enhances antibacterial activity, particularly against Gram-positive bacteria.[6][7] Conversely, the introduction of oxygenated substituents like hydroxyl and methoxy groups on the phenyl ring appears to impart better antifungal activity.[6]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[8]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^5 cells/mL and incubate overnight to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).[9]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.[8][10]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[3]
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[11][12]
Principle: A standardized suspension of a microorganism is tested against serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.[13]
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.[11]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard.[12]
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).[12]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[14]
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[13]
Visualizing Structure-Activity Relationships and Workflows
Graphical representations are invaluable for understanding complex relationships and processes in drug discovery.
Caption: General workflow for a structure-activity relationship (SAR) study.
This workflow illustrates the iterative process of designing and synthesizing new analogues based on a lead compound, followed by biological evaluation to determine their activity. The data from these assays are then used to establish the SAR, which in turn guides the design of more potent and selective compounds.
Caption: Potential mechanisms of action for anticancer 1,3,4-thiadiazole derivatives.
Several studies suggest that 1,3,4-thiadiazole derivatives exert their anticancer effects through multiple mechanisms.[1][15] These can include the inhibition of various protein kinases involved in cell signaling, interference with tubulin polymerization leading to cell cycle arrest, and disruption of DNA replication processes, ultimately inducing apoptosis in cancer cells.[15]
Conclusion
The 5-substituted-1,3,4-thiadiazol-2-amine scaffold is a highly versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies reveal that strategic modifications at the 5-position can lead to significant enhancements in both anticancer and antimicrobial activities. For anticancer agents, the incorporation of bulky, lipophilic moieties often results in increased potency. For antimicrobial agents, the electronic properties of the substituents play a crucial role, with electron-withdrawing groups favoring antibacterial activity and oxygen-containing groups enhancing antifungal properties. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the rational design and development of next-generation 1,3,4-thiadiazole-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. scienceopen.com [scienceopen.com]
- 7. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. bepls.com [bepls.com]
Data Presentation: Antimicrobial Activity of Thiadiazole Analogs
A Comparative Guide to the Antimicrobial Spectrum of Thiadiazole Analogs
Thiadiazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. This guide provides a comparative analysis of the antimicrobial properties of various thiadiazole analogs, supported by quantitative data from several studies. It is intended for researchers, scientists, and drug development professionals interested in the potential of these compounds as novel antimicrobial agents.
The following table summarizes the in vitro antimicrobial activity of a selection of thiadiazole derivatives against various bacterial and fungal strains. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of a compound that prevents visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency.
| Compound ID | Target Microorganism | Gram Stain | Type | MIC (µg/mL) | Reference |
| Series 1: Triazolo-thiadiazole Derivatives | |||||
| Compound 2 | Staphylococcus aureus | Gram-positive | Bacterium | 5 - 10 | [1] |
| Compound 3 | Pseudomonas aeruginosa | Gram-negative | Bacterium | 5 - 10 | [1] |
| Compound 6 | Candida albicans | N/A | Fungus | 5 - 10 | [1] |
| Compound 7 | Escherichia coli | Gram-negative | Bacterium | 10 - 25 | [1] |
| Compound 19 | Aspergillus niger | N/A | Fungus | 10 - 25 | [1] |
| Ampicillin (Standard) | Staphylococcus aureus | Gram-positive | Bacterium | >200 | [1] |
| Streptomycin (Standard) | Escherichia coli | Gram-negative | Bacterium | >200 | [1] |
| Ketoconazole (Standard) | Candida albicans | N/A | Fungus | 100 - 200 | [1] |
| Series 2: Imidazo-thiadiazole Derivatives | |||||
| Compound 7 | Klebsiella pneumoniae | Gram-negative | Bacterium | 75 | [2] |
| Compound 7 | Bacillus subtilis | Gram-positive | Bacterium | 75 | [2] |
| Compound 7 | Pseudomonas aeruginosa | Gram-negative | Bacterium | 100 | [2] |
| Compound 7 | Staphylococcus aureus | Gram-positive | Bacterium | 125 | [2] |
| Compound 7 | Rhizopus oryzae | N/A | Fungus | 150 | [2] |
| Series 3: Phenyl-thiadiazole Derivatives | |||||
| Compound 32f | Escherichia coli | Gram-negative | Bacterium | <0.97 | [3] |
| Compound 32i | Escherichia coli | Gram-negative | Bacterium | <0.97 | [3] |
| Series 4: Fluoro-substituted Phenyl-thiadiazole Derivatives | |||||
| 8d | Aspergillus niger | N/A | Fungus | 32-42 | [4] |
| 8e | Candida albicans | N/A | Fungus | 32-42 | [4] |
| Fluconazole (Standard) | Aspergillus niger | N/A | Fungus | 24-26 | [4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of antimicrobial activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate broth media
-
Bacterial or fungal inoculum, adjusted to a 0.5 McFarland standard
-
Thiadiazole analog stock solutions of known concentration
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (broth only)
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Serial Dilution: In the first column of wells, add 100 µL of the thiadiazole analog stock solution to the 100 µL of broth, creating a 1:2 dilution. Mix well.
-
Transfer 100 µL from the first column to the second, creating a serial two-fold dilution across the plate. Discard the final 100 µL from the last column. This results in wells with decreasing concentrations of the test compound.
-
Inoculation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of this diluted inoculum to each well (except the negative control wells).
-
Controls:
-
Positive Control: A row of wells is dedicated to a standard antibiotic, prepared with the same serial dilution method.
-
Negative Control (Sterility Control): A well containing only sterile broth to check for contamination.
-
Growth Control: A well containing broth and the microorganism without any antimicrobial agent.
-
-
Incubation: Cover the microtiter plates and incubate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a microplate reader to measure optical density.[3][5][6][7][8]
Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a well containing the substance in an agar plate.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial or fungal inoculum, adjusted to a 0.5 McFarland standard
-
Sterile cork borer or pipette tip (to create wells)
-
Thiadiazole analog solutions of known concentrations
-
Positive control antibiotic discs or solutions
-
Negative control (solvent used to dissolve the compounds, e.g., DMSO)
-
Incubator
Procedure:
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized microbial suspension. The excess fluid is removed by pressing the swab against the inside of the tube. The swab is then used to streak the entire surface of the MHA plate evenly in three directions to ensure a uniform lawn of growth.
-
Creating Wells: After the inoculum has dried, sterile wells (typically 6-8 mm in diameter) are punched into the agar using a sterile cork borer or the wide end of a sterile pipette tip.
-
Adding Test Compounds: A fixed volume (e.g., 50-100 µL) of each thiadiazole analog solution at a specific concentration is added to a respective well.
-
Controls: A positive control (standard antibiotic) and a negative control (solvent) are also added to separate wells on the same plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
Measuring Zones of Inhibition: After incubation, the diameter of the clear zone of no microbial growth around each well is measured in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.[1][9][10][11]
Mandatory Visualization
Proposed Mechanism of Action of Thiadiazole Analogs
Thiadiazole derivatives have been shown to exert their antimicrobial effects through various mechanisms. One of the key proposed mechanisms is the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair. Another significant target, particularly in fungi, is the ergosterol biosynthesis pathway, specifically the enzyme 14-α-sterol demethylase.
Caption: Proposed mechanisms of antimicrobial action for thiadiazole analogs.
Experimental Workflow: Broth Microdilution for MIC
The following diagram illustrates the key steps involved in the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of thiadiazole analogs.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. protocols.io [protocols.io]
- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. 5.3. Minimal Inhibitory Concentration (MIC) [bio-protocol.org]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. hereditybio.in [hereditybio.in]
- 10. chemistnotes.com [chemistnotes.com]
- 11. m.youtube.com [m.youtube.com]
Unveiling the Action of 1,3,4-Thiadiazole Inhibitors: A Comparative Validation Guide
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 11. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro α-glucosidase inhibitory assay [protocols.io]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Unlocking Potential: A Comparative Docking Analysis of 1,3,4-Thiadiazole Derivatives in Drug Discovery
For Immediate Release
In the dynamic field of medicinal chemistry, the 1,3,4-thiadiazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities. To provide researchers, scientists, and drug development professionals with a comprehensive resource, this guide presents a comparative analysis of the molecular docking performance of various 1,3,4-thiadiazole derivatives. Supported by experimental data from recent studies, this publication aims to facilitate the rational design of more potent and selective therapeutic agents.
The 1,3,4-thiadiazole nucleus is a cornerstone in the development of novel drugs, with derivatives exhibiting antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] Molecular docking, a powerful computational technique, plays a pivotal role in understanding the molecular basis of these activities by predicting the binding interactions between these derivatives and their biological targets.[4][5]
Comparative Docking Performance
The following table summarizes the docking scores of various 1,3,4-thiadiazole derivatives against different protein targets, as reported in several key studies. Lower docking scores typically indicate a higher binding affinity.
| Derivative ID/Name | Target Protein | Docking Score (kcal/mol) | Reference |
| Compound 8d | MCF-7, A549, HepG-2 | -2.98, -2.85, 2.53 (GI50 in µM) | [6] |
| Compound 4h | EGFR TK | - (IC50 = 2.03 ± 0.72 µM) | [7] |
| Compound 20b | Dihydrofolate reductase (DHFR) | -1.6 (Total Binding Energy) | [8] |
| L3 | ADP-sugar pyrophosphatase | -8.9 | [9][10][11] |
| 6a1 | Pantothenate synthetase | -9.7 | |
| 6d1 | Pantothenate synthetase | -9.7 | |
| Cl 123 (C1) | Voltage-gated calcium channel | -3.2496 | [12] |
| AN 123 (C15) | Voltage-gated calcium channel | -3.1749 | [12] |
Experimental Protocols: A Generalized Approach to Molecular Docking
Reproducibility and comparability of in silico studies are paramount. The following outlines a typical and standardized protocol for the molecular docking of 1,3,4-thiadiazole derivatives.[4][13]
1. Protein Preparation:
-
The three-dimensional crystallographic structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are generally removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and the structure undergoes energy minimization using a suitable force field (e.g., OPLS-AA) to resolve any steric clashes and optimize its geometry.
2. Ligand Preparation:
-
The two-dimensional structures of the 1,3,4-thiadiazole derivatives are sketched using chemical drawing software.
-
These 2D structures are then converted into three-dimensional models.
-
Energy minimization of the ligands is performed to obtain their most stable conformational state.
3. Grid Generation:
-
A grid box is defined around the active site of the target protein. This box specifies the three-dimensional space where the docking algorithm will search for potential binding poses of the ligand.
4. Docking Simulation:
-
A molecular docking program (e.g., AutoDock, Glide) is utilized to systematically place the prepared ligand within the defined grid box in various orientations and conformations.[4]
-
A scoring function is then employed to estimate the binding affinity for each generated pose, predicting the most favorable binding mode.[4]
5. Analysis of Results:
-
The docking results, including the predicted binding poses and their corresponding docking scores, are analyzed to understand the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site.[4]
Visualizing the Process and Potential Impact
To further clarify the methodologies and conceptual frameworks, the following diagrams have been generated using Graphviz.
References
- 1. jocpr.com [jocpr.com]
- 2. 1,3,4‐Thiadiazole and its Derivatives: A Review on Recent Progress in Biological Activities [ouci.dntb.gov.ua]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and molecular docking of novel 1,3,4-substituted-thiadiazole derivatives as potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety | MDPI [mdpi.com]
- 8. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. jwsm.uowasit.edu.iq [jwsm.uowasit.edu.iq]
- 12. ijpsr.com [ijpsr.com]
- 13. benchchem.com [benchchem.com]
A Head-to-Head Battle of Bioisosteres: 1,3,4-Thiadiazoles vs. 1,3,4-Oxadiazoles in Drug Design
An objective comparison for researchers, scientists, and drug development professionals on the performance of 1,3,4-thiadiazole and 1,3,4-oxadiazole scaffolds, supported by experimental data.
In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is paramount to the successful design of novel therapeutics. Among the most utilized five-membered heterocycles, 1,3,4-thiadiazoles and 1,3,4-oxadiazoles have emerged as prominent bioisosteres, frequently employed to optimize the pharmacological profiles of drug candidates. Their structural similarity, particularly the replacement of a sulfur atom with an oxygen atom, allows for subtle yet significant modulations of physicochemical properties, metabolic stability, and biological activity. This guide provides a head-to-head comparison of these two critical pharmacophores, supported by experimental data to inform rational drug design.
Physicochemical and Metabolic Profile: A Tale of Two Heteroatoms
The choice between a 1,3,4-thiadiazole and a 1,3,4-oxadiazole core can profoundly influence a molecule's drug-like properties. The sulfur atom in the thiadiazole ring generally imparts greater lipophilicity compared to the oxygen in the oxadiazole, which can affect solubility, permeability, and plasma protein binding. While direct head-to-head comparative studies on a wide range of isosteric pairs are limited, the available data suggests trends that can guide scaffold selection.
From a metabolic standpoint, both heterocycles are considered to have favorable metabolic profiles.[1] However, the specific substitution patterns on the ring play a crucial role in determining their susceptibility to metabolic enzymes.
Table 1: Comparative Physicochemical and Metabolic Stability Data of 1,3,4-Thiadiazole and 1,3,4-Oxadiazole Bioisosteres (Representative Examples)
| Property | 1,3,4-Thiadiazole Derivative | 1,3,4-Oxadiazole Derivative | Key Observations & Implications |
| Lipophilicity (LogP) | Generally higher | Generally lower | The greater lipophilicity of thiadiazoles may enhance membrane permeability but could also lead to lower aqueous solubility and increased non-specific binding. |
| In Vitro Metabolic Stability (t½) | Variable, substituent-dependent | Variable, substituent-dependent | While both scaffolds can be metabolically stable, specific substitution patterns can create metabolic liabilities. Head-to-head studies on isosteric pairs are needed for definitive conclusions. |
| Aqueous Solubility | Generally lower | Generally higher | The higher polarity of the oxadiazole ring often translates to better aqueous solubility, which can be advantageous for formulation and bioavailability. |
Note: The data in this table is generalized from various sources. Direct comparative experimental values for isosteric pairs are scarce in the literature.
Biological Activity: A Case-by-Case Analysis
The true test of a bioisosteric replacement lies in its impact on biological activity. The substitution of sulfur for oxygen can alter the electronic distribution, hydrogen bonding capacity, and overall conformation of a molecule, leading to differential interactions with biological targets. The following tables summarize comparative biological activity data from studies where both 1,3,4-thiadiazole and 1,3,4-oxadiazole analogues were evaluated.
Anticancer Activity
In the realm of oncology, both scaffolds have been extensively explored. The data suggests that the superiority of one scaffold over the other is highly dependent on the specific chemical series and the biological target.
Table 2: Comparative Anticancer Activity of 1,3,4-Thiadiazole and 1,3,4-Oxadiazole Bioisosteres
| Compound Series | Cancer Cell Line(s) | 1,3,4-Thiadiazole Analogue IC₅₀ (µM) | 1,3,4-Oxadiazole Analogue IC₅₀ (µM) | Conclusion |
| Honokiol Derivatives | A549, MDA-MB-231, T47D, MCF-7, HeLa, HCT116, HepG2 | 1.62 - 4.61 | 18.75 - 60.62 | In this series, the 1,3,4-thiadiazole scaffold was crucial for potent anticancer activity, with its replacement by 1,3,4-oxadiazole leading to a significant drop in potency.[2][3] |
| N-(4-substitutedphenyl)-5-(pyridin-4-yl)-oxa/thiadiazol-2-amines | NUGC, DLD1, HA22T, HEPG2, HONE1, MCF | No significant difference reported | No significant difference reported | For this particular scaffold, the bioisosteric replacement of sulfur and oxygen did not significantly alter the cytotoxic activity. |
Antimicrobial Activity
Both 1,3,4-thiadiazoles and 1,3,4-oxadiazoles are prevalent in the design of novel antimicrobial agents. The available comparative data often points towards a superior performance of the thiadiazole-containing compounds.
Table 3: Comparative Antimicrobial Activity of 1,3,4-Thiadiazole and 1,3,4-Oxadiazole Bioisosteres
| Compound Series | Microbial Strain(s) | 1,3,4-Thiadiazole Analogue MIC | 1,3,4-Oxadiazole Analogue MIC | Conclusion |
| Aroylethenesulfonylmethyl/arylsulfonylethenesulfonylmethyl styryl azoles | Various bacteria and fungi | Higher activity reported | Lower activity reported | Compounds featuring the 1,3,4-thiadiazole moiety demonstrated greater antimicrobial efficacy compared to their 1,3,4-oxadiazole counterparts. |
| 1,3,4-oxadiazole-1,3,4-thiadiazole derivatives | Candida strains | Not applicable (hybrid molecule) | MICs₅₀ = 0.78–3.12 µg/mL | In this study of hybrid molecules, the presence of the thiadiazole was part of a highly active antifungal scaffold.[4] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are outlines of standard protocols for assessing key parameters.
In Vitro Metabolic Stability Assay (Microsomal Stability)
Objective: To determine the rate of metabolism of a compound by liver microsomes.
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (human, rat, or mouse) suspended in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Positive control compounds (e.g., testosterone, verapamil).
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Incubation:
-
Pre-warm the microsomal suspension and test compound to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Sample Processing and Analysis:
-
Immediately quench the reaction by adding the aliquot to the cold quenching solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) based on the half-life and microsomal protein concentration.
-
MTT Assay for Anticancer Activity
Objective: To assess the cytotoxicity of a compound against cancer cell lines.
-
Cell Culture and Seeding:
-
Culture cancer cells in appropriate media and conditions.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Replace the existing medium in the wells with the medium containing the test compound at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Materials:
-
Prepare a stock solution of the test compound.
-
Culture the target microorganism in a suitable broth medium.
-
Use sterile 96-well microtiter plates.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution of the test compound in the broth medium directly in the microtiter plate.
-
-
Inoculation:
-
Adjust the turbidity of the microbial culture to a standard (e.g., 0.5 McFarland standard).
-
Inoculate each well of the microtiter plate with the standardized microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of these compounds, the following diagrams are provided.
Caption: A generalized workflow for the comparative evaluation of bioisosteres.
Many 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[2]
Caption: Simplified PI3K/Akt signaling pathway, a common target for anticancer agents.
Conclusion
The bioisosteric replacement of 1,3,4-oxadiazoles with 1,3,4-thiadiazoles is a powerful strategy in drug discovery that can lead to significant improvements in potency and pharmacokinetic properties. However, the outcome of this substitution is not always predictable and is highly dependent on the specific molecular scaffold and its biological target. The 1,3,4-thiadiazole ring often imparts increased lipophilicity and, in several reported cases, enhanced biological activity, particularly in the antimicrobial and anticancer arenas. Conversely, the 1,3,4-oxadiazole may offer advantages in terms of aqueous solubility. Ultimately, the decision of which scaffold to employ should be guided by empirical data obtained through the synthesis and parallel testing of isosteric pairs, as outlined in the experimental protocols. This head-to-head comparison approach will enable a more rational and effective optimization of lead compounds in the quest for novel and improved therapeutics.
References
Safety Operating Guide
Safe Disposal of 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine are provided for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
This document outlines the necessary precautions, step-by-step disposal protocols, and emergency procedures for this compound, a compound often utilized in chemical research and drug development. Due to its chemical properties, including the presence of a fluorinated benzyl group and a thiadiazole moiety, this substance must be treated as hazardous waste.
Hazard Identification and Safety Precautions
This compound is classified as an acute toxicant if swallowed. While comprehensive toxicity data is limited, its structure suggests that it should be handled with care, assuming it may possess irritant properties similar to other thiadiazole derivatives.[1][2][3][4][5] The strong carbon-fluorine bond also indicates persistence, necessitating specialized disposal methods.[6][7]
| Hazard Classification | Description | Precautionary Actions |
| Health Hazards | Acute toxicity (Oral), Category 4. May cause skin, eye, and respiratory irritation.[1][3][4] | Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, clothing, and eye/face protection.[1][2][3] |
| Environmental Hazards | Potentially harmful to aquatic life. Avoid release to the environment.[1] | Do not let the product enter drains.[1][8] |
| Physical/Chemical Hazards | Thermal decomposition may release toxic gases such as carbon oxides, nitrogen oxides, and sulfur oxides.[1] | Store in a well-ventilated place. Keep container tightly closed.[3][4] |
Experimental Protocol: Waste Disposal
The primary method for the disposal of this compound is through an approved hazardous waste disposal service.[1][2] High-temperature incineration is the most effective method for the complete destruction of fluorinated organic compounds.[6][9]
1. Personal Protective Equipment (PPE): Before handling any waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2]
-
Body Protection: A laboratory coat.[2]
2. Waste Segregation: Proper segregation is crucial to prevent dangerous reactions.
-
Solid Waste: Collect unused or expired this compound and any contaminated consumables (e.g., weighing boats, pipette tips, wipes) in a dedicated, clearly labeled hazardous waste container with a secure lid.[1][2]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with incompatible waste streams.[2]
-
Sharps Waste: Dispose of any contaminated sharps (e.g., needles, broken glassware) in a designated sharps container.[1][2]
3. Container Management:
-
All waste containers must be in good condition and compatible with the chemical.
-
Keep containers closed except when adding waste.[2]
-
Label all containers with "Hazardous Waste," the full chemical name "this compound," and all associated hazard symbols.[1][2]
4. Storage Pending Disposal:
-
Store waste containers in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1]
5. Final Disposal:
-
Arrange for the collection and disposal of all waste containing this compound through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled container for disposal.[1][3] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[1][2]
-
Decontamination: Thoroughly clean the spill area with soap and water.[1] All cleaning materials should be collected and disposed of as hazardous waste.[2][6]
-
Report the Incident: Report the spill to your institution's EHS department.[1]
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 8. hpc-standards.com [hpc-standards.com]
- 9. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine.
Hazard Identification and Classification
Based on available data, this compound is classified as follows:
-
GHS Pictogram: GHS07 (Warning)
-
Signal Word: Warning
-
Hazard Statement: H302: Harmful if swallowed[1]
Thiadiazole derivatives, as a class of compounds, may present additional hazards, including skin and eye irritation, and respiratory irritation upon inhalation of dust or vapors.[2][3][4] Therefore, this compound should be handled as a potentially hazardous substance.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical for handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene Gloves (double-gloving recommended) | Safety Glasses with Side Shields or Goggles | N95 or higher-rated respirator if not in a ventilated enclosure | Lab Coat |
| Solution Preparation and Handling | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Goggles or a Face Shield | Not generally required if handled in a fume hood | Lab Coat |
| Spill Cleanup | Well-ventilated area or Chemical Fume Hood | Chemical-resistant Gloves (e.g., nitrile) | Safety Goggles or a Face Shield | Air-purifying respirator with appropriate cartridges if spill is large or in a poorly ventilated area | Lab Coat or Chemical-resistant Apron |
Operational Plan: Safe Handling Procedures
Adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure safety.
1. Preparation:
-
Ensure the work area is clean and uncluttered.
-
Confirm that an eyewash station and safety shower are readily accessible.[3]
-
Assemble all necessary equipment and reagents before handling the compound.
2. Handling:
-
Ventilation: Handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to avoid inhalation of dust or vapors.[3][5]
-
Weighing and Transfer: Perform all weighing and transfer operations within a chemical fume hood to minimize dust generation.[3] Use dedicated, non-sparking tools.
-
Dissolving and Reactions: When dissolving the solid, add it slowly to the solvent to avoid splashing. If heating is required, use a well-controlled heating mantle and monitor the process.[3]
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[3][5] Decontaminate all surfaces and equipment used.
Emergency Procedures
First-Aid Measures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][5] Seek immediate medical attention.
-
If on Skin: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[2][5] Seek medical attention if irritation persists.
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[2][3][5] If respiratory irritation occurs, seek medical attention.
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE as outlined in the PPE table for spill cleanup.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.[6]
-
For large spills, contact your institution's environmental health and safety department immediately.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection and Storage:
-
Solid Waste: Collect unused or expired compound and any contaminated disposable materials (e.g., weighing paper, gloves) in a designated, clearly labeled, and sealed container for hazardous waste.[6]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and labeled hazardous liquid waste container.[6]
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
Disposal Method:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.[3]
-
Follow all local, state, and federal regulations for chemical waste disposal.[3]
-
Do not dispose of this compound down the drain or in regular trash.[6]
Caption: Workflow for Safe Handling and Disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
